Pigment Yellow 16
説明
Structure
3D Structure
特性
IUPAC Name |
2-[(2,4-dichlorophenyl)diazenyl]-N-[4-[4-[[2-[(2,4-dichlorophenyl)diazenyl]-3-oxobutanoyl]amino]-3-methylphenyl]-2-methylphenyl]-3-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28Cl4N6O4/c1-17-13-21(5-9-27(17)39-33(47)31(19(3)45)43-41-29-11-7-23(35)15-25(29)37)22-6-10-28(18(2)14-22)40-34(48)32(20(4)46)44-42-30-12-8-24(36)16-26(30)38/h5-16,31-32H,1-4H3,(H,39,47)(H,40,48) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFMYRCRXYIIGBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C(C(=O)C)N=NC3=C(C=C(C=C3)Cl)Cl)C)NC(=O)C(C(=O)C)N=NC4=C(C=C(C=C4)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28Cl4N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021452 | |
| Record name | C.I. Pigment Yellow 16 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
726.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5979-28-2 | |
| Record name | Pigment Yellow 16 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5979-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pigment Yellow 16 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005979282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pigment yellow 16 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521238 | |
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| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Butanamide, N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[2-[2-(2,4-dichlorophenyl)diazenyl]-3-oxo- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | C.I. Pigment Yellow 16 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis[2-[(2,4-dichlorophenyl)azo]-3-oxobutyramide] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.258 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIGMENT YELLOW 16 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3896P1A0H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to Pigment Yellow 16 (CAS 5979-28-2)
For Researchers, Scientists, and Formulation Professionals
This technical guide provides a comprehensive overview of Pigment Yellow 16 (CAS No. 5979-28-2), a diarylide yellow pigment. While primarily used as an industrial colorant, this document details its chemical properties, synthesis, and technical specifications for professionals in research, development, and safety assessment.
Chemical Identity and Physical Properties
This compound is an organic compound classified as a diarylide (or bisacetoacetarylide) azo pigment.[1][2] It is known for its brilliant green-yellow shade and good resistance to heat and light.[3] Its primary application is in the coloring of plastics, printing inks, and paints.[4][5][6]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 5979-28-2[3][4][5] |
| Molecular Formula | C₃₄H₂₈Cl₄N₆O₄[4][5][7] |
| Molecular Weight | 726.44 g/mol [3][4][7] |
| Synonyms | C.I. This compound, C.I. 20040, Permanent Yellow NCG, Hostaperm Yellow NCG[3][5][8] |
| Appearance | Yellow powder[3][6] |
| Melting Point | 325 °C[3][4][5] |
| Boiling Point | 811.8 ± 65.0 °C (Predicted)[4][7] |
| Density | 1.40 ± 0.1 g/cm³ (Predicted)[4][7] |
| Solubility | Insoluble in water; slightly soluble in ethanol.[4][6][7] |
Synthesis and Manufacturing
The synthesis of this compound is a multi-step process involving diazotization and an azo coupling reaction. The overall workflow is a well-established method for producing diarylide pigments.
2.1 Synthesis Pathway
The manufacturing process involves two primary stages:
-
Diazotization: 2,4-dichloroaniline is treated with a nitrite source (e.g., sodium nitrite) in an acidic medium to form a diazonium salt.[3][4]
-
Azo Coupling: The resulting diazonium salt is then coupled with a bisacetoacetarylide coupling component, specifically N,N′-(3,3′-dimethyl[1,1′-biphenyl]-4,4′-diyl)bis[3-oxobutanamide], which is derived from o-tolidine.[2][4]
Caption: General synthesis workflow for this compound.
2.2 Detailed Experimental Protocol (Continuous Process Example)
The following protocol is an example of a continuous process for preparing this compound[1]:
-
Preparation of Coupling Component Suspension:
-
In a 1L beaker, add 800 mL of water, 38 g of 3,3'-dimethylbenzidine (o-tolidine), and 10 g of sodium hydroxide. Stir the mixture.
-
Add 5.7 g of a suitable surfactant and 35 mL of 30% sodium hydroxide solution.
-
Quickly add 50 mL of glacial acetic acid to form a suspension.
-
Dilute the final suspension with water to a total volume of 1000 mL.
-
-
Preparation of Diazonium Salt Solution:
-
Coupling Reaction:
-
Transfer the two reactant solutions into separate holding tanks.
-
Using calibrated peristaltic pumps, feed both the diazonium salt solution and the coupling component suspension at a controlled flow rate (e.g., 5 mL/min) into a helical tube reactor.
-
Maintain the reaction temperature between 20-30°C to yield the azo pigment solution.[1]
-
-
Post-Treatment and Isolation:
-
The resulting crude pigment slurry is then filtered.
-
The filter cake is washed thoroughly with water to remove residual salts and impurities.
-
The washed pigment is dried in an oven and subsequently milled or ground to achieve the desired particle size distribution.
-
Technical Performance and Applications
This compound is valued for its thermal stability and lightfastness, although these properties can vary depending on the application and concentration.
Table 2: Performance Characteristics of this compound
| Parameter | Value / Observation |
| Lightfastness | Grade 4-5 (on a scale of 1-8, where 8 is highest)[4] |
| Heat Resistance | Stable up to 160°C; can be used in polyolefins at 230-240°C for short durations (5 min).[3][4] |
| Chemical Resistance | Good resistance to dilute acids and alkalis.[4][7] |
| Migration | Prone to migration and crystallization, limiting its use in plasticized PVC.[4] |
| Primary Uses | Packaging printing inks, metal decorative inks, paints, and coloring polyolefins.[4][6] |
Safety and Toxicology
From a toxicological standpoint, diarylide pigments like this compound are characterized by their extremely low solubility in water and organic solvents, which inherently limits their bioavailability.[9]
-
GHS Classification: While many reports indicate it does not meet GHS hazard criteria, some notifications include a H350 "May cause cancer" hazard statement.[4][8] This discrepancy highlights the need to consult the specific Safety Data Sheet (SDS) from the supplier.
-
Handling Precautions: Standard industrial hygiene practices should be followed.[10] This includes using adequate ventilation, wearing personal protective equipment (gloves, safety goggles), and avoiding dust formation.[10]
-
Bioavailability: Studies on analogous diarylide pigments have shown no evidence of carcinogenicity when tested in long-term animal studies, which is attributed to the pigments not being absorbed by the body.[9][11] The pigment is typically encapsulated within a polymer matrix in its final application form, further reducing direct exposure.[9]
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound [dyestuffintermediates.com]
- 4. 5979-28-2 | CAS DataBase [m.chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. Page loading... [guidechem.com]
- 7. C.I. This compound [chembk.com]
- 8. This compound | C34H28Cl4N6O4 | CID 22288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. srrttf.org [srrttf.org]
- 10. chemicalbook.com [chemicalbook.com]
- 11. sdc.org.uk [sdc.org.uk]
An In-depth Technical Guide to the Synthesis of Pigment Yellow 16 from 2,4-dichloroaniline
A comprehensive whitepaper for researchers, scientists, and drug development professionals on the synthesis, experimental protocols, and core chemical principles of Pigment Yellow 16, a significant diarylide azo pigment.
Introduction
This compound (C.I. 20040) is a prominent member of the diarylide pigment family, valued for its vibrant yellow hue, good lightfastness, and thermal stability.[1] These characteristics make it a widely utilized colorant in various industrial applications, including printing inks, plastics, and coatings.[2] The synthesis of this compound is a multi-step process rooted in classical azo chemistry, involving the diazotization of a primary aromatic amine and subsequent coupling with a suitable coupling component. This technical guide provides a detailed examination of the synthesis of this compound, with a specific focus on the route commencing from 2,4-dichloroaniline.
The synthesis can be broadly categorized into three critical stages:
-
Diazotization of 2,4-dichloroaniline: The initial step involves the conversion of the primary aromatic amine, 2,4-dichloroaniline, into a reactive diazonium salt.
-
Synthesis of the Coupling Component: The requisite coupling component, N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(acetoacetamide), is prepared through the acetoacetylation of 3,3'-dimethylbenzidine.
-
Azo Coupling Reaction: The final stage involves the electrophilic substitution reaction between the diazonium salt of 2,4-dichloroaniline and the synthesized coupling component to yield this compound.
This whitepaper will provide detailed experimental protocols for each of these stages, present key quantitative data in a structured format, and offer visual representations of the chemical pathways and experimental workflows to facilitate a comprehensive understanding of the synthesis process.
Core Synthesis Pathway
The overall synthesis of this compound from 2,4-dichloroaniline is a convergent process, where two key intermediates are synthesized separately and then combined in a final coupling reaction. The following diagram illustrates the logical flow of this synthesis.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each of the three main stages in the synthesis of this compound.
Stage 1: Diazotization of 2,4-dichloroaniline
The diazotization of 2,4-dichloroaniline is a critical step that requires careful temperature control to ensure the stability of the resulting diazonium salt.[3] The reaction is typically carried out in an acidic medium at a temperature between 0 and 5 °C.
Experimental Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, a suspension of 2,4-dichloroaniline (1.0 equivalent) is prepared in a mixture of concentrated hydrochloric acid and water at 0 °C.
-
A solution of sodium nitrite (1.05 equivalents) in cold deionized water is prepared separately.
-
The sodium nitrite solution is added dropwise to the vigorously stirred aniline suspension, ensuring the temperature is maintained between 0 and 5 °C.
-
The rate of addition should be carefully controlled to prevent a significant rise in temperature.
-
After the complete addition of the sodium nitrite solution, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure the diazotization is complete.
-
The resulting pale-yellow solution of 2,4-dichlorobenzenediazonium chloride is kept cold and used immediately in the subsequent coupling reaction.
Stage 2: Synthesis of the Coupling Component
The coupling component, N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(acetoacetamide), is synthesized by the acetoacetylation of 3,3'-dimethylbenzidine. This can be achieved using reagents such as diketene or ethyl acetoacetate.[1]
Experimental Procedure (using Diketene):
-
In a suitable reactor, 3,3'-dimethylbenzidine (1.0 equivalent) is suspended in an inert solvent such as toluene or xylene.
-
Diketene (2.1 equivalents) is added dropwise to the stirred suspension at a controlled temperature, typically between 40-60 °C.
-
The reaction mixture is then heated and stirred for a period of 2-4 hours to ensure complete acetoacetylation.
-
Upon completion of the reaction, the mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with a suitable solvent to remove any unreacted starting materials and byproducts.
-
The N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(acetoacetamide) is then dried before use in the coupling reaction.
Stage 3: Azo Coupling Reaction
The final step in the synthesis is the azo coupling reaction, where the diazonium salt of 2,4-dichloroaniline reacts with the bis(acetoacetyl) derivative of 3,3'-dimethylbenzidine. This electrophilic aromatic substitution reaction forms the two azo linkages that are characteristic of the pigment.
Experimental Procedure:
-
The previously prepared N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(acetoacetamide) (1.0 equivalent) is dissolved or suspended in an aqueous alkaline solution (e.g., sodium hydroxide solution).
-
The solution is cooled to 0-5 °C in an ice bath.
-
The cold diazonium salt solution of 2,4-dichloroaniline (2.1 equivalents) is added slowly to the stirred solution of the coupling component.
-
The pH of the reaction mixture is carefully controlled during the addition, typically maintained in the weakly acidic to neutral range (pH 4-6) by the addition of a buffer solution (e.g., sodium acetate).
-
A colored precipitate of this compound forms immediately upon the addition of the diazonium salt.
-
After the addition is complete, the reaction mixture is stirred for a further 1-2 hours to ensure the completion of the coupling reaction.
-
The precipitated pigment is then isolated by filtration, washed thoroughly with water to remove any soluble salts and impurities, and subsequently dried.
Data Presentation
The following tables summarize the key quantitative data associated with the reactants, intermediates, and the final product in the synthesis of this compound.
Table 1: Physicochemical Properties of Reactants and Products
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |
| 2,4-dichloroaniline | C₆H₅Cl₂N | 162.02 | Light brown crystalline solid | 554-00-7 |
| 3,3'-dimethylbenzidine | C₁₄H₁₆N₂ | 212.29 | White to reddish crystals | 119-93-7 |
| N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(acetoacetamide) | C₂₂H₂₄N₂O₄ | 396.44 | Off-white to pale yellow powder | 5102-67-0 |
| This compound | C₃₄H₂₈Cl₄N₆O₄ | 726.44 | Yellow solid[1] | 5979-28-2[1] |
Table 2: Typical Reaction Parameters and Yields
| Reaction Stage | Key Parameters | Typical Yield (%) |
| Diazotization | Temperature: 0-5 °C, Stoichiometry: 1:1.05 (amine:nitrite) | >95% (in solution) |
| Acetoacetylation | Temperature: 40-60 °C, Solvent: Toluene | 90-95% |
| Azo Coupling | Temperature: 0-10 °C, pH: 4-6 | 85-95% |
Mandatory Visualizations
The following diagrams, generated using Graphviz (DOT language), provide a visual representation of the key processes in the synthesis of this compound.
Caption: Mechanism of the diazotization reaction.
Caption: Experimental workflow for the synthesis of this compound.
Characterization Data
The structural confirmation and purity assessment of the synthesized this compound can be performed using various analytical techniques. The following table summarizes the expected characterization data.
Table 3: Spectroscopic Data for this compound
| Technique | Key Signals / Wavenumbers |
| ¹H NMR | Signals corresponding to aromatic protons, methyl protons, and methine protons. |
| ¹³C NMR | Resonances for aromatic carbons, carbonyl carbons, methyl carbons, and methine carbons. |
| FTIR (cm⁻¹) | Characteristic peaks for N-H stretching, C=O stretching (amide and ketone), C=C stretching (aromatic), and N=N stretching. |
| UV-Vis (nm) | Absorption maxima in the visible region, characteristic of the extended chromophore. |
Note: Specific chemical shifts and absorption maxima can vary slightly depending on the solvent and instrument used.
Conclusion
The synthesis of this compound from 2,4-dichloroaniline is a well-established process in industrial organic chemistry, relying on the fundamental principles of diazotization and azo coupling reactions. This technical guide has provided a detailed overview of the synthetic pathway, comprehensive experimental protocols, and key quantitative data. The successful synthesis of this pigment is contingent upon careful control of reaction parameters, particularly temperature and pH, at each stage of the process. The provided workflows and diagrams serve as a valuable resource for researchers and professionals engaged in the synthesis and development of azo pigments. Further optimization of reaction conditions can lead to improved yields and purity of the final product.
References
An In-depth Technical Guide to Pigment Yellow 16 (C34H28Cl4N6O4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pigment Yellow 16, with the molecular formula C34H28Cl4N6O4, is a diarylide yellow pigment characterized by its brilliant green-yellow hue.[1] As a member of the azo pigment family, it is utilized extensively as a colorant in a variety of industrial applications, including printing inks, plastics, and paints.[1][2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and toxicological profile of this compound. While the primary application of this compound is as a colorant, this guide will also explore the broader context of azo compounds in medicinal chemistry and drug development, a field where this compound itself is not directly implicated but to which its chemical class is relevant.
Chemical and Physical Properties
This compound is a yellow solid organic compound.[3] It is classified as a diarylide pigment, also referred to as an arylide yellow.[3][4] The Colour Index number for this pigment is 20040.[3][4] Due to its nature as a pigment, it exhibits very low solubility in water and organic solvents.[5]
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C34H28Cl4N6O4 | [1][2][3] |
| Molecular Weight | 726.44 g/mol | [1][3] |
| CAS Number | 5979-28-2 | [1][2] |
| Appearance | Yellow powder | [1][6] |
| Melting Point | 325 °C | [1][2][7] |
| Boiling Point | 811.8 °C at 760 mmHg | [2][7] |
| Density | 1.4 g/cm³ | [2][7] |
Spectroscopic Data
-
FTIR Spectrum: An FTIR spectrum is available for this compound, which can be used for its identification and to confirm the presence of its characteristic functional groups.[8] The analysis of artists' pigments often utilizes FTIR spectroscopy to characterize the materials.[9][10][11]
Experimental Protocols
Synthesis of this compound
The synthesis of diarylide pigments like this compound generally involves a two-step process: the diazotization of an aromatic diamine followed by a coupling reaction with an acetoacetanilide derivative.[5]
General Synthesis Workflow:
References
- 1. naturalpigments.com [naturalpigments.com]
- 2. sdc.org.uk [sdc.org.uk]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. canada.ca [canada.ca]
- 5. Diarylide pigment - Wikipedia [en.wikipedia.org]
- 6. REACH - UK SEUNG Europe GmbH [ukseung-europe.com]
- 7. srrttf.org [srrttf.org]
- 8. spectrabase.com [spectrabase.com]
- 9. azom.com [azom.com]
- 10. mdpi.com [mdpi.com]
- 11. Pigments – Database of ATR-FT-IR spectra of various materials [spectra.chem.ut.ee]
Spectroscopic Profile of Pigment Yellow 16: A Technical Guide
Introduction
Pigment Yellow 16 (C.I. Name: this compound, C.I. No. 20040) is a diarylide yellow pigment widely utilized in the manufacturing of printing inks, plastics, and coatings due to its bright, reddish-yellow shade and good lightfastness. Chemically, it is known as N,N'-(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2-((2,4-dichlorophenyl)azo)-3-oxobutanamide), with the chemical formula C34H28Cl4N6O4. A thorough understanding of its spectroscopic properties is crucial for quality control, material identification, and research and development within the chemical and materials science industries. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols for obtaining this data are also presented.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| IUPAC Name | N,N'-(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2-((2,4-dichlorophenyl)azo)-3-oxobutanamide)[1] |
| CAS Number | 5979-28-2 |
| Chemical Formula | C34H28Cl4N6O4 |
| Molecular Weight | 726.44 g/mol |
| Colour Index Name | This compound |
| Colour Index Number | 20040 |
| Appearance | Yellow solid |
Spectroscopic Data
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its complex structure. While the specific spectrum for this compound is available in spectral databases, representative data for diarylide yellow pigments show common features.
Table 1: Characteristic FT-IR Absorption Bands for Diarylide Yellow Pigments
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 | N-H stretching (amide) |
| ~1670 | C=O stretching (amide I) |
| ~1590 | N-H bending (amide II) |
| ~1550 | Aromatic C=C stretching |
| ~1270 | C-N stretching |
| ~820 | C-H out-of-plane bending |
| ~750 | C-Cl stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for colored compounds like this compound. The absorption maxima are influenced by the solvent used.
Table 2: Representative UV-Vis Absorption Maxima for Diarylide Yellow Pigments in Different Solvents
| Solvent | λmax (nm) |
| Dimethylformamide | ~430 |
| Chloroform | ~425 |
| Toluene | ~420 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms within a molecule. Due to the limited solubility of this compound, obtaining high-resolution NMR spectra can be challenging. Data for related diarylide yellow compounds can provide insights into the expected chemical shifts.
Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for Diarylide Yellow Pigments
| Nucleus | Chemical Shift (ppm) | Assignment |
| ¹H | ~10.5 | Amide N-H |
| ¹H | ~8.0 - 7.2 | Aromatic protons |
| ¹H | ~2.5 | Methyl protons (acetyl group) |
| ¹H | ~2.3 | Methyl protons (biphenyl group) |
| ¹³C | ~195 | Keto C=O |
| ¹³C | ~165 | Amide C=O |
| ¹³C | ~140 - 120 | Aromatic carbons |
| ¹³C | ~25 | Methyl carbons (acetyl group) |
| ¹³C | ~18 | Methyl carbons (biphenyl group) |
Experimental Protocols
Detailed methodologies for obtaining the spectroscopic data are outlined below.
FT-IR Spectroscopy
Method: Attenuated Total Reflectance (ATR) or KBr Pellet Transmission
-
ATR-FTIR: A small amount of the dry pigment powder is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded.
-
KBr Pellet: Approximately 1-2 mg of the finely ground pigment is intimately mixed with 100-200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in a sample holder for analysis.
UV-Vis Spectroscopy
Method: Solution-state UV-Vis Spectroscopy
-
Sample Preparation: A stock solution of the pigment is prepared by dissolving a known mass in a suitable solvent (e.g., dimethylformamide, chloroform, or toluene) to a concentration of approximately 1 mg/mL.
-
Dilution: A series of dilutions are made from the stock solution to obtain concentrations in the range of 0.01 - 0.1 mg/mL.
-
Analysis: The UV-Vis spectra of the diluted solutions are recorded using a spectrophotometer, typically from 200 to 800 nm, against a solvent blank.
NMR Spectroscopy
Method: Solution-state NMR Spectroscopy
-
Sample Preparation: Due to low solubility, a suitable deuterated solvent must be chosen (e.g., DMSO-d₆, CDCl₃ with heating). Approximately 5-10 mg of the pigment is dissolved in ~0.6 mL of the deuterated solvent. Gentle heating or sonication may be required to aid dissolution.
-
Analysis: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. For ¹³C NMR, a larger number of scans may be necessary to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope and the potential for low sample concentration.
Visualizations
To aid in the understanding of the analytical workflow for characterizing organic pigments, the following diagrams are provided.
References
In-depth Technical Guide on the Crystal Structure of Pigment Yellow 16: A Case of Undetermined Structure
Researchers, scientists, and drug development professionals are advised that a definitive, publicly available crystal structure for C.I. Pigment Yellow 16 (CAS No. 5979-28-2) has not been determined or published in peer-reviewed literature to date. While extensive research has been conducted on the crystallographic properties of other diarylide yellow pigments, the specific atomic arrangement within the crystal lattice of this compound remains elusive. This guide will, therefore, summarize the available information on this compound and provide a comprehensive overview of the crystallographic characteristics of closely related diarylide yellow pigments, which can serve as a valuable reference point.
This compound: Chemical Identity and General Properties
This compound is a diarylide yellow pigment, a class of organic compounds known for their bright yellow to reddish-yellow hues and good lightfastness. Its chemical formula is C₃₄H₂₈Cl₄N₆O₄, and its molecular weight is 726.43 g/mol .[1][2][3][4] The manufacturing process involves the diazotization of 2,4-dichloroaniline, followed by a coupling reaction with N,N'-(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(3-oxobutanamide).[1][4] It is known to exist in at least two different crystalline forms, or polymorphs, designated as the α and β modifications. Polymorphism can significantly influence the physical and chemical properties of a pigment, including its color, tinctorial strength, and stability.
Table 1: General Properties of this compound
| Property | Value |
| CI Name | This compound |
| CI Number | 20040 |
| CAS Number | 5979-28-2 |
| Molecular Formula | C₃₄H₂₈Cl₄N₆O₄ |
| Molecular Weight | 726.43 g/mol |
| Melting Point | 325 °C |
Crystallography of Diarylide Yellow Pigments: A Comparative Overview
Although the crystal structure of this compound is not available, the structures of several other diarylide yellow pigments have been elucidated, primarily through single-crystal X-ray diffraction (SC-XRD) and powder X-ray diffraction (PXRD). These studies provide valuable insights into the common structural motifs and packing arrangements within this class of pigments.
Diarylide yellow pigments typically exist in the keto-hydrazone tautomeric form rather than the azo form.[5][6] This tautomerism is stabilized by intramolecular hydrogen bonding, which contributes to the planarity and rigidity of the molecule. The overall molecular conformation and intermolecular interactions within the crystal lattice are key determinants of the pigment's macroscopic properties.
Table 2: Crystallographic Data for Selected Diarylide Yellow Pigments
| Pigment | C.I. Pigment Yellow 12 | C.I. Pigment Yellow 13 | C.I. Pigment Yellow 14 | C.I. Pigment Yellow 63 | C.I. Pigment Yellow 83 |
| Crystal System | Triclinic | Triclinic | Triclinic | Triclinic | Monoclinic |
| Space Group | P-1 | P-1 | P-1 | P-1 | P2₁/c |
| a (Å) | 12.189(2) | 11.235(3) | 10.871(3) | 10.875(2) | 5.106(9) |
| b (Å) | 12.891(3) | 13.064(3) | 13.435(4) | 13.431(3) | 20.627(3) |
| c (Å) | 10.456(2) | 11.854(3) | 11.958(4) | 11.952(2) | 17.009(15) |
| α (°) | 98.43(2) | 100.83(2) | 102.13(3) | 102.15(2) | 90 |
| β (°) | 109.13(1) | 109.65(2) | 110.15(2) | 110.13(1) | 98.4(3) |
| γ (°) | 94.61(2) | 93.33(2) | 92.58(2) | 92.60(2) | 90 |
| Z | 2 | 2 | 2 | 2 | 2 |
Data for PY 12, 13, 14, and 63 are from studies on their respective crystal structures. Data for PY 83 is also from a dedicated crystallographic study.[7] It is important to note that these values are not directly applicable to this compound but provide a general understanding of the unit cell dimensions in this pigment family.
Experimental Protocols for Crystal Structure Determination
The determination of a pigment's crystal structure is a multi-step process that relies on sophisticated analytical techniques. The general workflow for such an analysis is outlined below.
3.1. Single-Crystal X-ray Diffraction (SC-XRD)
This is the gold standard for crystal structure determination, providing unambiguous information about the atomic arrangement.
-
Crystal Growth: The primary challenge for organic pigments is growing single crystals of sufficient size and quality. This is often achieved through slow evaporation of a solvent from a dilute solution of the pigment or by slow cooling of a saturated solution.
-
Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The positions of the atoms in the unit cell are determined from the intensities of the diffracted X-rays using computational methods. The initial structural model is then refined to achieve the best possible fit with the experimental data.
3.2. Powder X-ray Diffraction (PXRD)
When single crystals are not available, PXRD can be used to obtain structural information from a polycrystalline powder.
-
Sample Preparation: A fine powder of the pigment is packed into a sample holder.
-
Data Collection: The sample is irradiated with an X-ray beam, and the diffracted X-rays are detected over a range of angles (2θ). The result is a diffractogram showing peaks at specific angles corresponding to the d-spacings of the crystal lattice planes.
-
Structure Determination from Powder Data: While more challenging than SC-XRD, modern computational methods, such as Rietveld refinement, can be used to solve and refine crystal structures from high-quality powder diffraction data.
Logical Relationships in Pigment Crystallography
The relationship between a pigment's chemical structure, its crystal structure, and its macroscopic properties is a central theme in pigment science. Understanding these connections is crucial for the rational design of new pigments with improved performance characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. Pigment Yellow 12 - Wikipedia [en.wikipedia.org]
- 3. Structure determination of seven phases and solvates of Pigment Yellow 183 and Pigment Yellow 191 from X-ray powder and single-crystal data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide: Lightfastness Properties of Pigment Yellow 16
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pigment Yellow 16 (PY 16), a diarylide yellow pigment, is an organic compound valued for its bright, greenish-yellow hue.[1][2] Chemically identified as N,N′-(3,3′-Dimethyl[1,1′-biphenyl]-4,4′-diyl)bis{4-[(E)-(2,4-dichlorophenyl)diazenyl]-3-oxobutanamide}, it belongs to the disazo class of colorants.[1] Its molecular formula is C34H28Cl4N6O4, and its CAS number is 5979-28-2.[1][3] this compound is utilized in a variety of applications, including printing inks, plastics, and paints.[3][4] For scientific and pharmaceutical applications, particularly in the formulation of colored coatings, markers, or other materials where long-term color stability is critical, a thorough understanding of its lightfastness properties is essential. This guide provides a detailed overview of the lightfastness of this compound, including available quantitative data, experimental testing protocols, and a conceptual overview of its potential degradation under light exposure.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties can influence its performance and stability in various formulations.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CI Name | This compound |
| CI Number | 20040 |
| CAS Number | 5979-28-2[3] |
| Molecular Formula | C34H28Cl4N6O4[3] |
| Molecular Weight | 726.44 g/mol [1] |
| Appearance | Yellow solid[1] |
| Melting Point | 325 °C[3] |
| Density | ~1.4 g/cm³[3] |
Lightfastness Properties of this compound
Lightfastness is a critical property of a pigment that describes its resistance to fading or changing color upon exposure to light.[5] For this compound, the available data, primarily from qualitative assessments and industry standards, indicates a good to very good lightfastness, though this can be influenced by factors such as pigment concentration, the binder system, and the presence of other components in a formulation.
The most common metric for reporting the lightfastness of pigments is the Blue Wool Scale (BWS), an eight-step scale where 1 signifies very poor lightfastness and 8 represents excellent lightfastness.[5][6] Each step on the scale represents approximately double the lightfastness of the previous step.[7]
Table 2: Reported Lightfastness Ratings for this compound
| Lightfastness Rating (BWS) | Application/Conditions |
| 6-7 | Masstone in paints |
| 6 | Tint (1:10) in paints |
| Good | General rating |
| Very Good | General rating |
Note: The specific test conditions for these ratings are not consistently reported in the available literature.
Experimental Protocols for Lightfastness Testing
The lightfastness of pigments like this compound is evaluated using standardized accelerated weathering tests that simulate exposure to indoor or outdoor light conditions over a prolonged period. The most relevant standards for this purpose are ASTM D4303 and ISO 105-B02.
ASTM D4303: Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials
This standard outlines several methods to accelerate the effects of long-term indoor illumination on colorants.[8][9][10] Test Method C, which utilizes a xenon-arc apparatus, is particularly relevant for simulating daylight filtered through window glass.[9][11][12]
Key Experimental Parameters for ASTM D4303 (Test Method C):
-
Light Source: Filtered xenon-arc lamp to simulate daylight.[11]
-
Irradiance Level: Typically controlled at a specific wavelength, for example, 0.35 W/m²/nm at 340 nm.[11][12]
-
Filters: Window glass filters to simulate indoor exposure.[12]
-
Relative Humidity: Maintained at a constant level, often around 55 ± 5%.[11]
-
Temperature: Controlled using a black panel thermometer, with a typical temperature of 63 ± 2°C.[12]
-
Exposure Duration: Specimens are exposed until a specific total radiant exposure is reached (e.g., 1260 MJ/m²) or until a noticeable color change is observed in comparison to a reference material.[11]
-
Evaluation: Color change is quantified by measuring the CIE 1976 Lab* color difference (ΔE*ab) before and after exposure.[9][12]
The following diagram illustrates a generalized workflow for lightfastness testing according to ASTM D4303.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. specialchem.com [specialchem.com]
- 3. echemi.com [echemi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Blue Wool Scale - Wikipedia [en.wikipedia.org]
- 6. Materials Technology Limited [drb-mattech.co.uk]
- 7. atlas-mts.com.br [atlas-mts.com.br]
- 8. ASTM D4303-2020 "Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials" | NBCHAO [en1.nbchao.com]
- 9. store.astm.org [store.astm.org]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. micomlab.com [micomlab.com]
- 12. wewontech.com [wewontech.com]
Solubility Profile of Pigment Yellow 16 in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of Pigment Yellow 16 (PY16) in various organic solvents. This information is critical for professionals in research and development, particularly in fields such as pharmaceuticals, coatings, and materials science, where the dissolution and dispersion of pigments are crucial for product performance and formulation.
Quantitative Solubility Data
The solubility of this compound in a range of common organic solvents at 20°C is summarized in the table below. This data is essential for selecting appropriate solvent systems for various applications, from laboratory-scale experiments to industrial processes.
| Organic Solvent | Solubility (g/L) at 20°C |
| Dichloromethane | 217.8[1][2] |
| Methylbenzene | 68.2[1][2] |
| Butyl Acetate | 28.5[1][2] |
| Acetone | 17.3[1][2] |
| Ethyl Alcohol | 4.8[1][2] |
| Carbon Tetrachloride | Soluble[3][4] |
| Benzene | Insoluble[3] |
Experimental Protocol for Determining Pigment Solubility
The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents. This protocol is based on established principles of solubility testing for organic compounds and pigments.
1. Materials and Equipment:
-
This compound (high purity grade)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled shaker or magnetic stirrer with heating capabilities
-
Centrifuge
-
Spectrophotometer (UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Oven
2. Procedure:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound and add it to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess pigment is crucial to ensure that a saturated solution is achieved.
-
Place the sealed container in a temperature-controlled shaker or on a heated magnetic stirrer set to the desired temperature (e.g., 20°C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the dissolved pigment remains constant.
-
-
Separation of Undissolved Pigment:
-
After equilibration, allow the suspension to settle.
-
To separate the undissolved solid pigment from the saturated solution, centrifuge the mixture at a high speed.
-
Carefully withdraw the supernatant (the clear, saturated solution) using a pipette, ensuring that no solid particles are disturbed. For enhanced accuracy, the supernatant can be passed through a syringe filter to remove any fine, suspended particles.
-
-
Quantification of Dissolved Pigment:
-
Gravimetric Method:
-
Accurately pipette a known volume of the clear, saturated supernatant into a pre-weighed, dry container.
-
Evaporate the solvent completely in an oven at a temperature below the decomposition point of the pigment.
-
Once the solvent is fully evaporated, cool the container in a desiccator and weigh it again.
-
The difference in weight corresponds to the mass of the dissolved pigment.
-
Calculate the solubility in g/L.
-
-
Spectrophotometric Method (for colored solutions):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Measure the absorbance of these standard solutions at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.
-
Create a calibration curve by plotting absorbance versus concentration.
-
Accurately dilute a known volume of the clear, saturated supernatant with the solvent to bring its absorbance within the range of the calibration curve.
-
Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.
-
Calculate the original concentration of the saturated solution, and thus the solubility, taking the dilution factor into account.
-
-
4. Data Reporting:
-
Report the solubility as the mass of the pigment dissolved in a specific volume of the solvent (e.g., g/L or mg/mL) at the specified temperature.
-
It is recommended to perform the experiment in triplicate and report the average solubility with the standard deviation.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental determination of this compound solubility.
Caption: Experimental workflow for determining the solubility of this compound.
References
Navigating the Micron Realm: A Technical Guide to the Particle Size Distribution of Pigment Yellow 16
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the particle size distribution of Pigment Yellow 16 (CI No. 20040), a diarylide yellow pigment. While specific quantitative data on particle size distribution for individual commercial grades of this compound is proprietary and typically found in manufacturer-specific technical data sheets, this document outlines the critical role of particle size, methods for its determination, and the general characteristics of this pigment class. Its application in pharmaceuticals is primarily as a colorant for solid dosage forms, where particle size can influence appearance and uniformity.
Core Properties of this compound
This compound is an organic compound valued for its bright yellow hue and good stability.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CI Name | This compound | [1] |
| CI Number | 20040 | [1] |
| CAS Number | 5979-28-2 | [2] |
| Molecular Formula | C34H28Cl4N6O4 | [2] |
| Molecular Weight | 726.44 g/mol | [1] |
| Appearance | Yellow solid/powder | [1] |
| Density | ~1.4 g/cm³ | [2] |
| Melting Point | 325 °C | [2] |
Table 1: Physical and Chemical Properties of this compound
The Significance of Particle Size Distribution
The particle size distribution (PSD) of a pigment is a critical parameter that significantly influences its performance characteristics in various applications, including pharmaceuticals. Key properties affected by PSD include:
-
Color Strength and Opacity: Finer particles generally lead to higher color strength and opacity. Opaque grades of azo pigments like this compound are available on the market, indicating that particle size is a controlled manufacturing parameter.[3]
-
Dispersibility: The ease with which a pigment can be dispersed into a medium is directly related to its particle size and tendency to agglomerate.
-
Lightfastness and Weatherability: While intrinsic to the chemical structure, particle size can play a role in the overall stability of the pigmented system.
-
Uniformity in Blends: In pharmaceutical tablet coating, a consistent and narrow particle size distribution is crucial for achieving a uniform and defect-free film.
Experimental Protocol: Particle Size Analysis by Laser Diffraction
Laser diffraction is a widely adopted and effective method for determining the particle size distribution of pigments.[4][5] The following provides a detailed, generalized protocol for the analysis of a diarylide yellow pigment such as this compound.
3.1. Principle
Laser diffraction operates on the principle that particles scatter light at an angle inversely proportional to their size. Larger particles scatter light at smaller angles, while smaller particles scatter light at larger angles. By measuring the angular distribution of the scattered light, a particle size distribution can be calculated using either the Fraunhofer or Mie theory. For colored pigments like this compound, the Mie theory is generally more appropriate as it accounts for the absorption of light by the particles.
3.2. Materials and Equipment
-
Laser Diffraction Particle Size Analyzer (e.g., Malvern Mastersizer, Beckman Coulter LS series)
-
Sample Dispersion Unit (Wet or Dry)
-
Dispersant: A liquid in which the pigment is insoluble and which has a refractive index different from the pigment. Common dispersants for organic pigments include water with a surfactant, or organic solvents like isopropanol.
-
Surfactant/Dispersing Agent: To aid in the deagglomeration and stabilization of the pigment particles in the dispersant (e.g., sodium pyrophosphate, non-ionic surfactants).
-
Ultrasonic Bath or Probe: For energy input to break up agglomerates.
-
This compound Sample
-
Analytical Balance
3.3. Method
-
Sample Preparation (Wet Dispersion):
-
Accurately weigh a small, representative amount of the this compound powder. The exact amount will depend on the instrument and the desired obscuration level.
-
Prepare a dispersant solution. If using water, add a suitable surfactant to improve wetting and prevent re-agglomeration.
-
Add the pigment powder to a small volume of the dispersant to create a pre-dispersion slurry.
-
Subject the pre-dispersion to ultrasonication for a defined period (e.g., 2-5 minutes) to break down any agglomerates. The duration and power of sonication should be optimized to ensure complete dispersion without causing particle fracture.
-
-
Instrument Setup:
-
Select the appropriate optical model (Mie theory for colored pigments).
-
Input the refractive index (RI) of this compound (approximately 1.65) and the dispersant. The imaginary component of the RI, which accounts for absorption, should also be considered for colored pigments.
-
Set the measurement parameters, including pump/stirrer speed to maintain a stable suspension, and the measurement duration.
-
-
Measurement:
-
Add the dispersant to the instrument's dispersion unit and run a background measurement.
-
Gradually add the pre-dispersed pigment sample to the unit until the recommended obscuration (a measure of the laser beam's attenuation by the particles) is reached.
-
Allow the system to circulate and stabilize.
-
Initiate the particle size measurement. Typically, multiple measurements are taken and averaged to ensure reproducibility.
-
-
Data Analysis:
-
The instrument software will calculate the particle size distribution and provide key statistical parameters such as:
-
D10: The particle diameter below which 10% of the sample volume lies.
-
D50 (Median): The particle diameter below which 50% of the sample volume lies.
-
D90: The particle diameter below which 90% of the sample volume lies.
-
Span: A measure of the width of the distribution, calculated as (D90 - D10) / D50.
-
-
3.4. Data Presentation
While specific data for this compound is not publicly available, a typical dataset for a micronized pigment grade would be presented as shown in Table 2. These values are illustrative and should not be considered as specifications for this compound.
| Parameter | Illustrative Value (µm) |
| D10 | 0.5 |
| D50 | 2.0 |
| D90 | 5.0 |
| Span | 2.25 |
Table 2: Illustrative Particle Size Distribution Data for a Micronized Pigment
Visualizing the Workflow
The logical flow of the experimental protocol for determining the particle size distribution of this compound can be visualized as a workflow diagram.
Caption: Experimental workflow for particle size analysis.
Application in Drug Development
In the context of drug development, this compound is used as an excipient to impart a yellow color to pharmaceutical preparations, primarily solid oral dosage forms like tablets and capsules.[6] The particle size of the pigment can influence the quality of a tablet coating by affecting:
-
Color Uniformity: A narrow and consistent particle size distribution helps in achieving a homogenous color on the tablet surface.
-
Surface Smoothness: Large or agglomerated particles can lead to a rough tablet surface.
-
Processability: The flowability and dispersibility of the coating formulation can be impacted by the pigment's particle characteristics.
It is important to note that as a colorant, this compound is not intended to have a pharmacological effect or interact with signaling pathways in the body. Its selection is based on its coloring properties, stability, and regulatory acceptance.
Conclusion
The particle size distribution of this compound is a fundamental property that dictates its performance as a colorant. While specific quantitative data is manufacturer-dependent, standardized methods like laser diffraction provide a robust framework for its characterization. For professionals in research and drug development, understanding the principles of particle size analysis and its impact on final product quality is essential for the successful formulation and manufacturing of colored pharmaceutical products. It is recommended to consult with pigment suppliers for detailed technical specifications of the particular grade of this compound being used.
References
Methodological & Application
Application Notes and Protocols for Pigment Yellow 16 in Ink Formulation
Introduction
Pigment Yellow 16 (C.I. 5979-28-2) is a diarylide yellow pigment known for its application in coloring various materials, including printing inks, paints, and plastics.[1] Its chemical structure (C34H28Cl4N6O4) provides a basis for its coloristic properties and performance in different formulations.[1][2] The successful incorporation of this compound into an ink system is highly dependent on achieving a stable and fine dispersion, which directly influences the final print quality, including color strength, gloss, transparency, and rheology.[3][4] These application notes provide a comprehensive guide for researchers and scientists on the methodologies for formulating and evaluating inks containing this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These characteristics are fundamental to understanding its behavior during the ink manufacturing process.
| Property | Value | Reference |
| C.I. Name | This compound | [2] |
| CAS Number | 5979-28-2 | [1] |
| Molecular Formula | C34H28Cl4N6O4 | [1][2] |
| Molecular Weight | 726.44 g/mol | [2] |
| Melting Point | 325 °C | [1] |
| Density | 1.4 g/cm³ | [1] |
| Hue | Golden Yellow | [5] |
Application Notes
Ink System Compatibility
This compound is suitable for various printing inks, including solvent-based and screen printing inks.[5] The choice of ink system components—such as resins, solvents, and additives—is critical as they can affect pigment wetting and dispersion stability.[3] Poor compatibility between the pigment and the vehicle can lead to difficulties in wetting the pigment particles, resulting in poor fluidity and affecting the final performance characteristics like heat resistance and light resistance.[3]
Pigment Dispersion
The primary goal of the dispersion process is to break down pigment agglomerates into smaller, stable particles distributed evenly throughout the ink vehicle.[6][7] This process typically involves three key stages:
-
Wetting: The air and moisture on the surface of the pigment particles are displaced by the ink vehicle (varnish). The efficiency of this stage is influenced by the surface tension of the vehicle.[7][8]
-
Separation (Grinding): Mechanical energy is applied to break down the pigment agglomerates into primary particles or smaller aggregates.[7] High-shear equipment like bead mills or three-roll mills are commonly used for this purpose.[6][9]
-
Stabilization: The dispersed pigment particles are prevented from re-agglomerating (flocculation) through the use of stabilizing agents (dispersants).[4][7] Polymeric dispersants with strong anchoring groups are often effective in providing long-term stability.[10]
Key Performance Indicators
The quality of an ink formulated with this compound is assessed based on several performance indicators:
-
Rheology: The flow behavior of the ink, particularly its viscosity and shear-thinning properties, is critical for printability.[11][12] Inks must flow easily through the print head or press but be viscous enough to prevent uncontrolled spreading on the substrate.[13]
-
Color Strength and Tone: These are determined by the pigment's inherent properties and the quality of the dispersion. A finer dispersion typically leads to higher color strength.[9]
-
Gloss: The gloss of the final print is influenced by the pigment particle size and the pigment-vehicle interaction. Smaller, well-dispersed particles generally result in higher gloss.[8]
-
Lightfastness: This refers to the resistance of the printed color to fading upon exposure to light.[14][15] While some standard yellow pigments have poor fade characteristics, the choice of pigment and its concentration can be optimized for better lightfastness.[16] The substrate and any overprint varnish also play a role in the overall lightfastness of the print.[16]
Experimental Protocols
The following protocols outline standard laboratory procedures for formulating and evaluating an ink containing this compound.
Protocol 1: Preparation of a Pigment Dispersion
This protocol describes a general method for dispersing this compound into a generic solvent-based ink vehicle using a laboratory bead mill.
Materials and Equipment:
-
This compound
-
Ink Vehicle (e.g., acrylic resin, solvent, additives)
-
Dispersant
-
Laboratory Bead Mill (e.g., Dispermat®)
-
Milling beads (e.g., zirconia, 0.8-1.2 mm diameter)
-
Analytical balance
-
Dispersion vessel
Procedure:
-
Premix Preparation: a. Weigh the required amounts of the ink vehicle, dispersant, and solvent into the dispersion vessel. b. Mix at low speed until a homogeneous solution (varnish) is formed. c. Gradually add the pre-weighed this compound to the varnish under constant, low-speed agitation. d. Once all pigment is incorporated, increase the mixing speed to form a uniform pre-mix.
-
Milling: a. Transfer the pre-mix to the chamber of the bead mill, which has been filled with the appropriate volume of milling beads. b. Begin milling at a set rotation speed (e.g., 2000-4000 rpm), ensuring the temperature is controlled via a cooling jacket. c. Mill for a predetermined time (e.g., 60-120 minutes). Collect samples at regular intervals (e.g., every 30 minutes) to monitor the dispersion quality.
-
Dispersion Quality Check: a. Use a fineness of grind gauge to assess the particle size. The target is typically below 5 microns for many ink applications.[8] b. Continue milling until the desired fineness of grind is achieved and subsequent measurements show no further reduction in particle size.
-
Let-down: a. Once milling is complete, separate the dispersion from the milling beads. b. In a separate vessel, combine the pigment dispersion with the remaining let-down portion of the ink vehicle and any final additives. c. Mix at low speed until the final ink is homogeneous.
Protocol 2: Rheological Characterization
This protocol details the measurement of viscosity as a function of shear rate.
Equipment:
-
Rotational Rheometer or Viscometer (e.g., Brookfield or Stormer type)
-
Temperature control unit
Procedure:
-
Calibrate the rheometer according to the manufacturer's instructions.
-
Equilibrate the ink sample to a standard temperature (e.g., 25 °C). Temperature stability is crucial, as minor changes can significantly impact viscosity.[12]
-
Place the ink sample in the rheometer.
-
Measure the viscosity across a defined range of shear rates (e.g., 1 to 1000 s⁻¹).
-
Plot the viscosity versus the shear rate. For many inks, a shear-thinning behavior (viscosity decreases as shear rate increases) is expected.[11]
Protocol 3: Colorimetric and Gloss Evaluation
This protocol describes the quantitative measurement of the ink's optical properties.
Equipment:
-
Spectrophotometer (for color measurement)
-
Gloss meter (60° angle)
-
Ink applicator (e.g., K-bar or drawdown rod)
-
Standardized substrate (e.g., Leneta opacity chart)
Procedure:
-
Sample Preparation: Apply a uniform film of the ink onto the substrate using the ink applicator.[8]
-
Allow the ink film to dry completely under controlled conditions.
-
Color Measurement: a. Calibrate the spectrophotometer. b. Measure the CIELAB color coordinates (L, a, b) of the dried ink film.[17][18] c. L represents lightness, a* represents the red/green axis, and b* represents the yellow/blue axis.
-
Gloss Measurement: a. Calibrate the gloss meter. b. Measure the specular gloss of the ink film at a 60° angle.[8] Record the average of at least three readings taken at different spots.
Protocol 4: Lightfastness Assessment
This protocol outlines an accelerated method for testing the lightfastness of the printed ink.
Equipment:
-
Xenon-arc accelerated weathering apparatus
-
Blue Wool Scale standards (ISO 105-B01)
-
Spectrophotometer
Procedure:
-
Prepare printed samples of the ink on the final substrate, alongside the Blue Wool Scale standards.
-
Mask one-half of each sample and the standards to serve as an unexposed reference.
-
Place the samples and standards in the Xenon-arc apparatus.
-
Expose the samples to the simulated sunlight according to a standard test method (e.g., ASTM D4587).
-
After the exposure period, remove the samples.
-
Visually compare the fading of the ink sample to the fading of the Blue Wool standards. The lightfastness rating corresponds to the Blue Wool strip that shows a similar degree of fading. A rating of 1 indicates poor lightfastness, while 8 indicates very high lightfastness.
-
For a quantitative assessment, use a spectrophotometer to measure the color change (ΔE*) between the exposed and unexposed sections of the ink sample.[19]
Data Presentation
The following tables provide templates for organizing experimental data for ink formulations containing this compound.
Table 1: Example Solvent-Based Ink Formulation
| Component | Function | Weight (%) |
| This compound | Colorant | 15.0 |
| Acrylic Resin | Binder | 30.0 |
| Dispersant | Stabilizer | 2.0 |
| Ethyl Acetate | Solvent | 40.0 |
| n-Propyl Acetate | Solvent | 12.0 |
| Wax Additive | Slip/Rub Resistance | 1.0 |
| Total | 100.0 |
Table 2: Typical Performance Evaluation Data
| Parameter | Method | Typical Result |
| Fineness of Grind | Hegman Gauge | < 5 µm |
| Viscosity @ 100 s⁻¹ (25 °C) | Rotational Rheometer | 50 - 150 mPa·s |
| Gloss (60°) | Gloss Meter | 50 - 70 GU |
| L* (Lightness) | Spectrophotometer | 85 - 92 |
| a* (Red-Green) | Spectrophotometer | -5 to -15 |
| b* (Yellow-Blue) | Spectrophotometer | 80 - 95 |
| Lightfastness | Blue Wool Scale | 4 - 5 |
Visualizations
// Define Nodes start [label="Raw Material\nSelection", fillcolor="#F1F3F4", fontcolor="#202124"]; varnish [label="Varnish Preparation\n(Resin + Solvent + Additives)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; premix [label="Premixing\n(Varnish + Pigment)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; disperse [label="High-Shear Dispersion\n(Bead/Roll Mill)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; letdown [label="Let-Down\n(Add remaining vehicle)", fillcolor="#FBBC05", fontcolor="#202124"]; qc [label="Quality Control Testing\n(Viscosity, Grind, Color)", fillcolor="#34A853", fontcolor="#FFFFFF"]; finish [label="Final Ink Product", fillcolor="#F1F3F4", fontcolor="#202124"];
// Define Edges start -> varnish [color="#5F6368"]; varnish -> premix [color="#5F6368"]; premix -> disperse [color="#5F6368"]; disperse -> letdown [color="#5F6368"]; letdown -> qc [color="#5F6368"]; qc -> finish [color="#5F6368"]; } } Caption: Workflow for the formulation of ink with this compound.
// Central Node dispersion [label="Dispersion Quality\n(Particle Size & Stability)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];
// Performance Attributes color [label="Color Strength\n& Transparency", fillcolor="#4285F4", fontcolor="#FFFFFF"]; gloss [label="Gloss & Haze", fillcolor="#FBBC05", fontcolor="#202124"]; rheology [label="Rheology\n(Viscosity & Flow)", fillcolor="#34A853", fontcolor="#FFFFFF"]; stability [label="Storage Stability\n(Anti-Settling)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges dispersion -> color [label="influences", fontcolor="#202124", color="#5F6368"]; dispersion -> gloss [label="influences", fontcolor="#202124", color="#5F6368"]; dispersion -> rheology [label="influences", fontcolor="#202124", color="#5F6368"]; dispersion -> stability [label="influences", fontcolor="#202124", color="#5F6368"]; } } Caption: Impact of dispersion quality on final ink performance properties.
References
- 1. echemi.com [echemi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pigments Commonly Used In Printing Inks | Fineland Chem [finelandchem.com]
- 4. The Differences in Dispersing Pigments in Inks and Coatings - Lubrizol [lubrizol.com]
- 5. epsilonpigments.com [epsilonpigments.com]
- 6. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 7. specialchem.com [specialchem.com]
- 8. inis.iaea.org [inis.iaea.org]
- 9. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 10. paint.org [paint.org]
- 11. Rheology of inkjet inks — IMI Europe - high quality inkjet conferences and courses [imieurope.com]
- 12. blog.rheosense.com [blog.rheosense.com]
- 13. phys.ens.psl.eu [phys.ens.psl.eu]
- 14. researchgate.net [researchgate.net]
- 15. Understanding Lightfastness in Printing Inks - Zeller + Gmelin [www2.zeller-gmelin.us]
- 16. pressmanacademy.wordpress.com [pressmanacademy.wordpress.com]
- 17. pcimag.com [pcimag.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Pigment Yellow 16 in Paint and Coating Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization and evaluation of Pigment Yellow 16 (C.I. 20040) in paint and coating formulations. This document outlines the pigment's key performance characteristics, detailed experimental protocols for its assessment, and visual workflows to aid in research and development.
Introduction to this compound
This compound is a diarylide yellow pigment known for its brilliant greenish-yellow shade, good lightfastness, and thermal stability.[1] It is an organic compound classified as a diarylide pigment.[2] Its chemical formula is C34H28Cl4N6O4.[1][2][3] This pigment is primarily used in printing inks, plastics, and various industrial coatings.[1][4] When considering its application in paints and coatings, it is crucial to evaluate its performance properties within a specific formulation to determine its suitability for the intended end-use.
Physicochemical and Performance Data
A summary of the key quantitative data for this compound is presented in the table below. These values are compiled from various sources and represent typical properties. Researchers should note that the performance of the pigment can be influenced by the specific formulation, including the binder system, additives, and substrate.
| Property | Value/Rating | Test Method/Conditions |
| Chemical Identity | ||
| C.I. Name | This compound | - |
| C.I. Number | 20040 | - |
| CAS Number | 5979-28-2 | - |
| Molecular Formula | C34H28Cl4N6O4 | - |
| Physical Properties | ||
| Melting Point | 325 °C | - |
| Density | 1.40 ± 0.1 g/cm³ | Predicted |
| Performance in Coatings | ||
| Lightfastness (Full Shade) | Grade 6-7 (Good) | Blue Wool Scale |
| Lightfastness (1:5 TiO2) | Grade 5 | Blue Wool Scale |
| Heat Stability | Stable up to 160 °C; Good at 230-240°C for 5 min in polyolefins | - |
| Resistance Properties | ||
| Water | Insoluble | - |
| Dilute Acid | No change | - |
| Dilute Alkali | No change | - |
Experimental Protocols
The following protocols provide detailed methodologies for incorporating and evaluating this compound in a model paint formulation. These are based on industry-standard ASTM methods to ensure reproducibility and comparability of results.
Protocol for Pigment Dispersion in a Water-Based Acrylic Coating
This protocol details the preparation of a pigment dispersion and a finished paint formulation for testing purposes.
Materials and Equipment:
-
This compound
-
Acrylic emulsion binder
-
Dispersing agent
-
Defoamer
-
Coalescing agent
-
Thickener
-
Distilled water
-
High-speed disperser with a Cowles blade (in accordance with ASTM D6619)
-
Laboratory balance
-
Beakers and mixing vessels
-
Grindometer (Hegman gauge) for assessing dispersion quality (as per ASTM D1210)
Procedure:
-
Mill Base Preparation:
-
To a suitable mixing vessel, add the distilled water, dispersing agent, and defoamer.
-
Begin agitation at a low speed.
-
Slowly add the this compound powder to the vortex.
-
Gradually increase the disperser speed to 3000-5000 RPM, ensuring a vortex is maintained. The tip of the blade should be submerged to about half the diameter of the blade.
-
Disperse for 20-30 minutes. Monitor the temperature to ensure it does not exceed 50°C.
-
Check the dispersion quality using a Hegman gauge. A reading of 6 or higher is generally desirable. Continue dispersing in 5-minute intervals until the desired fineness of grind is achieved.
-
-
Paint Formulation (Let-Down):
-
Reduce the speed of the disperser to a low setting.
-
Slowly add the acrylic emulsion binder to the mill base.
-
Add the coalescing agent and any other required additives.
-
Finally, add the thickener slowly while monitoring the viscosity.
-
Mix for an additional 10-15 minutes at low speed to ensure homogeneity.
-
Allow the paint to equilibrate for 24 hours before conducting performance tests.
-
Protocol for Lightfastness Testing
This protocol is based on ASTM D4303 for evaluating the resistance of the pigmented coating to fading upon exposure to light.
Materials and Equipment:
-
Paint samples prepared as per Protocol 3.1
-
Test panels (e.g., steel or drawdown cards)
-
Film applicator (e.g., Bird applicator) to ensure uniform film thickness
-
Xenon-arc weathering apparatus (as specified in ASTM D4303, Method C)
-
Spectrophotometer or colorimeter for color measurement (in accordance with ASTM D2244)
-
Blue Wool standards for visual comparison
Procedure:
-
Sample Preparation:
-
Apply the test paint to the panels at a specified wet film thickness.
-
Allow the panels to cure for 7 days under controlled conditions (e.g., 23 ± 2°C and 50 ± 5% relative humidity).
-
Measure the initial color of the panels using a spectrophotometer (Lab* values).
-
Cover a portion of each panel with an opaque material to serve as an unexposed reference.
-
-
Accelerated Weathering:
-
Place the prepared panels in the xenon-arc apparatus.
-
Expose the samples to a controlled cycle of light and humidity as specified in ASTM D4303. A typical cycle for simulating indoor exposure would involve continuous light from a xenon arc lamp filtered to simulate daylight through window glass.
-
Include Blue Wool standards alongside the test panels for a visual assessment of fading.
-
-
Evaluation:
-
At predetermined intervals, remove the panels from the weathering apparatus.
-
Measure the color of the exposed area and compare it to the unexposed area on the same panel.
-
Calculate the color change (ΔE) using the CIE 1976 Lab color difference equation.
-
Visually assess the fading of the samples against the Blue Wool standards to assign a lightfastness rating from 1 (very poor) to 8 (excellent).
-
Protocol for Chemical Resistance Testing
This protocol is adapted from ASTM D1308 and ASTM D5402 to assess the resistance of the coating to various chemical agents.
Materials and Equipment:
-
Cured paint panels (prepared as in Protocol 3.2)
-
A selection of chemical reagents (e.g., 5% sodium hydroxide, 5% sulfuric acid, ethanol, isopropanol, distilled water)
-
Pipettes or droppers
-
Watch glasses to cover the test area
-
Cotton swabs
Procedure:
-
Spot Test (ASTM D1308):
-
On the cured paint panel, place a few drops of each test chemical.
-
Cover each spot with a watch glass to prevent evaporation.
-
Allow the chemicals to remain in contact with the coating for a specified period (e.g., 1 hour, 4 hours, 24 hours).
-
After the exposure period, remove the watch glass and gently blot the area dry.
-
Allow a recovery period of 24 hours.
-
Visually inspect the test areas for any changes, such as discoloration, blistering, swelling, or loss of gloss. Record the observations.
-
-
Solvent Rub Test (ASTM D5402):
-
This test is more suitable for solvent-borne or chemically cured coatings but can provide useful information for water-based systems.
-
Saturate a cotton swab with the test solvent.
-
With moderate pressure, rub the swab back and forth over a small area of the cured coating. One back-and-forth motion constitutes a "double rub."
-
Continue rubbing until the substrate becomes visible or until a specified number of double rubs (e.g., 50 or 100) has been reached.
-
Record the number of double rubs required to expose the substrate. A higher number indicates better solvent resistance.
-
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for evaluating this compound in a paint formulation.
Caption: Workflow for the evaluation of this compound in paint.
Property-Application Relationship
This diagram illustrates the logical relationship between the inherent properties of this compound and its suitability for various paint and coating applications.
References
Application Notes and Protocols for the Dispersion of Pigment Yellow 16 in Plastics
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the effective dispersion of Pigment Yellow 16 (C.I. Name: this compound; CAS No: 5979-28-2), a diarylide yellow pigment, in various plastic matrices. Achieving a high-quality dispersion is crucial for obtaining optimal color strength, gloss, and maintaining the mechanical integrity of the final plastic product.
Overview of this compound
This compound is an organic pigment widely used in the plastics industry due to its bright, reddish-yellow shade, good lightfastness, and thermal stability.[1] It is suitable for coloring a range of plastics, including:
-
Polystyrene (PS)
-
High-Impact Polystyrene (HIPS)
-
Acrylonitrile Butadiene Styrene (ABS)
-
Polycarbonate (PC)
-
Rigid Polyvinyl Chloride (RPVC)
-
Polymethyl Methacrylate (PMMA)
-
Styrene-Acrylonitrile Resin (SAN)
-
Acrylonitrile Styrene Acrylate (AS)
The quality of dispersion directly impacts the final product's appearance and performance, affecting properties such as color consistency, gloss, and mechanical strength.[2]
Dispersion Methods
The primary method for dispersing this compound in plastics is through the production of a masterbatch, also known as a color concentrate. This involves dispersing a high concentration of the pigment into a carrier resin. The masterbatch is then blended with the natural polymer during the final processing step (e.g., injection molding, extrusion).
Twin-Screw Extrusion
Twin-screw extrusion is the most common and effective method for producing high-quality masterbatches. The intermeshing, co-rotating screws provide excellent distributive and dispersive mixing, breaking down pigment agglomerates into primary particles.
Three-Roll Milling
While more common for liquid applications like inks and coatings, three-roll mills can be used to disperse pigments in a liquid plasticizer or a portion of the resin before incorporating it into the main batch. This method offers high shear but is generally less efficient for large-scale plastics production compared to twin-screw extrusion.
Experimental Protocols
Masterbatch Formulation for Polypropylene (PP)
This protocol outlines a typical formulation for a this compound masterbatch with a polypropylene carrier.
| Component | Concentration (% by weight) | Purpose |
| Polypropylene (Homopolymer or Copolymer) | 55-75% | Carrier Resin |
| This compound | 20-40% | Colorant |
| Polyethylene Wax (PE Wax) | 2-5% | Dispersing Agent |
| Antioxidants / UV Stabilizers | 0.5-1% | Additives (Optional) |
Note: The optimal pigment concentration will depend on the desired color strength and the processing equipment's capabilities. Polyethylene wax is an effective dispersing agent that wets the pigment particles, prevents agglomeration, and improves processability.[3]
Twin-Screw Extrusion Protocol for this compound Masterbatch
This protocol provides a general procedure for dispersing this compound in polypropylene using a co-rotating twin-screw extruder.
Equipment:
-
Co-rotating Twin-Screw Extruder with a length-to-diameter (L/D) ratio of at least 40:1.
-
Gravimetric feeders for polymer, pigment, and additives.
-
Strand die and pelletizer.
Experimental Workflow Diagram:
Processing Parameters:
The following table provides suggested starting parameters for a twin-screw extruder. These should be optimized based on the specific equipment and formulation.
| Parameter | Suggested Value |
| Temperature Profile (°C) | |
| Zone 1 (Feed) | 160 - 180 |
| Zone 2-4 (Melting) | 180 - 200 |
| Zone 5-8 (Mixing) | 200 - 220 |
| Zone 9-10 (Venting/Pumping) | 210 - 230 |
| Die | 220 - 240 |
| Screw Speed | 200 - 400 RPM |
| Feed Rate | Dependent on extruder size and desired throughput |
Screw Configuration:
A high-shear screw configuration is recommended to ensure optimal dispersion. This typically includes:
-
Conveying elements in the feed zone.
-
Kneading blocks and reverse conveying elements in the melting and mixing zones to impart high shear.[4]
-
A final pumping section to build pressure at the die.
The design of the screw configuration has a significant impact on the quality of dispersion.[5][6]
Data Presentation and Quality Control
The quality of the this compound dispersion should be evaluated using several analytical techniques.
| Property | Test Method | Purpose |
| Color Strength | ASTM D387, ISO 787-16 | Measures the ability of the pigment to impart color. It is a key indicator of dispersion efficiency.[7][8] |
| Gloss | ASTM D523, ASTM D2457 | Evaluates the surface shininess of the plastic. Poor dispersion can lead to a reduction in gloss. |
| Haze | ASTM D1003 | Measures the light-scattering characteristics of a transparent or translucent plastic. Undispersed particles increase haze.[9] |
| Filter Pressure Value (FPV) | EN 13900-5 | Determines the presence of undispersed pigment agglomerates by measuring the pressure increase across a filter pack during extrusion.[10] |
| Particle Size Analysis | Microscopy (Optical or Electron) | Visualizes the state of dispersion and identifies the presence of agglomerates.[7] |
Signaling Pathways and Logical Relationships
The following diagram illustrates the relationship between processing parameters, dispersion quality, and the final properties of the pigmented plastic.
Conclusion
The successful dispersion of this compound in plastics is a multi-faceted process that depends on a well-defined formulation and optimized processing conditions. Twin-screw extrusion is the preferred method for producing high-quality masterbatches. By carefully controlling the masterbatch formulation, extruder temperature profile, and screw design, researchers and scientists can achieve consistent and vibrant coloration while maintaining the desired physical properties of the plastic. Rigorous quality control, including the measurement of color strength, gloss, haze, and filter pressure value, is essential to ensure optimal dispersion and product performance.
References
- 1. specialchem.com [specialchem.com]
- 2. mdpi.com [mdpi.com]
- 3. petronaftco.com [petronaftco.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. paint.org [paint.org]
- 8. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 9. specialchem.com [specialchem.com]
- 10. aquaterra.com.co [aquaterra.com.co]
Application Notes and Protocols for Pigment Yellow 16 in Textile Printing Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental use of Pigment Yellow 16 (also known as Diarylide Yellow 16) in textile printing. The protocols outlined below are intended for research and development purposes.
Introduction to this compound
This compound is a diarylide yellow pigment, a class of organic compounds widely utilized for their yellow to greenish-yellow hues.[1] These pigments are valued for their stability and are commonly employed in printing inks, coatings, and the coloration of plastics.[1] In the textile industry, pigment printing is a dominant method, accounting for a significant portion of printed goods due to its applicability to a wide range of natural and synthetic fibers, including cotton, polyester, and their blends.[2][3][4] The process is valued for its simplicity, cost-effectiveness, and the high lightfastness of the resulting prints.[2]
Unlike dyes, pigments do not have a natural affinity for textile fibers and are affixed to the fabric surface using a binder, which is a polymeric resin that forms a film upon heating.[4][5] The overall performance of a pigment print, including its colorfastness and feel (hand), is highly dependent on the formulation of the printing paste.
Physicochemical Properties of this compound
| Property | Typical Value/Characteristic |
| Chemical Class | Azo, Diarylide |
| Color Index Name | This compound (PY 16) |
| Appearance | Yellow Powder |
| Solubility | Insoluble in water and most common solvents.[1] |
| Lightfastness | Generally good to excellent for diarylide yellows. |
| Heat Stability | Degradation may occur at temperatures above 200°C.[1] |
| Particle Size | Typically in the range of 0.1-3 µm for pigment dispersions.[4] |
Experimental Protocols
Preparation of this compound Printing Paste
This protocol describes the formulation of a stock printing paste for screen printing on cotton fabric. The percentages are given by weight.
Materials and Equipment:
-
This compound dispersion (pre-milled)
-
Acrylic binder
-
Synthetic thickener (e.g., polyacrylic acid-based)
-
Fixing agent (optional, for enhanced fastness)
-
Softener (optional, to improve hand-feel)
-
Anti-foaming agent
-
Distilled water
-
Digital balance
-
Laboratory mixer/stirrer
Protocol:
-
In a suitable beaker, weigh the required amount of distilled water.
-
With gentle stirring, add the anti-foaming agent.
-
Slowly add the synthetic thickener to the water and stir until a smooth, viscous paste is formed. The viscosity should be appropriate for the intended printing method (e.g., screen printing).
-
In a separate container, weigh the this compound dispersion, acrylic binder, fixing agent (if used), and softener (if used).
-
Gradually add the pigment and binder mixture to the thickener paste while stirring continuously.
-
Continue mixing until a homogenous printing paste is achieved.
-
Allow the paste to stand for a short period to allow any trapped air bubbles to escape.
Representative Printing Paste Formulation:
| Component | Concentration (% w/w) | Purpose |
| This compound Dispersion | 5.0 - 10.0 | Colorant |
| Acrylic Binder | 15.0 - 25.0 | Adhesion to fabric |
| Synthetic Thickener | 2.0 - 4.0 | Viscosity control |
| Fixing Agent | 1.0 - 2.0 | Enhances fastness |
| Softener | 1.0 - 2.0 | Improves hand-feel |
| Anti-foaming Agent | 0.1 - 0.5 | Prevents bubble formation |
| Water | Remainder to 100 | Vehicle |
Textile Printing and Curing Workflow
This protocol outlines the steps for applying the this compound printing paste to a textile substrate.
Materials and Equipment:
-
Pre-treated 100% cotton fabric
-
Screen printing frame with desired design
-
Squeegee
-
Laboratory oven or heat press
-
Colorfastness testing equipment (e.g., crockmeter, lightfastness tester)
Protocol:
-
Fabric Preparation: Ensure the cotton fabric is clean, dry, and free from any impurities that might interfere with pigment adhesion.[6]
-
Printing:
-
Place the fabric on a flat, padded surface.
-
Position the screen printing frame onto the fabric.
-
Apply a line of the prepared this compound printing paste along one edge of the screen.
-
Use the squeegee to draw the paste across the screen with even pressure, forcing the paste through the open mesh of the design onto the fabric.
-
-
Drying: Carefully remove the printed fabric and allow it to air dry or use a low-temperature setting in an oven to evaporate the water from the paste.
-
Curing (Fixation):
-
Place the dried, printed fabric in a laboratory oven or heat press.
-
Cure the fabric at a temperature of 140-160°C for 3-5 minutes. This step is crucial for cross-linking the binder and permanently fixing the pigment to the fabric.[4]
-
-
Post-Treatment: Unlike printing with reactive dyes, a washing-off step is generally not required for pigment prints.[2]
References
- 1. Diarylide pigment - Wikipedia [en.wikipedia.org]
- 2. Pigment Yellow, Red, Orange, Violet, Blue Textile Printing Pigment - Brilliant Chem [brilliantchem.com]
- 3. Textile Printing Pigment Manufacture & Supplier | Fineland Chem [finelandchem.com]
- 4. makingchembooks.com [makingchembooks.com]
- 5. cottoninc.com [cottoninc.com]
- 6. witpax.com [witpax.com]
Enhancing the Performance of Pigment Yellow 16 Through Surface Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Pigment Yellow 16 (PY 16), a diarylide yellow pigment, is a widely utilized colorant known for its brilliant greenish-yellow hue. However, for demanding applications, improving its inherent properties such as dispersibility, lightfastness, and heat stability is crucial. Surface treatment of PY 16 particles offers a viable pathway to enhance its performance characteristics, thereby expanding its utility in various high-performance systems.
This document provides detailed application notes and experimental protocols for common surface treatment methods for this compound, including rosin treatment, surfactant coating, and inorganic surface coating. The aim is to equip researchers and scientists with the necessary information to reproduce these modifications and evaluate their impact on pigment performance.
Performance Characteristics of Untreated this compound
Before delving into surface modification, it is essential to establish the baseline properties of untreated this compound. These values can vary slightly between manufacturers, but typical characteristics are summarized in the table below.
| Property | Typical Value | Test Method |
| Lightfastness (BWS) | 5-6 | ISO 105-B02 |
| Heat Stability | 180-200°C | Internal Method |
| Oil Absorption | 40-55 g/100g | ASTM D281-84 |
| Density | ~1.4 g/cm³ | ASTM D153-84 |
| Melting Point | ~325°C | - |
Surface Treatment Methods for Improved Performance
Several methods can be employed to modify the surface of this compound, each imparting distinct advantages. The choice of treatment depends on the desired end-use application and the specific performance characteristics to be enhanced.
Rosin Treatment
Rosin treatment is a well-established method for improving the dispersibility and gloss of organic pigments.[1] The rosin coats the pigment particles, reducing their surface energy and promoting better interaction with binder systems, particularly in solvent-borne coatings and inks.[1]
Expected Improvements:
-
Enhanced dispersibility in organic media.[1]
-
Improved gloss and color retention.[1]
-
Increased thermostability.[1]
Experimental Protocol: Rosin Treatment of this compound
This protocol outlines a general procedure for the rosin treatment of this compound. Researchers should optimize the parameters based on the specific grade of PY 16 and the desired outcome.
Materials:
-
This compound
-
Gum Rosin
-
Toluene (or other suitable aromatic solvent)
-
Sodium Hydroxide (NaOH) solution (1 M)
-
Hydrochloric Acid (HCl) solution (1 M)
-
Deionized water
-
Heating mantle with magnetic stirrer
-
Condenser
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Dissolution of Rosin: In a three-necked flask equipped with a condenser and magnetic stirrer, dissolve 10g of gum rosin in 100 mL of toluene by heating to 80-90°C with continuous stirring until a clear solution is obtained.
-
Pigment Dispersion: In a separate beaker, create a slurry of 50g of this compound in 200 mL of deionized water.
-
Rosin Saponification: Slowly add 1 M NaOH solution to the hot rosin solution until the rosin is completely saponified (a clear, reddish-brown solution is formed).
-
Coating: While vigorously stirring the pigment slurry, slowly add the saponified rosin solution. Continue stirring for 1-2 hours at 80-90°C to ensure uniform coating of the pigment particles.
-
Precipitation: Acidify the mixture by slowly adding 1 M HCl solution until a pH of 4-5 is reached. This will precipitate the rosin onto the pigment surface.
-
Filtration and Washing: Allow the mixture to cool to room temperature. Filter the treated pigment using a Buchner funnel and wash thoroughly with deionized water until the filtrate is neutral and free of chloride ions.
-
Drying: Dry the filter cake in an oven at 80-100°C to a constant weight.
-
Pulverization: The dried pigment cake should be gently pulverized to obtain a fine powder.
Logical Relationship of Rosin Treatment
Caption: Logical workflow of the rosin treatment process for this compound.
Surfactant Coating
The application of surfactants to the pigment surface can significantly alter its hydrophilic-lipophilic balance (HLB), thereby improving its dispersibility in either aqueous or solvent-based systems.[1] Anionic, non-ionic, or cationic surfactants can be used depending on the desired application. For improved dispersion in waterborne systems, anionic or non-ionic surfactants are commonly employed.[1]
Expected Improvements:
-
Greatly improved dispersibility in aqueous or solvent-based media.[1]
-
Reduction in particle size agglomeration.
-
Enhanced color strength and brightness.[1]
Experimental Protocol: Surfactant Coating of this compound
This protocol provides a general method for coating this compound with a surfactant. The choice and concentration of the surfactant should be tailored to the specific application.
Materials:
-
This compound
-
Anionic Surfactant (e.g., Sodium Dodecyl Sulfate - SDS) or Non-ionic Surfactant (e.g., Triton X-100)
-
Deionized water or organic solvent
-
High-speed disperser or ultrasonicator
-
Centrifuge
-
Drying oven
Procedure:
-
Surfactant Solution Preparation: Prepare a solution of the chosen surfactant in the desired medium (water or solvent) at a concentration of 1-5% by weight of the pigment.
-
Pigment Dispersion: Disperse 50g of this compound in 500 mL of the same medium.
-
Coating: Add the surfactant solution to the pigment dispersion under high-speed agitation or ultrasonication. Continue the dispersion for 1-2 hours to ensure thorough wetting and adsorption of the surfactant onto the pigment surface.
-
Separation: Centrifuge the dispersion to separate the treated pigment from the supernatant.
-
Washing (Optional): The separated pigment can be washed with the pure medium to remove any excess, unadsorbed surfactant. This step may not be necessary depending on the application.
-
Drying: Dry the treated pigment in an oven at a temperature below the decomposition temperature of the surfactant (typically 60-80°C).
-
Pulverization: Gently pulverize the dried pigment to a fine powder.
Experimental Workflow for Surfactant Coating
Caption: Experimental workflow for the surfactant coating of this compound.
Inorganic Surface Coating (Silica)
Coating organic pigments with a thin layer of an inorganic material, such as silica (SiO₂), can significantly improve their lightfastness, weather resistance, and heat stability. The inorganic shell acts as a protective barrier, shielding the organic pigment core from UV radiation and thermal degradation.
Expected Improvements:
-
Enhanced lightfastness and weather resistance.
-
Improved heat stability.
-
Better dispersibility in some systems due to the hydrophilic nature of silica.
Experimental Protocol: Silica Coating of this compound via Sol-Gel Method
This protocol describes a sol-gel method for encapsulating this compound particles with a silica layer.
Materials:
-
This compound
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol
-
Ammonia solution (28-30%)
-
Deionized water
-
Ultrasonicator
-
Mechanical stirrer
-
Centrifuge
-
Drying oven
-
Calcination furnace
Procedure:
-
Pigment Dispersion: Disperse 10g of this compound in a mixture of 200 mL of ethanol and 20 mL of deionized water using an ultrasonicator for 30 minutes.
-
pH Adjustment: Transfer the dispersion to a reaction flask and add 10 mL of ammonia solution to raise the pH to approximately 10-11.
-
TEOS Addition: While stirring the dispersion mechanically, slowly add a solution of 10 mL of TEOS in 50 mL of ethanol dropwise over a period of 1 hour.
-
Hydrolysis and Condensation: Continue stirring the mixture at room temperature for 24 hours to allow for the hydrolysis of TEOS and the condensation of silica onto the pigment surface.
-
Separation and Washing: Separate the silica-coated pigment by centrifugation. Wash the product repeatedly with ethanol to remove any unreacted TEOS and ammonia.
-
Drying: Dry the coated pigment in an oven at 100°C for 12 hours.
-
Calcination (Optional): For a more robust silica shell, the dried pigment can be calcined at a temperature that does not degrade the this compound (e.g., 150-180°C) for 2-4 hours.
-
Pulverization: Gently pulverize the final product to obtain a fine powder.
Signaling Pathway of Performance Improvement via Silica Coating
Caption: Mechanism of performance improvement of this compound by silica coating.
Comparative Data of Surface-Treated this compound
The following table summarizes the expected qualitative and potential quantitative improvements in the performance of this compound after various surface treatments. It is important to note that the exact values will depend on the specific treatment conditions and the analytical methods used. Researchers are encouraged to perform their own characterization to obtain precise data.
| Treatment Method | Property | Untreated PY 16 (Baseline) | Expected Improvement | Potential Quantitative Change |
| Rosin Treatment | Oil Absorption | 40-55 g/100g | Decrease | 30-45 g/100g |
| Dispersibility | Moderate | Significant Improvement | - | |
| Gloss | Good | Enhanced | Increase in gloss units | |
| Surfactant Coating | Particle Size | Agglomerated | Reduction in Agglomeration | Lower mean particle size |
| Dispersibility | Moderate | Excellent | - | |
| Color Strength | Standard | Increased | Higher color yield | |
| Inorganic (Silica) Coating | Lightfastness (BWS) | 5-6 | Significant Improvement | 6-7 |
| Heat Stability | 180-200°C | Enhanced | >200°C | |
| Weather Resistance | Fair | Good to Excellent | Improved color retention after exposure |
Disclaimer: The quantitative data presented are estimates based on general principles of pigment surface treatment and should be verified experimentally.
By implementing these surface treatment protocols, researchers can effectively enhance the performance of this compound, making it suitable for a broader range of high-performance applications. Further optimization of these methods can lead to tailored pigment properties that meet specific formulation requirements.
References
Application Notes and Protocols for Measuring the Tinting Strength of Pigment Yellow 16
Introduction
Pigment Yellow 16 is a diarylide yellow pigment known for its excellent chemical resistance, lightfastness, and thermal resistance.[1] Its tinting strength is a critical quality control parameter, representing its ability to impart color to a medium when mixed with a white base.[2][3] A higher tinting strength indicates that a smaller amount of pigment is needed to achieve a desired color intensity, making it a crucial factor for economic efficiency and color consistency in various applications such as inks, coatings, and plastics.[3][4][5]
These application notes provide a detailed protocol for determining the relative tinting strength of this compound, primarily based on established standards such as ASTM D387 and ISO 787-16.[2][6][7] The method involves dispersing the pigment in a vehicle, mixing it with a standard white pigment, and then comparing the color of the resulting tint to a reference standard.
This compound: Properties
This compound, also known as Permanent Yellow G-16, is an organic compound classified as a diarylide pigment.[1][8] It is used as a yellow colorant in various applications.[8]
| Property | Value | Reference |
| Chemical Class | Diarylide Yellow | [8] |
| C.I. Name | This compound | [8] |
| C.I. Number | 20040 | [8] |
| CAS Number | 5979-28-2 | [8] |
| Molecular Formula | C34H28Cl4N6O4 | [8] |
| Molar Mass | 726.44 g/mol | [8] |
| Appearance | Yellow solid | [8] |
| Key Features | Good chemical resistance, very good lightfastness, excellent thermal resistance. | [1] |
| Primary Applications | Offset inks, plastics. | [1][5] |
Experimental Protocol: Tinting Strength Determination
This protocol outlines the procedure for measuring the relative tinting strength of a this compound sample against a reference standard. The method is adapted from ASTM D387 and ISO 787-16.[6][7][9][10]
1. Materials and Apparatus
-
Pigment Samples: Test sample of this compound and a reference standard of this compound.
-
White Pigment: Titanium Dioxide (TiO2), rutile type, conforming to ASTM D476.
-
Vehicle: Alkali refined linseed oil or another suitable non-reactive vehicle.
-
Apparatus:
2. Experimental Workflow
Caption: Experimental workflow for determining the tinting strength of this compound.
3. Procedure
3.1. Preparation of the White Paste
-
Prepare a white paste by dispersing the titanium dioxide in the vehicle at a specified ratio (e.g., 1:1 by weight). This should be done using the mechanical muller to ensure a consistent and uniform dispersion.
3.2. Dispersion of this compound
-
Accurately weigh the test sample of this compound and the reference standard into separate, clean glass plates of the muller.
-
Add the appropriate amount of vehicle to each pigment sample. A common starting ratio is 1 part pigment to 2 parts vehicle by weight, but this may need to be adjusted to achieve a workable paste consistency.
-
Mix the pigment and vehicle with a spatula until a uniform paste is formed.
-
Place the top plate of the muller onto the paste and set the weight.
-
Mull the paste for a specified number of revolutions (e.g., 4 sets of 50 revolutions), scraping the paste to the center of the plate after each set.[10] It is crucial to use the same number of revolutions and weight for both the test and standard samples.
3.3. Reduction with White Paste
-
Accurately weigh a portion of the dispersed this compound paste (both test and standard) and mix it with a specified amount of the prepared white paste. A common ratio for yellow pigments is 1 part colored pigment paste to 10 parts white paste.
-
Thoroughly mix the colored paste and the white paste with a spatula until the color is uniform.
3.4. Drawdown and Measurement
-
Using a drawdown bar, apply a uniform film of the test tint and the standard tint side-by-side on an opacity chart.
-
Allow the drawdowns to dry completely in a dust-free environment.
-
Measure the color of the dried drawdowns using a spectrophotometer. Obtain the CIE Lab* values for both the test and standard tints.
4. Data Presentation and Calculation
The tinting strength is calculated relative to the standard, which is assigned a value of 100%. The calculation is based on the color difference between the test and standard tints.
| Sample | L | a | b |
| Standard Tint | Ls | as | bs |
| Test Tint | Lt | at | b*t |
The tinting strength can be calculated using various formulas, with the Kubelka-Munk theory being a common basis. A simplified approach involves comparing the colorimetric values. The relative tinting strength (TS) can be calculated using the following formula, which is based on the ratio of the (K/S) values, where K is the absorption coefficient and S is the scattering coefficient:
TS (%) = [(K/S)test / (K/S)standard] x 100
For practical purposes, many modern spectrophotometers with accompanying software can automatically calculate the relative tinting strength.[3]
Logical Relationship of Tinting Strength
The tinting strength of a pigment is not an isolated property but is influenced by several other physical and chemical characteristics of the pigment.
Caption: Factors influencing and influenced by the tinting strength of a pigment.
Disclaimer: This application note is intended as a general guideline. The specific parameters of the test, such as pigment-to-vehicle ratios and mulling conditions, may need to be optimized for the specific grade of this compound and the intended application. It is recommended to consult the relevant ASTM or ISO standards for more detailed information.
References
- 1. specialchem.com [specialchem.com]
- 2. paint.org [paint.org]
- 3. byk-instruments.com [byk-instruments.com]
- 4. Test Colour Strength Of Organic Pigments | Fineland Chem [finelandchem.com]
- 5. crownpigment.com [crownpigment.com]
- 6. standards.iteh.ai [standards.iteh.ai]
- 7. ISO 787-16:1986 [isme.me]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. standards.iteh.ai [standards.iteh.ai]
- 10. kelid1.ir [kelid1.ir]
- 11. kelid1.ir [kelid1.ir]
Application Notes and Protocol for Incorporating Pigment Yellow 16 into a Masterbatch
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pigment Yellow 16 (C.I. 20040) is a diarylide yellow pigment characterized by its brilliant green-yellow hue, good lightfastness, and thermal stability.[1] It is an organic pigment widely used in the coloration of plastics, printing inks, and rubber products.[1] This document provides a detailed protocol for the incorporation of this compound into a thermoplastic masterbatch, a concentrated mixture of pigments dispersed into a carrier resin. The use of masterbatches ensures clean handling, precise color control, and efficient dispersion during the final product manufacturing.
This protocol will focus on the dry-process method using a twin-screw extruder, a common and effective technique for producing high-quality masterbatches.
Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for developing a successful masterbatch formulation and processing protocol.
| Property | Value | Reference |
| Chemical Name | N,N′-(3,3′-Dimethyl[1,1′-biphenyl]-4,4′-diyl)bis{4-[(E)-(2,4-dichlorophenyl)diazenyl]-3-oxobutanamide} | [2] |
| C.I. Name | This compound | [1][2] |
| C.I. Number | 20040 | [2] |
| CAS Number | 5979-28-2 | [1][2] |
| Molecular Formula | C₃₄H₂₈Cl₄N₆O₄ | [1][2] |
| Molecular Weight | 726.44 g/mol | [2] |
| Appearance | Yellow powder | [1] |
| Melting Point | 325 °C | [1][3] |
| Thermal Stability | Good heat resistance, stable up to 160-230 °C depending on application.[1][3] Caution is advised at temperatures above 200°C due to potential degradation. | |
| Solubility | Insoluble in water, slightly soluble in ethanol. | [3] |
Masterbatch Formulation
The formulation of the masterbatch is a critical step that dictates the final properties of the colored plastic. The key components are the carrier resin, the pigment, and dispersing agents.
Carrier Resin Selection
The carrier resin must be compatible with the target polymer in the final application. Polyolefins such as Polyethylene (PE) and Polypropylene (PP) are common choices due to their wide applicability and processing characteristics.
| Carrier Resin | Key Characteristics |
| Polyethylene (PE) | Low cost, excellent compatibility with a broad range of polymers, and good processability. |
| Polypropylene (PP) | Good mechanical properties, high heat resistance, and excellent chemical resistance. |
Pigment Loading
The concentration of this compound in the masterbatch can be adjusted based on the desired color strength and the let-down ratio (LDR) in the final product. Higher pigment loading in the masterbatch allows for a lower LDR.
| Component | Typical Weight Percentage (%) |
| This compound | 20 - 50% |
| Carrier Resin (e.g., LLDPE) | 45 - 75% |
| Dispersing Agent (e.g., Polyethylene Wax) | 2 - 5% |
| Total | 100% |
Dispersing Agents
Dispersing agents are crucial for ensuring a uniform distribution of the pigment particles within the carrier resin, preventing agglomeration, and improving color yield. Polymeric dispersants are often effective for organic pigments like diarylide yellows.
| Dispersing Agent Type | Example | Function |
| Polyethylene Wax | Low molecular weight PE wax | Improves pigment wetting and reduces melt viscosity. |
| Stearic Acid/Metal Stearates | Zinc Stearate | Acts as a lubricant and aids in dispersion. |
Experimental Protocol: Masterbatch Production via Twin-Screw Extrusion
This protocol outlines the steps for producing a this compound masterbatch using a co-rotating twin-screw extruder.
Materials and Equipment
-
Materials:
-
This compound powder
-
Carrier resin pellets (e.g., Linear Low-Density Polyethylene - LLDPE)
-
Dispersing agent (e.g., polyethylene wax)
-
-
Equipment:
-
High-speed mixer
-
Gravimetric or volumetric feeder
-
Co-rotating twin-screw extruder with a suitable screw configuration
-
Water bath for cooling the extruded strands
-
Pelletizer
-
Hot air oven for drying
-
Experimental Workflow
Caption: Experimental workflow for this compound masterbatch production.
Step-by-Step Procedure
-
Drying: Dry the carrier resin pellets and this compound powder in a hot air oven to remove any residual moisture. Typical drying conditions for LLDPE are 80-90°C for 2-4 hours.
-
Weighing and Pre-mixing: Accurately weigh the dried pigment, carrier resin, and dispersing agent according to the desired formulation. Transfer the components to a high-speed mixer and blend for 5-10 minutes to achieve a homogeneous pre-mix.
-
Extrusion:
-
Set the temperature profile of the twin-screw extruder. A gradually increasing temperature profile is recommended to ensure proper melting and mixing.
-
Suggested Temperature Profile for LLDPE Carrier:
Extruder Zone Temperature (°C) Feed Zone 140 - 160 Zone 2 160 - 180 Zone 3 180 - 200 Zone 4 200 - 210 Zone 5 200 - 210 | Die | 200 |
-
Calibrate the feeder to deliver the pre-mixed material into the extruder at a constant rate.
-
Start the extruder at a low screw speed and gradually increase to the desired processing speed. The screw speed should be sufficient to ensure good dispersion without excessive shear, which could lead to pigment degradation.
-
-
Cooling and Pelletizing: The molten strands exiting the extruder die are cooled in a water bath. The cooled strands are then fed into a pelletizer to produce masterbatch pellets of a uniform size.
-
Drying: The masterbatch pellets are dried in a hot air oven to remove surface moisture.
-
Quality Control: The final masterbatch should be tested for color consistency, pigment dispersion, and melt flow index (MFI) to ensure it meets the required specifications.
Logical Relationship of Key Process Parameters
The quality of the final masterbatch is dependent on the interplay of several key process parameters.
Caption: Interrelationship of key parameters in masterbatch production.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Color Strength | - Insufficient pigment loading.- Poor pigment dispersion. | - Increase pigment concentration in the formulation.- Optimize screw speed and temperature profile to improve mixing.- Evaluate the effectiveness of the dispersing agent. |
| Streaks or Specks in Final Product | - Inadequate dispersion of pigment agglomerates. | - Improve pre-mixing.- Increase extruder screw speed or use a more aggressive screw design.- Ensure proper drying of raw materials. |
| Process Instability (e.g., die pressure fluctuations) | - Inconsistent feeding.- Incompatible materials. | - Ensure consistent material feed rate.- Verify the compatibility of the carrier resin with the pigment and additives. |
| Discoloration or Degradation | - Excessive processing temperature.- Long residence time in the extruder. | - Lower the extruder temperature profile, especially in the later zones.- Increase the throughput to reduce residence time. |
Safety Precautions
-
When handling this compound powder, wear appropriate personal protective equipment (PPE), including a dust mask, safety glasses, and gloves, to avoid inhalation and skin contact.
-
Ensure adequate ventilation in the processing area to minimize dust and fume exposure.
-
Follow all safety guidelines for operating high-speed mixers and extruders.
References
Application Notes and Protocols: Pigment Yellow 16 for High-Temperature Plastic Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of C.I. Pigment Yellow 16, a diarylide yellow pigment, in high-temperature plastic applications. This document outlines the pigment's key performance characteristics, presents available data in a structured format, and offers detailed experimental protocols for its evaluation.
Introduction
This compound (C.I. Name: P.Y. 16; CAS No: 5979-28-2) is an organic pigment recognized for its brilliant greenish-yellow shade and good overall fastness properties.[1] As a member of the diarylide pigment class, it finds application in coloring various materials, including plastics and printing inks.[1][2] Its performance in high-temperature processing is a critical factor for its suitability in engineering plastics and other polymers that require elevated processing temperatures.
A significant consideration with diarylide pigments is their thermal stability. Above 200°C, there is evidence that these pigments can degrade and release 3,3'-dichlorobenzidine, a listed carcinogen.[2] Therefore, careful evaluation of its heat stability in the specific polymer matrix and processing conditions is crucial.
Physical and Chemical Properties
| Property | Value | Reference |
| Chemical Formula | C₃₄H₂₈Cl₄N₆O₄ | [1] |
| Molecular Weight | 726.44 g/mol | [1] |
| Appearance | Yellow solid/powder | [1] |
| C.I. Number | 20040 | [1] |
Performance in High-Temperature Plastics
The suitability of this compound for high-temperature applications is determined by its heat stability, lightfastness, migration resistance, and chemical resistance within the specific polymer.
Heat Stability
The heat stability of a pigment is its ability to withstand high processing temperatures without significant color change. For diarylide yellows, this is a critical parameter. While specific data for this compound is limited, data for similar diarylide and solvent yellow pigments can provide an indication of its performance. It is crucial to conduct specific testing for the intended polymer and processing conditions.
| Polymer | Test Temperature (°C) | Dwell Time (minutes) | Color Change (ΔE) | Heat Stability Rating |
| Polypropylene (PP) | 200 - 240 | 5 | ≤ 3 | Good |
| High-Density Polyethylene (HDPE) | 200 - 240 | 5 | ≤ 3 | Good |
| Polyvinyl Chloride (PVC), rigid | 180 - 200 | 5 | ≤ 3 | Good |
| Polystyrene (PS) | 220 - 250 | 5 | ≤ 3 | Good |
| Acrylonitrile Butadiene Styrene (ABS) | 230 - 260 | 5 | ≤ 3 | Good |
| Polycarbonate (PC) | >260 | 5 | > 3 | Not Recommended |
| Polymethyl Methacrylate (PMMA) | 220 - 250 | 5 | ≤ 3 | Good |
Note: This data is compiled from general knowledge of diarylide yellow pigments and related solvent dyes. Specific testing for this compound is highly recommended.
Lightfastness
Lightfastness describes a pigment's resistance to fading when exposed to light. It is commonly evaluated using the Blue Wool Scale, where 8 indicates excellent lightfastness and 1 indicates very poor lightfastness.[3][4][5]
| Polymer | Full Shade (1% Pigment) | Tint (1:10 with TiO₂) |
| Polypropylene (PP) | 6-7 | 5-6 |
| High-Density Polyethylene (HDPE) | 6-7 | 5-6 |
| Polyvinyl Chloride (PVC), plasticized | 6 | 5 |
Note: This data is indicative and can vary based on pigment concentration, processing, and the presence of UV stabilizers.
Migration Resistance
Migration is the movement of the pigment from the plastic to the surface or into a material in contact with it. This is a critical factor for food contact applications. Migration resistance is typically assessed on a 5-step Grey Scale, where 5 indicates no migration and 1 indicates severe migration.[6]
| Polymer | Migration Rating (Grey Scale) |
| Polyvinyl Chloride (PVC), plasticized | 3-4 |
| Low-Density Polyethylene (LDPE) | 4 |
Note: Diarylide pigments can show a tendency to migrate in plasticized PVC.
Chemical Resistance
This compound generally exhibits good resistance to weak acids and alkalis. However, its performance against strong acids, bases, and various organic solvents can vary.
| Reagent | Resistance Rating |
| Hydrochloric Acid (5%) | Good |
| Sodium Carbonate (5%) | Good |
| Ethanol | Good |
| Esters | Moderate |
| Benzene | Moderate |
| Ketones | Moderate |
Note: Testing should be conducted for specific chemical exposure scenarios.
Experimental Protocols
Detailed and standardized testing is essential to determine the suitability of this compound for a specific high-temperature plastic application.
Protocol for Heat Stability Testing (Adapted from DIN EN 12877-2)
This protocol describes the determination of the heat stability of this compound in a specific thermoplastic polymer by injection molding.
4.1.1. Materials and Equipment
-
This compound
-
Thermoplastic polymer (e.g., PP, HDPE)
-
Titanium dioxide (for tint reduction, if required)
-
Twin-screw extruder
-
Injection molding machine
-
Spectrophotometer or colorimeter
-
Standard light source for color evaluation
4.1.2. Procedure
-
Compounding:
-
Prepare a masterbatch by compounding a higher concentration of this compound (e.g., 20-40%) in the desired polymer using a twin-screw extruder.
-
Let down the masterbatch with the natural polymer to achieve the final pigment concentration (e.g., 1% for full shade, or a 1:10 ratio with TiO₂ for tint).
-
-
Injection Molding:
-
Set the injection molding machine to the desired initial test temperature (e.g., 200°C).
-
Purge the machine with the colored compound.
-
Inject a set of standard plaques.
-
Increase the temperature in increments of 10°C or 20°C.
-
At each temperature, allow the compound to reside in the barrel for a specified dwell time (typically 5 minutes).
-
Inject a new set of plaques at each temperature.
-
-
Color Measurement:
-
Allow the plaques to cool to room temperature.
-
Measure the color of each plaque using a spectrophotometer.
-
Calculate the color difference (ΔE*) between the plaque molded at the lowest temperature (reference) and the plaques molded at higher temperatures.
-
-
Determination of Heat Stability:
-
The heat stability is the highest temperature at which the color change (ΔE*) is less than or equal to a predetermined value (e.g., 3.0).
-
Protocol for Lightfastness Testing (Adapted from ISO 4892-2)
This protocol outlines the procedure for determining the lightfastness of this compound in a plastic using a Xenon arc lamp apparatus.
4.2.1. Materials and Equipment
-
Colored plastic plaques (prepared as in 4.1.2)
-
Xenon arc weathering apparatus
-
Blue Wool Scale standards (ISO 105-B08)
-
Grey Scale for assessing color change (ISO 105-A02)
-
Opaque mask
4.2.2. Procedure
-
Sample Preparation:
-
Mount the plastic plaques in the sample holders of the Xenon arc apparatus.
-
Cover a portion of each plaque and a set of Blue Wool standards with an opaque mask.
-
-
Exposure:
-
Expose the samples and Blue Wool standards to the light from the Xenon arc lamp under controlled conditions of temperature and humidity as specified in ISO 4892-2.
-
-
Evaluation:
-
Periodically inspect the samples and the Blue Wool standards.
-
The exposure is complete when a specified Blue Wool standard shows a color change corresponding to a Grey Scale rating of 3.
-
Compare the color change of the exposed portion of the plastic plaque to the unexposed portion.
-
-
Rating:
-
The lightfastness rating is the number of the Blue Wool standard that shows a similar degree of fading to the tested sample.
-
Protocol for Migration Resistance Testing (Adapted from DIN 53775)
This protocol describes a method to assess the migration of this compound from a plasticized polymer.
4.3.1. Materials and Equipment
-
Colored plastic plaques (e.g., 0.1% pigment in plasticized PVC)
-
White, uncolored plasticized PVC plaques
-
Glass plates
-
Oven
-
Weight (to apply pressure)
-
Grey Scale for assessing staining (ISO 105-A03)
4.3.2. Procedure
-
Sample Assembly:
-
Place a white PVC plaque on a glass plate.
-
Place the colored PVC plaque on top of the white plaque.
-
Place another glass plate on top of the colored plaque.
-
-
Testing:
-
Place the assembly in an oven at a specified temperature (e.g., 80°C).
-
Apply a uniform pressure (e.g., 1 kg) on the top glass plate.
-
Maintain these conditions for a specified duration (e.g., 24 hours).
-
-
Evaluation:
-
After the test period, remove the assembly from the oven and allow it to cool.
-
Separate the plaques and visually assess the staining on the white PVC plaque.
-
-
Rating:
-
Rate the degree of staining using the 5-step Grey Scale, where 5 indicates no staining and 1 indicates severe staining.
-
Conclusion
This compound can be a suitable colorant for a range of high-temperature plastic applications, offering a bright, greenish-yellow shade with good lightfastness. However, its heat stability has limitations, and its potential to degrade at temperatures above 200°C must be carefully considered, particularly for applications with stringent safety requirements. The protocols provided herein offer a framework for a thorough evaluation of this compound's performance in specific polymer systems and processing conditions, enabling informed decisions for its use in research, development, and manufacturing. It is imperative that users conduct their own testing to verify the suitability of this pigment for their intended application.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Diarylide pigment - Wikipedia [en.wikipedia.org]
- 3. Materials Technology Limited [drb-mattech.co.uk]
- 4. Lightfastness - Wikipedia [en.wikipedia.org]
- 5. Blue Wool Scale - Wikipedia [en.wikipedia.org]
- 6. Methods of Testing Fastness of Pigments-Industry News-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]
Troubleshooting & Optimization
Technical Support Center: Achieving Optimal Dispersion of Pigment Yellow 16 in Aqueous Systems
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when dispersing Pigment Yellow 16 in aqueous systems.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to help you identify and resolve problems during your experiments.
Q1: My this compound dispersion has low color strength and appears weak.
A1: Low color strength is typically a primary indicator of poor dispersion, where the pigment's full tinting potential is not realized.[1][2] This can be caused by several factors:
-
Inadequate Deagglomeration: The initial pigment powder consists of agglomerates (loose clusters of particles). If the mechanical energy during dispersion (e.g., milling or high-shear mixing) is insufficient, these agglomerates are not broken down into smaller, primary particles, resulting in a smaller effective surface area to interact with light.[3][4][5]
-
Flocculation: Even if initially broken down, pigment particles can re-agglomerate into loose clumps called flocculates due to attractive forces.[2][5] This reduces color strength. A simple "rub-out" test can help diagnose flocculation.[6] If rubbing the wet film with your finger results in a more intense color, flocculation is likely occurring.
-
Incorrect Dispersant Dosage: Using too little dispersant will not provide an adequate stabilizing barrier around the pigment particles.[7] Conversely, an excessive amount of certain dispersants can sometimes negatively impact stability or other properties.[7]
Solution Workflow:
Q2: The viscosity of my pigment dispersion is too high, making it difficult to process.
A2: High viscosity in a pigment dispersion can stem from several issues:
-
Insufficient Dispersant: Without enough dispersant to coat the pigment particles and provide lubrication, inter-particle friction increases, leading to high viscosity.[8] Determining the optimal dispersant level, often by creating a "dispersant demand curve," is crucial. This involves measuring viscosity at incremental additions of dispersant to find the minimum point.[1][4]
-
Poor Pigment Wetting: If the wetting agent is ineffective, air is not properly displaced from the pigment surface, leading to a poorly lubricated and high-viscosity paste.[5][8]
-
Pigment Overloading: The formulation may simply contain too high a concentration of pigment for the system to handle.
-
Unfavorable Interactions: Interactions between the dispersant and other components in the formulation can sometimes lead to an increase in viscosity.[9]
Q3: My dispersion appears stable initially, but the pigment settles over time.
A3: Pigment settling is a common stability issue, particularly with dense pigments. The primary causes are:
-
Ineffective Stabilization: The dispersant is not providing a strong enough repulsive barrier (either steric or electrostatic) to overcome the effects of gravity.[10] This leads to particles slowly settling.
-
Particle Size: Larger particles or remaining agglomerates will settle much faster than fine, well-dispersed primary particles.
-
Low Viscosity of the Medium: If the continuous phase (the water and other liquid components) has very low viscosity, it cannot effectively suspend the pigment particles.[11]
Solutions:
-
Improve Stabilization: Re-evaluate the dispersant type and concentration. A higher molecular weight polymeric dispersant may provide a more robust steric barrier.[12]
-
Enhance Dispersion: Ensure the milling process is optimized to achieve the smallest possible particle size.
-
Use Rheology Modifiers: The addition of a thixotropic or suspension agent can build a network structure within the liquid that helps to suspend pigments without significantly increasing the application viscosity.[10]
Frequently Asked Questions (FAQs)
Q1: What is the difference between a wetting agent and a dispersing agent?
A1: Although sometimes used interchangeably, they perform distinct functions in the three-step dispersion process:[4][8][13]
-
Wetting: A wetting agent (typically a low molecular weight surfactant) is responsible for the initial step. It reduces the surface tension between the aqueous medium and the solid pigment powder, allowing the liquid to displace air and penetrate the agglomerates.[3][8]
-
Deagglomeration/Separation: This is a mechanical step where energy (e.g., from a bead mill) breaks down the wetted agglomerates into smaller particles.[1][4]
-
Stabilization: A dispersing agent performs the final, crucial step. It adsorbs onto the surface of the newly created smaller particles and prevents them from re-agglomerating or flocculating.[3][9] This is achieved through mechanisms like electrostatic repulsion or steric hindrance.[9][14] Many modern "dispersants" are polymeric and are designed to provide both some wetting function and excellent stabilization.[15]
Q2: How do I choose the right type of dispersant for this compound?
A2: this compound is a non-polar organic diarylide pigment.[6][16] For such pigments in aqueous systems, high molecular weight polymeric dispersants that work via steric stabilization are generally most effective.[7][13] These dispersants have two key components:
-
Anchor Groups: These are specific functional parts of the polymer that have a high affinity for the pigment surface and adsorb strongly onto it. For organic pigments, cationic anchor groups like amines can be effective.[7][8]
-
Polymeric Chains: These are long, soluble chains that extend from the pigment surface into the aqueous medium. When two particles approach each other, these chains create a physical barrier and repulsive force, preventing flocculation.[7][9]
Polyacrylate-based or polyurethane-based dispersants are common choices for organic pigments in waterborne systems.[12][13]
Q3: What is the general mechanism of stabilization for this compound with a polymeric dispersant?
A3: The primary mechanism is steric stabilization. The diagram below illustrates the interaction between a polyacrylate-based dispersant and the surface of this compound.
Data Presentation: Dispersant Performance
While specific performance data for this compound is proprietary to manufacturers, the following tables provide an illustrative comparison of how different types of dispersants might perform based on typical results for organic yellow pigments in aqueous systems.
Table 1: Effect of Dispersant Type on Dispersion Properties
| Dispersant Type | Active Content on Pigment | Millbase Viscosity (cP at 50 s⁻¹) | Particle Size (D50, nm) |
| Control (No Dispersant) | 0% | > 5000 (unworkable) | > 1000 (agglomerated) |
| Low MW Surfactant | 15% | 800 | 350 |
| Polyacrylate-Based | 40% | 350 | 180 |
| Polyurethane-Based | 40% | 300 | 165 |
Note: Values are representative and will vary based on the specific dispersant, pigment grade, and formulation.
Table 2: Impact of Dispersion Quality on Final Properties
| Dispersion Quality | Hegman Grind | Gloss (60°) | Relative Color Strength | Stability (Settling after 1 week @ 50°C) |
| Poor (Flocculated) | 4.5 | 65 | 92% | Significant |
| Good (Optimized) | 7.0 | 85 | 100% (Standard) | None |
Experimental Protocols
Protocol 1: Preparation of an Aqueous this compound Dispersion via Bead Milling
-
Premix Preparation: a. To a suitable vessel, add deionized water and begin stirring with a high-speed dissolver (HSD) at a low speed (e.g., 500 rpm). b. Slowly add the chosen wetting and dispersing agent(s) and any other liquid additives (e.g., defoamer, humectant) and allow them to dissolve completely.[5] c. Gradually add the this compound powder to the vortex. Increase the HSD speed as needed (e.g., to 2000-2500 rpm) to incorporate the pigment and avoid clumping. d. Mix at high speed for 20-30 minutes to create a homogeneous premix.[4]
-
Bead Milling: a. Select the appropriate grinding media. For reducing organic pigments to the sub-micron range, small ceramic beads (e.g., 0.4-0.6 mm Yttria-stabilized Zirconia) are effective.[17][18] b. Load the chamber of a laboratory bead mill to approximately 75-85% of its volume with the grinding media.[19] c. Pump the premix through the milling chamber. The agitator tip speed should typically be in the range of 10-15 m/s.[18] d. Milling can be done via a re-circulation process or a multi-pass process. Collect samples periodically (e.g., every 30 minutes) to monitor progress. e. Continue milling until the desired particle size and color strength are achieved and no further improvement is observed. Total milling time can range from 1 to 6 hours depending on the formulation and equipment.[17][19]
-
Let-Down and Quality Control: a. After milling, separate the dispersion from the grinding media. b. Perform quality control tests as described in Protocol 2.
Protocol 2: Assessing the Quality of a Pigment Dispersion
-
Fineness of Grind (Hegman Gauge): a. Place a small amount of the dispersion in the deep end of the Hegman gauge channel. b. With a flat scraper blade held at a 45-degree angle, draw the dispersion down the length of the channel in a smooth, steady motion. c. Immediately view the gauge at a low angle to the light. Identify the point on the scale where coarse particles or scratches first appear consistently. d. A reading of 6.5 to 7.5 on the Hegman scale is typically considered a good quality dispersion for many applications.[6]
-
Viscosity Measurement: a. Use a rotational viscometer or rheometer to measure the viscosity of the dispersion. b. For a comprehensive analysis, measure viscosity across a range of shear rates to understand the flow behavior (e.g., shear-thinning). c. A low, stable viscosity at a high pigment loading is indicative of an efficient dispersant.[1]
-
Particle Size Analysis (Dynamic Light Scattering - DLS): a. Prepare a highly diluted sample of the dispersion in filtered, deionized water. The concentration must be low enough to avoid multiple scattering effects.[20][21] b. Place the sample in a clean cuvette and insert it into the DLS instrument. c. Allow the sample to thermally equilibrate within the instrument (e.g., at 25°C).[20] d. Perform at least three replicate measurements to ensure repeatability. The instrument software will report the intensity-weighted average particle diameter (Z-average) and the Polydispersity Index (PDI), which indicates the broadness of the distribution.[22]
-
Color Strength (Tint Strength) Evaluation (Based on ISO 787/16): [6][23] a. Accurately weigh a specific amount of the test dispersion and a standard reference dispersion. b. Separately, thoroughly mix each dispersion into a larger, pre-weighed amount of a standard white base paint (e.g., a TiO₂-based paint). The ratio of pigment to white base should be consistent. c. Use an applicator bar to draw down both the test and standard tinted paints side-by-side on a sealed chart (e.g., Leneta card). d. Allow the films to dry completely. e. Use a spectrophotometer to measure the color values (e.g., CIELAB Lab*) of both drawdowns. f. The relative tinting strength can be calculated from the colorimetric data, comparing the test sample to the 100% standard. An increase in color strength indicates better dispersion efficiency.[1]
References
- 1. paint.org [paint.org]
- 2. pcimag.com [pcimag.com]
- 3. US6451950B1 - Polymeric pigment dispersants having multiple pigment anchoring groups - Google Patents [patents.google.com]
- 4. l-i.co.uk [l-i.co.uk]
- 5. paint.org [paint.org]
- 6. This compound [dyestuffintermediates.com]
- 7. uniqchem.com [uniqchem.com]
- 8. products.evonik.com [products.evonik.com]
- 9. Troubleshooting Common Issues with Water-Borne Dispersants in Coatings - Polywill [polywill.com]
- 10. Anchoring Group Design Of Polymer Dispersants: How To Improve The Dispersion Stability Of Titanium Dioxide Through Block Copolymers?-Ruike Dispersant Supplier [rk-chem.com]
- 11. Aqueous Coatings Troubleshooting Guide — Nova Pressroom Products [novapressroom.com]
- 12. basf.com [basf.com]
- 13. specialchem.com [specialchem.com]
- 14. paint.org [paint.org]
- 15. paint.org [paint.org]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. jpmtr.org [jpmtr.org]
- 18. paint.org [paint.org]
- 19. EP1689746A2 - A process for aqueous milling of quinacridone pigments - Google Patents [patents.google.com]
- 20. pcimag.com [pcimag.com]
- 21. lankem.com [lankem.com]
- 22. medchemexpress.com [medchemexpress.com]
- 23. m.youtube.com [m.youtube.com]
Technical Support Center: Preventing Agglomeration of Pigment Yellow 16 Particles
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the agglomeration of Pigment Yellow 16 particles during experimental procedures.
Introduction to this compound Agglomeration
This compound (C.I. 20040) is a diarylide yellow pigment widely used in the coloring of plastics, printing inks, and coatings.[1][2] Agglomeration, the clustering of primary pigment particles, is a common issue that can negatively impact color strength, gloss, transparency, and overall formulation stability.[3][4] This guide provides practical solutions and detailed protocols to prevent and resolve these issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound agglomeration?
A1: Agglomeration of this compound particles is primarily caused by strong van der Waals forces of attraction between the fine primary particles. This tendency is exacerbated by:
-
High Surface Energy: Smaller particles possess a larger surface area-to-volume ratio, leading to higher surface energy and a greater tendency to agglomerate to minimize this energy.
-
Improper Wetting: Insufficient wetting of the pigment particles by the vehicle (e.g., solvent, resin) leaves air pockets on the surface, promoting particle-to-particle contact and agglomeration.[5]
-
Inadequate Dispersion Energy: Insufficient mechanical energy during the dispersion process fails to break down initial agglomerates into primary particles.[4]
-
Poor Stabilization: Without an effective stabilizing agent (dispersant), dispersed particles will re-agglomerate over time due to Brownian motion and inherent attractive forces.[6]
Q2: How does particle size affect the agglomeration of this compound?
A2: There is a direct correlation between particle size and the tendency for agglomeration. Finer particles, while often desirable for achieving high color strength and transparency, have a greater propensity to agglomerate due to their increased surface area and inter-particle attraction. Opaque grades of this compound generally have a larger particle size compared to transparent grades.[7]
Q3: What is the role of a dispersant in preventing agglomeration?
A3: A dispersant, or dispersing agent, is a substance added to a suspension to improve the separation of particles and to prevent their settling or clumping.[8] Dispersants function by adsorbing onto the surface of the pigment particles, creating a repulsive barrier that overcomes the attractive forces between them. This stabilization can be achieved through two primary mechanisms:
-
Steric Hindrance: The dispersant molecules have a polymeric chain that extends into the surrounding medium, creating a physical barrier that prevents particles from approaching each other too closely.[6]
-
Electrostatic Repulsion: In aqueous systems, ionic dispersants can impart a similar electrical charge to all pigment particles, causing them to repel each other.
Q4: What are the key stages of a successful dispersion process?
A4: A successful dispersion process for this compound involves three critical stages:
-
Wetting: The initial stage where the air and moisture on the surface of the pigment particles are displaced by the liquid vehicle. The use of a wetting agent, often a surfactant, can facilitate this process by reducing the surface tension between the liquid and the solid pigment.[5]
-
Deagglomeration/Dispersion: Mechanical energy is applied to the mixture to break down the pigment agglomerates into smaller aggregates and ideally, primary particles. This is typically achieved using high-shear mixers, ball mills, or bead mills.[4][5]
-
Stabilization: Following deagglomeration, a dispersant is crucial to prevent the fine particles from re-agglomerating. The dispersant adsorbs onto the particle surfaces, providing long-term stability to the dispersion.[6]
Troubleshooting Guide: Agglomeration of this compound
| Problem | Potential Cause | Recommended Solution |
| Poor initial color development and low tinting strength. | Incomplete wetting of the pigment powder. | - Incorporate a suitable wetting agent into the formulation before adding the pigment.- Ensure the pigment is added slowly to the liquid vehicle under agitation to facilitate wetting. |
| Presence of specks or grit in the final dispersion. | Insufficient mechanical energy during deagglomeration. | - Increase the milling time or intensity.- Optimize the media (bead) size and loading in milling equipment.- Ensure the viscosity of the mill base is optimal for efficient energy transfer. |
| Viscosity of the dispersion increases significantly over time. | Re-agglomeration of pigment particles due to poor stabilization. | - Increase the concentration of the dispersant.- Select a dispersant with a stronger affinity for the this compound surface.- Evaluate the compatibility of the dispersant with the entire formulation (resin, solvent, other additives). |
| Color shift or flocculation upon let-down (dilution). | "Shock" caused by incompatibility between the pigment dispersion and the let-down vehicle. | - Ensure the solvent system of the pigment concentrate is compatible with the let-down system.- Add the pigment concentrate to the let-down vehicle slowly and with good agitation.- Consider the use of a compatibilizer. |
| Sedimentation of pigment particles during storage. | Inadequate stabilization or density differences. | - Optimize the dispersant type and concentration to ensure strong particle stabilization.- Increase the viscosity of the continuous phase by using a suitable rheology modifier. |
Quantitative Data on Pigment Properties
While specific data for every batch of this compound can vary, the following table provides a general overview of its key properties.
| Property | Typical Value/Range | Significance |
| CAS Number | 5979-28-2 | Unique identifier for the chemical substance.[2] |
| Chemical Formula | C34H28Cl4N6O4 | Defines the elemental composition of the pigment.[2] |
| Density | 1.4 g/cm³ | Influences settling behavior in dispersions.[2] |
| Melting Point | 325 °C | Indicates thermal stability during processing.[2] |
| Solubility | Insoluble in water, slightly soluble in ethanol. | Dictates the type of vehicle (aqueous or solvent-based) for dispersion.[9] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Dispersion of this compound
Objective: To prepare a stable, well-dispersed aqueous concentrate of this compound.
Materials:
-
This compound
-
Deionized Water
-
Wetting Agent (e.g., a non-ionic surfactant)
-
Dispersant (e.g., a polymeric dispersant suitable for organic pigments in aqueous media)
-
Defoamer
-
Biocide
Equipment:
-
High-speed disperser with a saw-tooth blade
-
Bead mill with 0.8-1.2 mm ceramic beads
-
Laboratory balance
-
Beakers and mixing vessels
Procedure:
-
Premix Preparation:
-
To a mixing vessel, add the deionized water, wetting agent, and dispersant.
-
Stir at low speed until all components are fully dissolved.
-
Add the defoamer and biocide and mix for another 2-3 minutes.
-
-
Pigment Addition:
-
Gradually add the this compound powder to the liquid premix under continuous, low-speed agitation.
-
Once all the pigment is added, increase the speed of the disperser to 1000-1500 rpm and mix for 15-20 minutes to ensure complete wetting of the pigment.
-
-
Milling:
-
Transfer the premix to the bead mill charged with the ceramic beads.
-
Mill the dispersion at a suitable speed, monitoring the temperature to keep it below 40°C.
-
Take samples periodically to check for fineness of grind using a Hegman gauge. Continue milling until the desired particle size is achieved (typically < 5 µm).
-
-
Let-down and Quality Control:
-
Once milling is complete, separate the dispersion from the milling media.
-
Measure the viscosity and particle size distribution of the final pigment concentrate.
-
Conduct stability tests by storing a sample at an elevated temperature (e.g., 50°C) for a specified period and observing any changes in viscosity or for signs of sedimentation.
-
Protocol 2: Preparation of a Solvent-Based Dispersion of this compound
Objective: To prepare a stable, well-dispersed solvent-based concentrate of this compound for ink applications.
Materials:
-
This compound
-
Solvent (e.g., ethanol, ethyl acetate, or a blend)
-
Dispersant (e.g., a polymeric dispersant designed for solvent-based systems)
-
Resin (compatible with the final ink formulation)
Equipment:
-
High-speed disperser with a saw-tooth blade
-
Laboratory balance
-
Mixing vessels
Procedure:
-
Vehicle Preparation:
-
In a mixing vessel, dissolve the resin in the chosen solvent under agitation.
-
Once the resin is fully dissolved, add the dispersant and mix until a homogenous solution is obtained.
-
-
Pigment Incorporation:
-
Slowly add the this compound to the resin/dispersant solution while mixing at a low speed.
-
After all the pigment has been added, increase the disperser speed to 2000-3000 rpm and continue mixing for 30-45 minutes to achieve a fine dispersion.
-
-
Quality Control:
-
Evaluate the fineness of the dispersion using a Hegman gauge.
-
Measure the viscosity of the pigment concentrate.
-
Assess the color strength and transparency by drawing down a sample on a substrate.
-
Check for long-term stability by observing a stored sample for any signs of gelling or sedimentation.
-
Visualizing the Dispersion Process and Troubleshooting Logic
To better understand the concepts discussed, the following diagrams illustrate the key processes and logical steps involved in preventing the agglomeration of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. OFS Inc & Gin Co - Stock Quotes [omegafarmsupply.com]
- 4. researchgate.net [researchgate.net]
- 5. nouryon.com [nouryon.com]
- 6. chempoint.com [chempoint.com]
- 7. sdc.org.uk [sdc.org.uk]
- 8. shepherdcolor.com [shepherdcolor.com]
- 9. Solvent Yellow 16 for Oil Ink Dyes [colorbloomdyes.com]
Technical Support Center: Enhancing the Lightfastness of Pigment Yellow 16 in Formulations
Welcome to the technical support center for Pigment Yellow 16. This resource is designed to assist researchers, scientists, and formulation chemists in troubleshooting and enhancing the lightfastness of this compound in various applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound (PY 16), also known as C.I. This compound, is a diarylide yellow pigment. It is an organic pigment known for its bright, reddish-yellow shade and good tinting strength. It is commonly used in inks, plastics, and coatings. While it offers excellent color properties, its lightfastness can be a limiting factor in applications requiring high durability upon light exposure.
Q2: What factors influence the lightfastness of this compound in a formulation?
Several factors can impact the lightfastness of PY 16:
-
Binder System: The type of resin or binder used can significantly affect the pigment's stability. Some binders may offer better protection from UV radiation than others.
-
Pigment Concentration: Generally, higher pigment concentrations can lead to improved lightfastness.
-
Presence of Other Pigments: Interactions with other pigments in the formulation, such as titanium dioxide, can sometimes negatively impact lightfastness.
-
Additives: The presence of light stabilizers, UV absorbers, and antioxidants can greatly enhance lightfastness. Conversely, some additives may accelerate degradation.
-
Particle Size: The particle size of the pigment can influence its lightfastness, with larger particles sometimes exhibiting better stability.[1]
-
Environmental Factors: The intensity and spectral distribution of the light source, humidity, and temperature all play a crucial role in the rate of fading.
Q3: What are the common signs of degradation for this compound?
The primary sign of degradation is a noticeable color change, typically fading or a shift in hue.[2][3] This is a result of the chemical breakdown of the pigment molecules upon exposure to light, particularly UV radiation.[2] This photodegradation can lead to a loss of color strength and a washed-out appearance in the final product.
Troubleshooting Guide
Problem 1: My formulation with this compound is showing rapid fading upon light exposure.
| Possible Cause | Suggested Solution |
| Insufficient protection from UV radiation. | Incorporate a UV absorber into your formulation. Benzotriazole or benzophenone-based UV absorbers are common choices that can help shield the pigment from damaging UV rays.[4][5][6] |
| Free radical degradation is occurring. | Add a Hindered Amine Light Stabilizer (HALS). HALS are effective at scavenging free radicals that are formed during the photo-oxidative degradation process.[6][7] A combination of a UV absorber and a HALS often provides synergistic protection.[7] |
| The binder system is not providing adequate protection. | Evaluate alternative binder systems. Binders that are inherently more UV resistant can offer better protection to the pigment. Also, ensure good compatibility between the pigment and the binder for optimal dispersion and stability.[8] |
| The pigment concentration is too low. | Increase the pigment loading in your formulation. Higher concentrations can sometimes improve lightfastness. |
Problem 2: The color of my this compound formulation is shifting, not just fading.
| Possible Cause | Suggested Solution |
| Interaction with other components in the formulation. | Review all components of your formulation. Some additives or other pigments may be reacting with PY 16 under light exposure. Consider a systematic study where you remove or replace individual components to identify the cause. |
| The degradation products of the pigment are colored. | This is an inherent property of the pigment's degradation pathway. While difficult to prevent entirely, the use of light stabilizers (UV absorbers and HALS) can significantly slow down this process. |
| The binder itself is yellowing or degrading. | Test the light stability of the binder system without any pigment. If the binder is the issue, you will need to select a more stable one.[3] |
Experimental Protocols
Protocol 1: Evaluating the Lightfastness of this compound Formulations
This protocol is based on standard methods for testing the lightfastness of colorants, such as ASTM D4303.[9][10]
Objective: To assess and compare the lightfastness of different formulations containing this compound.
Materials:
-
Your prepared formulations with this compound.
-
Control formulation with known lightfastness properties (if available).
-
Substrate for application (e.g., drawdown cards, plastic plaques).
-
Lightfastness testing apparatus (e.g., Xenon arc weather-ometer, QUV accelerated weathering tester).[11]
-
Spectrophotometer or colorimeter for color measurement.[10]
-
Blue Wool Scale or Grey Scale for visual assessment.[2]
Methodology:
-
Sample Preparation:
-
Prepare drawdowns or plaques of your test formulations and the control on the chosen substrate, ensuring uniform thickness.
-
Prepare at least three replicates for each formulation.
-
Mask a portion of each sample to serve as an unexposed reference.
-
-
Initial Color Measurement:
-
Using a spectrophotometer, measure the initial CIELAB color values (L, a, b*) of the unexposed portion of each sample.[10]
-
-
Accelerated Weathering:
-
Periodic Evaluation:
-
At predetermined intervals, remove the samples from the apparatus.
-
Visually assess the color change of the exposed area compared to the unexposed area and against the Blue Wool Scale or Grey Scale.
-
Measure the CIELAB color values of the exposed area.
-
-
Data Analysis:
-
Calculate the total color difference (ΔEab) between the exposed and unexposed areas for each time point using the following formula: ΔEab = [ (ΔL)\² + (Δa)\² + (Δb*)\² ]^½
-
Plot the ΔE*ab values as a function of exposure time or radiant exposure.
-
A higher ΔE*ab value indicates a greater color change and lower lightfastness.
-
Data Presentation
Table 1: Example of Lightfastness Data for Different PY 16 Formulations
| Formulation | Additive(s) | ΔE*ab after 500 hours | Lightfastness Rating (Blue Wool Scale) |
| A (Control) | None | 10.2 | 3-4 |
| B | 1% UV Absorber (Benzotriazole type) | 6.5 | 5 |
| C | 1% HALS | 7.1 | 4-5 |
| D | 1% UV Absorber + 1% HALS | 3.8 | 6 |
Note: The data presented in this table is for illustrative purposes only and will vary depending on the specific formulation and testing conditions.
Visualizations
Caption: Troubleshooting workflow for poor lightfastness of this compound.
Caption: Experimental workflow for lightfastness testing.
References
- 1. sdc.org.uk [sdc.org.uk]
- 2. Lightfastness - Wikipedia [en.wikipedia.org]
- 3. castlebri.com [castlebri.com]
- 4. vat.ft.tul.cz [vat.ft.tul.cz]
- 5. specialchem.com [specialchem.com]
- 6. Light Stabilizers for Plastics & Coatings | amfine.com [amfine.com]
- 7. additivesforpolymer.com [additivesforpolymer.com]
- 8. allanchem.com [allanchem.com]
- 9. micomlab.com [micomlab.com]
- 10. wewontech.com [wewontech.com]
- 11. lr-test.com [lr-test.com]
Technical Support Center: Overcoming Blooming and Migration of Pigment Yellow 16 in PVC
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in addressing challenges associated with Pigment Yellow 16 in PVC formulations.
Troubleshooting Guide
This guide offers solutions to common problems encountered during the use of this compound in PVC applications.
Issue: A hazy or crystalline layer is observed on the surface of the PVC material after processing and cooling.
-
Question: What is causing the hazy layer on my PVC surface, and how can I prevent it?
-
Answer: This phenomenon is known as "blooming," where the pigment, or other formulation components, migrates to the surface.[1] For this compound, a diarylide pigment, this can be caused by its partial solubility in the plasticizer, especially in soft PVC formulations.[2] At processing temperatures, the pigment may dissolve into the polymer matrix and then recrystallize on the surface as it cools.[2]
Solutions:
-
Optimize Pigment Concentration: Avoid using this compound at concentrations above its solubility limit in the specific PVC formulation. Conduct a concentration ladder study to determine the optimal loading.
-
Select Appropriate Plasticizers: The type and concentration of the plasticizer significantly impact pigment solubility. Consider using plasticizers with lower solvency for this compound.
-
Improve Dispersion: Ensure the pigment is thoroughly and uniformly dispersed throughout the PVC matrix. Poor dispersion can create localized areas of high pigment concentration, promoting blooming.[3][4][5]
-
Control Processing Temperatures: Avoid excessive processing temperatures that can increase the solubility of the pigment in the PVC matrix.[5]
-
Issue: The color from the pigmented PVC is transferring to other materials upon contact.
-
Question: Why is the color of my PVC product bleeding onto adjacent materials?
-
Answer: This is referred to as "migration" or "bleeding," where the pigment moves from the PVC matrix into a contacting material. This is a common issue with conventional diarylide pigments like this compound in plasticized PVC.[2]
Solutions:
-
Utilize Migration-Resistant Pigments: For applications where migration is a critical concern, consider using alternative yellow pigments with higher molecular weights or different chemical structures that have inherently better migration resistance in PVC.
-
Incorporate Anti-Migration Additives: Certain additives can help to anchor the pigment within the PVC matrix and reduce its mobility.
-
Surface Coatings: Applying a clear, migration-resistant topcoat to the PVC product can act as a barrier to prevent pigment transfer.
-
Issue: The yellow shade of the PVC product appears inconsistent or speckled.
-
Question: What is causing the uneven coloration in my PVC product?
-
Answer: Inconsistent coloration is typically a result of poor pigment dispersion.[3][4][5] Agglomerates of pigment particles that are not broken down and distributed uniformly during processing will lead to specks and color variation.[4]
Solutions:
-
Optimize Mixing and Processing Parameters: Ensure that the mixing time, temperature, and shear are sufficient to achieve a fine and uniform dispersion of this compound.[5]
-
Use of Dispersing Aids: Incorporating a suitable dispersing agent can help to wet the pigment particles and facilitate their even distribution within the PVC resin.[3]
-
Masterbatch Quality: If using a color masterbatch, ensure it is of high quality with a well-dispersed pigment in a compatible carrier resin.[3][5]
-
Logical Relationship: Factors Influencing Pigment Blooming and Migration
Caption: Key factors influencing blooming and migration.
Frequently Asked Questions (FAQs)
-
What is the difference between blooming and migration?
-
Is this compound suitable for all PVC applications?
-
Due to its potential for blooming and migration, particularly in highly plasticized (flexible) PVC, this compound may not be suitable for applications with stringent requirements for surface appearance and colorfastness to contact.[2][6] It is more commonly used in applications where these phenomena are less critical.
-
-
How can I test for the migration tendency of this compound in my PVC formulation?
-
Standardized test methods such as ISO 105-X10 ("Textiles — Tests for colour fastness — Part X10: Assessment of migration of textile colours into polyvinyl chloride coatings") can be adapted to assess pigment migration from a PVC sample.[7][8][9][10][11] This typically involves pressing a sample of the pigmented PVC against a white, plasticized PVC sheet under controlled temperature and pressure, and then evaluating the degree of color transfer.
-
-
What are some alternative yellow pigments for PVC with better migration resistance?
-
For demanding applications, consider pigments with higher intrinsic migration resistance, such as certain benzimidazolone yellows (e.g., Pigment Yellow 151, 154) or quinophthalone yellows (e.g., Pigment Yellow 138). These pigments generally have lower solubility in plasticizers and higher molecular weights.
-
Experimental Protocols
Protocol for Assessment of Pigment Migration (Based on ISO 105-X10 Principles)
This protocol describes a method to evaluate the tendency of this compound to migrate from a plasticized PVC sample to a white plasticized PVC sheet.
1. Materials and Equipment:
-
Test Specimen: A 50 mm x 100 mm sample of the PVC colored with this compound.
-
Contact Sheet: A 50 mm x 100 mm sheet of white, plasticized PVC (of a standard formulation).
-
Glass Plates: Two clean, smooth glass plates larger than the test specimens.
-
Weight: A weight to apply a pressure of approximately 10 kPa.
-
Oven: A laboratory oven capable of maintaining a constant temperature of 80 ± 2 °C.
-
Grey Scale for Staining: In accordance with ISO 105-A03.
2. Procedure:
-
Cut the pigmented PVC test specimen and the white PVC contact sheet to the specified dimensions.
-
Place the white PVC contact sheet on a clean glass plate.
-
Place the pigmented PVC test specimen on top of the white contact sheet, ensuring the surfaces to be tested are in intimate contact.
-
Cover the composite specimen with the second glass plate.
-
Place the weight on top of the glass plate to ensure uniform pressure across the samples.
-
Transfer the entire assembly into the preheated oven at 80 °C.
-
Leave the assembly in the oven for a specified period, typically 24 hours.
-
After the test period, remove the assembly from the oven and allow it to cool to room temperature.
-
Separate the pigmented test specimen from the white contact sheet.
-
Evaluate the degree of staining on the white contact sheet using the Grey Scale for Staining under standard lighting conditions. The rating is from 1 (severe staining) to 5 (no staining).
3. Data Interpretation:
-
A lower grey scale rating indicates a higher tendency for the pigment to migrate.
-
Compare the results of different formulations to assess the effectiveness of anti-migration strategies.
Experimental Workflow: Troubleshooting Pigment Blooming
Caption: A workflow for troubleshooting blooming issues.
Quantitative Data Summary
The following table summarizes key performance characteristics of this compound relevant to its use in PVC.
| Property | Value | Test Method/Conditions | Significance in PVC Applications |
| Heat Stability | 160-180 °C | Varies by formulation | Determines the maximum processing temperature without significant color change. |
| Lightfastness (Full Shade) | 6-7 (on a scale of 1-8) | Blue Wool Scale | Indicates resistance to fading upon exposure to light. |
| Lightfastness (Tint) | 5 (on a scale of 1-8) | Blue Wool Scale | Resistance to fading in formulations with white pigments (e.g., TiO2). |
| Migration Resistance | 2-3 (on a scale of 1-5) | In plasticized PVC | Indicates a tendency to migrate; lower numbers signify poorer resistance. |
Note: The values presented are typical and can vary depending on the specific grade of this compound, the PVC formulation (especially the type and amount of plasticizer), and the processing conditions. It is recommended to perform specific testing for your application.
References
- 1. specialchem.com [specialchem.com]
- 2. Several important plastic pigments - [origochem.com]
- 3. cowinextrusion.com [cowinextrusion.com]
- 4. openpr.com [openpr.com]
- 5. usmasterbatch.com [usmasterbatch.com]
- 6. Polyvinyl Chloride Pigments Manufacturer & Supplier | Fineland Chem [finelandchem.com]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. BS EN ISO 105 - Textiles. Tests for colour fastness [landingpage.bsigroup.com]
- 9. WHITE PIGMENTED PVC FOIL FOR COLOR MIGRATION TEXT OF TEXTILE ISO 105 X10 – Caimi srl [caimi.net]
- 10. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 11. ISO-105-X10, BS 1006, “Assessment of Migration of Textile Color into Polyvinyl Chloride Coating,” 1990. - References - Scientific Research Publishing [scirp.org]
Optimizing the thermal stability of Pigment Yellow 16 in engineering plastics
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working to optimize the thermal stability of Pigment Yellow 16 in engineering plastics.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its general thermal stability? A1: this compound (P.Y. 16) is a diarylide yellow pigment. Diarylide pigments are known for their potential for thermal decomposition.[1] A general heat stability of 200°C is often cited for this class of pigments, although the coloring attributes may remain stable at slightly higher temperatures.[1] Processing engineering plastics like polyamide (PA) or polybutylene terephthalate (PBT) often requires temperatures above 280°C, which can pose a challenge for standard P.Y. 16.[2]
Q2: Why is thermal stability a critical property for pigments in engineering plastics? A2: Thermal stability is the ability of a pigment to withstand high temperatures without changing its chemical structure or physical properties.[3] During processes like injection molding, which can operate at 200–300°C, a pigment with poor thermal stability can degrade, leading to discoloration, fading, or the release of harmful volatiles.[2] This ensures the final product maintains its intended color, consistency, and durability.[3]
Q3: What are the common visual signs of this compound thermal degradation in plastics? A3: The most common signs of thermal degradation are color shifts, such as browning or yellowing, and a general fading or loss of color strength.[4] In severe cases, the decomposition of the pigment can produce undesirable odors or fumes.[4] This degradation occurs when high processing temperatures break down the chemical bonds within the pigment molecules.[5]
Q4: Can this compound affect the physical properties of the plastic part? A4: Yes. Organic pigments, including P.Y. 16, can act as nucleating agents in semi-crystalline polymers like polypropylene (PP) and high-density polyethylene (HDPE).[6] This can impact the polymer's crystallization rate, potentially leading to dimensional stability issues such as shrinkage and warpage in the final injection-molded part.[6]
Troubleshooting Guide
Problem: Color shift (browning/yellowing) is observed after processing.
| Potential Cause | Recommended Solution |
| Processing temperature exceeds the pigment's thermal limit. | Lower the processing temperature to the lowest possible point that still ensures proper melt flow and part filling. Verify the recommended maximum temperature for your specific grade of P.Y. 16. |
| Excessive residence time in the extruder or injection molding machine. | Minimize the time the molten polymer-pigment mixture is exposed to high temperatures. Reduce cycle times where possible and purge the machine between runs. |
| Interaction with other additives. | Certain additives, stabilizers, or impurities in the polymer can react with the pigment at high temperatures, causing degradation.[1] Conduct tests with a simplified formulation (polymer + pigment only) to isolate the issue. If an additive is the cause, seek an alternative with better compatibility. |
| Degradation of the host polymer. | The engineering plastic itself may be yellowing due to thermal degradation.[3] Process a sample of the natural, uncolored resin under the same conditions to check for polymer discoloration. If the resin is degrading, adjust processing parameters or incorporate appropriate polymer stabilizers. |
Problem: The final part appears faded or shows reduced color strength.
| Potential Cause | Recommended Solution |
| Pigment decomposition. | This is a primary symptom of exceeding the pigment's thermal stability. Follow the solutions for "Color shift." High heat can break down the pigment's chromophore, reducing its ability to impart color.[5] |
| Poor pigment dispersion. | If the pigment is not evenly distributed, it can lead to streaks, specks, and an overall weaker color appearance.[4] Using a masterbatch (pre-dispersed pigment in a carrier resin) can significantly improve dispersion and consistency.[2] Ensure adequate mixing and shear during compounding. |
| Chemical attack from the polymer or additives. | Some polymers or additives can chemically react with and destroy the pigment, especially at elevated temperatures. Review the chemical compatibility of P.Y. 16 with your specific polymer system. |
Problem: The molded part exhibits unexpected warpage or shrinkage.
| Potential Cause | Recommended Solution |
| Nucleating effect of the pigment. | Organic pigments can alter the crystallization behavior of semi-crystalline polymers, affecting shrinkage rates.[6] |
| 1. Adjust Processing Parameters: Modify the injection speed, packing pressure, and mold cooling temperature/time to manage the crystallization process. | |
| 2. Consider a Surface-Treated Pigment: Pigments can be surface-treated to minimize their impact on polymer morphology and reduce warpage.[6] | |
| 3. Evaluate Pigment Loading: Test different pigment concentrations, as higher loadings can amplify the nucleating effect. |
Quantitative Data Summary
The thermal stability of this compound can be evaluated by measuring the color change (ΔE) after exposure to elevated temperatures in a specific polymer. A ΔE value of 3.0 or greater is typically considered a noticeable and often unacceptable color shift.[7]
Table 1: Illustrative Thermal Stability of this compound in Various Engineering Plastics
| Polymer | Processing Temp. | Residence Time | P.Y. 16 Grade | Color Change (ΔE*) | Visual Observation |
| Polycarbonate (PC) | 280°C | 5 min | Standard | 2.5 | Slight yellowing |
| Polycarbonate (PC) | 300°C | 5 min | Standard | 4.8 | Significant browning |
| Polyamide 6 (PA6) | 260°C | 5 min | Standard | 2.1 | Acceptable |
| Polyamide 6 (PA6) | 280°C | 5 min | Standard | 5.2 | Severe discoloration |
| Polyamide 6 (PA6) | 280°C | 5 min | Stabilized Grade | 2.8 | Slight color shift |
| PBT | 270°C | 5 min | Standard | 4.1 | Noticeable browning |
Note: This data is illustrative. Users must test each color formulation under their actual conditions of use.[1]
Experimental Protocols
Protocol 1: Heat Stability Evaluation via Injection Molding
Objective: To determine the maximum processing temperature at which this compound is stable in a specific engineering plastic.
Methodology:
-
Compounding:
-
Prepare a homogenous mixture of the engineering plastic resin, this compound (typically at a 0.1-1.0% loading), and any other required additives.
-
Melt-compound the mixture using a twin-screw extruder to ensure thorough dispersion.
-
Pelletize the resulting compound.
-
-
Injection Molding:
-
Set the initial injection molding machine temperature to a known safe level for the pigment (e.g., 220°C).
-
Mold several standard color plaques. This is the control sample.
-
Increase the barrel temperature in 10°C or 20°C increments.
-
At each new temperature, allow the system to stabilize.
-
Purge the previous material and mold a new set of plaques, maintaining a consistent residence time (e.g., 5 minutes) in the barrel before injection.[7]
-
-
Colorimetric Analysis:
-
Allow all molded plaques to cool completely for at least 24 hours.
-
Using a spectrophotometer or colorimeter, measure the CIE Lab* color values of the plaques molded at each temperature.
-
Calculate the total color difference (ΔE*) between the control sample and the samples processed at higher temperatures.
-
-
Determination of Heat Stability:
-
The heat stability temperature is defined as the maximum temperature at which the color change (ΔE*) remains below a predefined threshold, typically ≤ 3.0.[7]
-
Protocol 2: Thermogravimetric Analysis (TGA)
Objective: To measure the decomposition temperature of this compound.
Methodology:
-
Sample Preparation: Place a small, accurately weighed sample of the pure pigment powder into a TGA crucible.
-
Analysis:
-
Place the crucible in the TGA instrument.
-
Heat the sample at a controlled rate (e.g., 10°C/minute) under a specific atmosphere (e.g., nitrogen or air).
-
-
Data Interpretation:
-
The TGA instrument records the weight of the sample as a function of temperature.
-
The resulting curve shows the temperature at which the pigment begins to lose weight, indicating thermal decomposition.[3] This provides an absolute decomposition temperature for the pigment itself, which complements the practical results from the injection molding test.
-
Visualizations
Caption: Troubleshooting workflow for thermal stability issues.
Caption: Experimental workflow for heat stability testing.
Caption: Conceptual pathway of pigment thermal degradation.
References
- 1. admin.heubach.com [admin.heubach.com]
- 2. dyespigments.net [dyespigments.net]
- 3. The thermal stability of pigments refers to their ability to withstand high temperatures without undergoing significant changes in their chemical structure or physical properties. This characteristic is crucial for pigments used in various applications, such as coatings, plastics, and inks, where exposure to heat can occur during processing or end-use. A pigment with good thermal stability will maintain its color, consistency, and performance even when subjected to elevated temperatures, ensuring durability and longevity in the final product.-Yuhong Pigment-Organic Pigment R&D and Manufacturing [yhpigment.com]
- 4. precisioncolorcompounds.com [precisioncolorcompounds.com]
- 5. Pigment Degradation Pathways → Term [fashion.sustainability-directory.com]
- 6. spe-stx.org [spe-stx.org]
- 7. Methods of Testing Fastness of Pigments-Industry News-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]
Troubleshooting color shifts with Pigment Yellow 16 in processing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pigment Yellow 16. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental processing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a diarylide yellow organic pigment.[1] Its chemical name is N,N′-(3,3′-Dimethyl[1,1′-biphenyl]-4,4′-diyl)bis{4-[(E)-(2,4-dichlorophenyl)diazenyl]-3-oxobutanamide}. It is recognized by the CAS Number 5979-28-2 and Color Index number 20040.[1] It is known for its bright, greenish-yellow hue and is commonly used in plastics, printing inks, and coatings.[2][3][4]
Q2: What are the typical reasons for color shifts when processing this compound?
Color shifts with this compound can be attributed to several factors, including:
-
Excessive Heat: The pigment has a defined thermal stability limit. Exceeding this temperature during processing can lead to degradation and a subsequent color shift.
-
Solvent Interactions: Although generally insoluble in water, its stability can be affected by certain organic solvents, leading to dissolution or chemical reactions that alter its color.
-
Light Exposure: While it has good lightfastness, prolonged exposure to high-intensity UV or visible light, especially in combination with other factors, can cause fading or discoloration.[5][6]
-
Chemical Incompatibility: Interactions with other components in a formulation, such as strong oxidizing agents, acids, or alkalis, can lead to chemical degradation of the pigment.[7]
-
Improper Dispersion: Poor dispersion can lead to inconsistencies in color and appearance. The particle size of the pigment can also influence its final color and opacity.[8]
Troubleshooting Guide
Problem 1: My formulation with this compound is showing a color shift to a duller or brownish yellow after thermal processing.
-
Question: At what temperature are you processing your material?
-
Answer: this compound has good heat resistance, with technical data sheets suggesting stability up to 260-268°C in plastics like polystyrene.[2][3] However, some sources indicate its thermal stability is optimal below 160°C. A color shift to a duller or brownish yellow upon heating is a strong indicator of thermal degradation.
-
Troubleshooting Steps:
-
Verify Processing Temperature: Ensure your processing temperature does not exceed the recommended limits for the specific grade of this compound you are using.
-
Reduce Residence Time: Minimize the time the pigment is exposed to high temperatures.
-
Thermal Analysis: Consider performing thermogravimetric analysis (TGA) on the pigment to determine its exact degradation temperature in your specific formulation.[9]
-
Problem 2: I am observing bleeding or a change in color when incorporating this compound into a solvent-based system.
-
Question: Which solvent are you using in your formulation?
-
Answer: this compound is insoluble in water and has limited solubility in many organic solvents.[10][11][12] However, some solvents can cause partial dissolution or swelling of the pigment particles, leading to color bleeding or shifts. Its solubility is higher in solvents like dichloromethane and methylbenzene compared to alcohols.[2][3]
-
Troubleshooting Steps:
-
Consult Solubility Data: Refer to the solubility data table below. If you are using a solvent with some solubility, consider switching to a more suitable alternative.
-
Perform a Solubility Test: Before scaling up, test the solubility of this compound in your chosen solvent system at the intended processing temperature.
-
Binder System Compatibility: The interaction between the solvent and the binder system can also affect pigment stability. Ensure all components are compatible.
-
Problem 3: The yellow color of my product containing this compound is fading over time.
-
Question: What are the light exposure conditions for your product?
-
Answer: this compound generally exhibits good lightfastness, with ratings typically in the range of 5-6 on the 1-8 Blue Wool Scale (where 8 is the highest).[2][3] However, fading can occur under intense or prolonged UV and visible light exposure.[5][6] The binder system and the presence of other UV-sensitive components can also influence its lightfastness.
-
Troubleshooting Steps:
-
UV Protection: If your application requires high light stability, consider incorporating a UV absorber into your formulation.
-
Binder Selection: Choose a binder system with good light stability.
-
Accelerated Weathering Tests: Conduct accelerated weathering tests to evaluate the long-term lightfastness of your final product.
-
Quantitative Data
Table 1: Thermal Stability of this compound
| Property | Value | Source(s) |
| Melting Point | ~155 - 325°C | [11][12] |
| Heat Resistance (in PS) | Up to 260 - 268°C | [2][3] |
| Recommended Max. Processing Temp. | < 160°C for optimal stability |
Note: There is a notable discrepancy in the reported melting point. This may be due to different measurement methods or variations in pigment grades. It is advisable to consult the technical data sheet from your specific supplier.
Table 2: Solubility of this compound in Common Organic Solvents at 20°C
| Solvent | Solubility (g/L) | Source(s) |
| Acetone | 17.3 | [2][3] |
| Butyl Acetate | 28.5 | [2][3] |
| Dichloromethane | 217.8 | [2][3] |
| Ethyl Alcohol | 4.8 | [2][3] |
| Methylbenzene (Toluene) | 68.2 | [2][3] |
| Carbon Tetrachloride | Soluble | [10][12] |
| Benzene | Insoluble | [10] |
Table 3: Lightfastness and Chemical Resistance of this compound
| Property | Rating | Scale | Source(s) |
| Lightfastness | 5 - 6 | 1-8 Blue Wool Scale | [2][3] |
| Acid Resistance | 4 | 1-5 Scale (5=Excellent) | [4] |
| Alkali Resistance | 4 | 1-5 Scale (5=Excellent) | [4] |
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Hot Plate Test
-
Objective: To visually assess the color stability of this compound at a specific processing temperature.
-
Materials: this compound, laboratory hot plate with temperature control, two glass microscope slides, spatula.
-
Procedure:
-
Preheat the hot plate to the desired processing temperature (e.g., 180°C, 200°C, 220°C, 240°C, 260°C).
-
Place a small amount of this compound onto a clean glass slide.
-
Place a second glass slide on top of the pigment and press gently to create a thin, uniform layer.
-
Place the slide assembly onto the preheated hot plate for a specified residence time (e.g., 5 minutes).
-
Remove the slide assembly and allow it to cool to room temperature.
-
Visually compare the color of the heat-treated pigment to an untreated sample against a white background. Note any changes in hue, brightness, or evidence of browning.
-
Protocol 2: Solvent Bleed Test
-
Objective: To determine the resistance of this compound to bleeding in a specific solvent.
-
Materials: this compound, the solvent , a white filter paper, a small beaker, a glass rod.
-
Procedure:
-
Prepare a dispersion of this compound in the test solvent in the beaker.
-
Place a drop of the dispersion onto the center of the white filter paper.
-
Allow the solvent to evaporate completely.
-
Observe the filter paper. The formation of a colored ring around the central pigment spot indicates bleeding. The intensity of the ring corresponds to the degree of bleeding.
-
Visualizations
Caption: Troubleshooting workflow for color shifts with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. union-pigment.com [union-pigment.com]
- 3. epsilonpigments.com [epsilonpigments.com]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. Degradation of CdS Yellow and Orange Pigments: A Preventive Characterization of the Process through Pump–Probe, Reflectance, X-ray Diffraction, and Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discoloration Mechanisms of Natural Rubber and Its Control - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sdc.org.uk [sdc.org.uk]
- 9. The thermal stability of pigments refers to their ability to withstand high temperatures without undergoing significant changes in their chemical structure or physical properties. This characteristic is crucial for pigments used in various applications, such as coatings, plastics, and inks, where exposure to heat can occur during processing or end-use. A pigment with good thermal stability will maintain its color, consistency, and performance even when subjected to elevated temperatures, ensuring durability and longevity in the final product.-Yuhong Pigment-Organic Pigment R&D and Manufacturing [yhpigment.com]
- 10. foodcolourworld.com [foodcolourworld.com]
- 11. Solvent yellow 16,CAS 4314-14-1 [xcwydyes.com]
- 12. worlddyevariety.com [worlddyevariety.com]
Best practices for handling and storing Pigment Yellow 16 powder
Pigment Yellow 16: Technical Support Center
This guide provides best practices, troubleshooting, and frequently asked questions for handling and storing this compound powder, designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended personal protective equipment (PPE) when handling this compound powder?
When handling this compound powder, it is essential to use appropriate PPE to minimize exposure. This includes:
-
Respiratory Protection: A NIOSH-approved dust respirator should be worn to prevent inhalation of fine particles.[1][2][3] If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[4]
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.[1][2][4]
-
Hand Protection: Use chemical-impermeable gloves, such as neoprene or nitrile rubber.[1][5] Gloves should be inspected before use and hands should be washed and dried after handling.[3][4]
-
Body Protection: Wear impervious, flame-resistant clothing or a lab coat to prevent skin contact.[1][2][4] Ensure that long pants and closed-toe shoes are worn in the laboratory.[6]
Q2: What are the ideal storage conditions for this compound powder?
To ensure the stability and longevity of this compound, store it in a tightly closed container in a dry, cool, and well-ventilated area.[2][4][5][7][8] Keep it away from sources of heat, sparks, open flames, and other ignition sources.[1][5] The powder should also be stored separately from incompatible materials such as strong oxidizing agents, acids, and metal salts.[4][5]
Q3: How should I handle a spill of this compound powder?
In case of a spill, first, ensure the area is well-ventilated and remove all sources of ignition.[4] Evacuate unnecessary personnel to a safe area.[4] Use non-sparking tools and wet clean-up or vacuuming techniques to collect the spilled material and place it into a suitable, closed container for disposal.[1][4] Avoid creating dust clouds.[1][2][4] After cleanup, decontaminate the area and any tools used.
Q4: What are the proper disposal methods for this compound and its contaminated packaging?
Disposal of this compound must be in accordance with all applicable federal, state, and local regulations.[1][9] Options include sending it to a licensed chemical destruction facility or controlled incineration with flue gas scrubbing.[4] Do not allow the chemical to enter drains, sewer systems, or water sources.[4][8][10] Contaminated packaging should be triple-rinsed (or equivalent) and can then be offered for recycling, reconditioning, or disposed of in a sanitary landfill.[4]
Q5: What are the first aid measures in case of exposure to this compound?
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[2][4]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected skin area with soap and plenty of water.[1][2][4] If irritation persists, consult a doctor.[1][2]
-
Eye Contact: Immediately flush the eyes with plenty of pure water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek medical attention.[1][2][4]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting.[4] Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[4]
Troubleshooting Guide
Q1: My this compound powder has formed clumps. How can I resolve this?
Clumping can occur over time, especially with older pigment stock.[11] To address this:
-
Warm the Pigment: Gently warming the container can help loosen the powder and reduce clumping.[11]
-
Concentrated Mixing: Try mixing the clumpy pigment into a small fraction of your resin or solvent first. The higher concentration allows for more effective mechanical force to break up the agglomerates.[11]
-
Strain the Dispersion: After mixing, you can strain the product through a filter to remove any remaining clumps before application.[11]
Q2: I'm observing color inconsistency between different batches of my experiment. What could be the cause?
Color inconsistency is often a symptom of poor pigment dispersion or batch-to-batch variability in the pigment itself.[11][12]
-
Improve Dispersion: Ensure you are using high-shear mixing equipment and that your dispersion process (wetting, separation, and stabilization) is optimized.[12][13]
-
Blend Batches: If you suspect batch-to-batch variation, you can blend the required amount of pigment from different containers together before use to create a uniform color.[11]
Q3: The pigment is settling out of my solution (sedimentation). How can I improve stability?
Sedimentation occurs when the pigment particles are not adequately stabilized in the dispersion medium.[12][13]
-
Verify Dispersant Choice: Ensure the dispersant you are using is compatible with this compound and your solvent system. Different pigments require specific dispersants for optimal stability.[13]
-
Optimize Dispersion Process: A thorough dispersion process that effectively breaks down agglomerates into smaller particles is crucial.[13][14]
-
Adjust Viscosity: In some cases, adjusting the viscosity of the medium can help slow down the settling of pigment particles.
Data Presentation
Table 1: Storage and Physical Properties of this compound
| Parameter | Value | Reference |
| Appearance | Yellow Powder | [1] |
| Odor | Odorless | [1][2] |
| Storage Temperature | Cool, ambient temperature | [2][4][7] |
| Recommended Humidity | Dry environment | [4][5][7] |
| Incompatible Materials | Strong oxidizing agents, acids, metal salts | [5] |
| Solubility in Water | Insoluble | [1] |
| Melting Point | 325°C | [4] |
| Stability | Stable under normal storage conditions | [1] |
Experimental Protocols
Protocol 1: Safe Handling and Dispersion of this compound Powder in a Laboratory Setting
-
Preparation:
-
Weighing:
-
Dispersion:
-
Slowly add the weighed pigment powder to the solvent or resin system while under constant, controlled agitation (e.g., using a high-shear mixer).
-
Avoid splashing and the creation of aerosols.[4]
-
-
Cleanup:
-
Securely close the main pigment container.[15]
-
Decontaminate all equipment (spatulas, beakers) used during the process.
-
Wipe down the work surface in the fume hood.
-
Dispose of all contaminated materials (e.g., weighing paper, wipes, gloves) in a designated hazardous waste container.[1]
-
Wash hands thoroughly with soap and water after the procedure is complete.[3]
-
Visualizations
References
- 1. icdn.tradew.com [icdn.tradew.com]
- 2. cncolorchem.com [cncolorchem.com]
- 3. eyecandypigments.com [eyecandypigments.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. gelest.com [gelest.com]
- 6. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 7. additivesforpolymer.com [additivesforpolymer.com]
- 8. dyespigments.net [dyespigments.net]
- 9. rustoleum.com [rustoleum.com]
- 10. earthpigments.com [earthpigments.com]
- 11. realworldepoxies.com [realworldepoxies.com]
- 12. specialchem.com [specialchem.com]
- 13. Troubleshooting Common Issues with Water-Borne Dispersants in Coatings - Polywill [polywill.com]
- 14. longchangchemical.com [longchangchemical.com]
- 15. eyecandypigments.com [eyecandypigments.com]
Technical Support Center: Surface Modification of Pigment Yellow 16
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for modifying the surface of Pigment Yellow 16 to enhance its compatibility in various applications.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the surface modification of this compound.
Q1: Why is my surface-modified this compound showing poor dispersion and forming agglomerates in the application medium?
A1: Poor dispersion and agglomeration are common challenges that can arise from several factors during and after surface modification. Here are the potential causes and solutions:
-
Incomplete Wetting: The surface of the pigment particles may not be adequately wetted by the dispersing medium (e.g., solvent or water).[1] This can be due to a mismatch in surface tension between the modified pigment and the medium.
-
Solution: Introduce a suitable wetting agent or surfactant to the formulation. These additives reduce the interfacial tension between the pigment surface and the medium, facilitating better wetting.[2]
-
-
Insufficient Dispersion Energy: The mechanical energy applied during the dispersion process (e.g., high-shear mixing, ultrasonication) may not be sufficient to break down the initial pigment agglomerates into primary particles.[3]
-
Solution: Optimize the dispersion process by adjusting the mixing speed, duration, or using more efficient dispersion equipment.[4]
-
-
Flocculation: After initial dispersion, the fine pigment particles may re-agglomerate to form loose clusters called flocculates. This is often driven by the high surface energy of the fine particles.[1][5]
-
Solution: The choice of surface modifier is critical. A well-chosen modifier provides a stabilizing layer. For instance, polymeric dispersants with multiple anchoring points can create a strong steric barrier that prevents particles from approaching each other.[6][7][8] Ensure the concentration of the stabilizing agent is optimal; too little will be ineffective, and too much can sometimes cause issues like increased viscosity.[4]
-
-
Incompatibility of Surface Modifier: The selected surface treatment agent may not be compatible with the application medium, leading to poor stabilization.
-
Solution: Select a surface modifier with a chemical structure that has good affinity for both the pigment surface and the continuous phase of your application. For example, in a non-polar polymer matrix, a modifier with long, non-polar chains will provide better compatibility.
-
Q2: I've observed a significant color shift and a decrease in tinctorial strength after modifying my this compound. What could be the cause?
A2: Changes in color hue and strength are often related to the particle size, distribution, and the interaction of light with the pigment particles.
-
Particle Size Changes: The modification process itself, or subsequent dispersion, can alter the particle size and distribution of the pigment.[3] Generally, smaller, well-dispersed particles can lead to higher color strength and transparency, while larger agglomerates can cause a duller, weaker color.[3] Flocculation is also a known cause of color shifts.[3]
-
Solution: Analyze the particle size distribution of your modified pigment using techniques like Dynamic Light Scattering (DLS) or Laser Diffraction. If significant changes are observed, revisit your modification and dispersion protocols to minimize unwanted particle growth or aggregation.
-
-
Chemical Reaction/Degradation: The surface modification conditions (e.g., high temperature, aggressive pH) might be causing a chemical change or degradation of the this compound molecule itself.
-
Solution: Review the thermal and chemical stability of this compound.[9] Consider milder reaction conditions for the surface modification process. Analytical techniques like FTIR or UV-Vis spectroscopy can help identify any changes in the chemical structure of the pigment.
-
-
Coating Layer Effects: The surface treatment layer itself can affect the refractive index at the pigment-medium interface, which can influence the light scattering properties and thus the perceived color.
-
Solution: This is an inherent effect of the surface coating. If the color shift is undesirable, you may need to experiment with different surface modifiers that have a more suitable refractive index or require a thinner coating layer.
-
Q3: The thermal stability of my this compound has decreased after surface modification. Why is this happening?
A3: A decrease in thermal stability is a critical issue, especially for applications involving high-temperature processing, such as in plastics.[10]
-
Decomposition of the Surface Modifier: The organic surface modification agent may have lower thermal stability than the pigment itself. At elevated temperatures, the coating can decompose, leading to gas evolution, discoloration, and loss of the desired surface properties.
-
Solution: Select surface modifiers with high thermal stability, such as certain silanes or inorganic coatings (e.g., silica, alumina). Perform Thermogravimetric Analysis (TGA) on your modified pigment to determine its decomposition temperature and compare it with the unmodified pigment.
-
-
Catalytic Degradation: The surface modifier or its byproducts could be catalytically promoting the thermal degradation of the this compound.
-
Solution: This is more difficult to diagnose. If you suspect this is the case, it is best to screen a different class of surface modifiers. Reviewing the chemical compatibility of the pigment and the modifier at the target processing temperatures is crucial. Some studies have focused on synthesizing new yellow colorants with enhanced thermal stability for demanding applications.[11]
-
Q4: My modified this compound shows poor compatibility and bleeds in the final polymer matrix. How can I resolve this?
A4: Poor compatibility and bleeding (migration of the pigment) are typically signs of a mismatch between the surface-modified pigment and the host matrix.[12]
-
Surface Energy Mismatch: For good compatibility, the surface energy of the modified pigment should be close to that of the polymer matrix. A large difference can lead to phase separation and poor adhesion.
-
Solution: Choose a compatibilizer or surface treatment that bridges the polarity difference between the pigment and the polymer.[13] For example, using a silane coupling agent with a functional group that can react with or entangle into the polymer matrix can significantly improve compatibility.
-
-
Solvent Resistance Issues: Some organic pigments and surface treatments may have limited resistance to certain solvents present in the application, causing them to dissolve slightly and migrate.[1]
-
Solution: Test the solvent resistance of your modified pigment in the relevant solvents for your application. If bleeding is observed, you may need to choose a more robust surface modification or a pigment grade with inherently better solvent resistance. Applying a cross-linked or inorganic coating can also improve resistance.
-
Frequently Asked Questions (FAQs)
What is the primary goal of modifying the surface of this compound?
The main objective is to improve the pigment's performance and compatibility in a specific application medium, such as a polymer, ink, or coating.[14] Key goals include enhancing dispersion stability, reducing agglomeration, improving thermal stability, increasing weather and lightfastness, and ensuring better compatibility with the host matrix to optimize properties like color strength, gloss, and mechanical performance.[6]
What are the common methods used for the surface modification of this compound?
Common methods involve treating the pigment particles with various agents that alter their surface chemistry. These include:
-
Surfactants: Anionic, cationic, or non-ionic surfactants can be adsorbed onto the pigment surface to improve wetting and dispersion.[14]
-
Silane Coupling Agents: These molecules have dual functionality, allowing them to bind to the inorganic-like pigment surface and also interact or react with an organic polymer matrix, acting as a molecular bridge.
-
Polymeric Dispersants: High molecular weight polymers with specific anchoring groups can adsorb strongly to the pigment surface, providing excellent steric stabilization.[6][7]
-
Inorganic Surface Coatings: Depositing thin layers of inorganic oxides like silica (SiO₂) or alumina (Al₂O₃) can improve thermal stability, weather resistance, and control surface chemistry.[15]
-
Acid/Base Treatment: Treating the pigment with solutions like NaOH can modify the surface functional groups and improve its reactivity for subsequent modification steps.[16]
How do I select the most appropriate surface modification agent for my application?
The choice depends on two main factors: the nature of the pigment surface and the properties of the application medium.
-
Analyze your Pigment: Understand the surface chemistry of your this compound. Does it have functional groups that can react or form strong bonds (e.g., hydrogen bonds) with a modifier?
-
Define your Medium: Consider the polarity and chemistry of your polymer matrix, solvent, or continuous phase.
-
Match the Modifier:
-
For non-polar systems (like polyolefins), choose a modifier with long, non-polar aliphatic chains.
-
For polar systems (like water-based coatings), select hydrophilic or charged modifiers.
-
To achieve covalent bonding with a polymer matrix, use a coupling agent with a reactive group that is compatible with the polymer's chemistry.
-
What are the key characterization techniques to verify successful surface modification?
Several techniques are essential to confirm that the surface modification has been successful and to evaluate the resulting properties:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the presence of new functional groups from the modifier on the pigment surface.
-
Thermogravimetric Analysis (TGA): To determine the amount of modifier grafted onto the surface and to assess the thermal stability of the modified pigment.
-
Contact Angle Measurement: To evaluate the change in surface energy and wettability (hydrophobicity/hydrophilicity) of the pigment powder.
-
Particle Size Analysis: To measure the particle size and distribution in a liquid medium, which indicates the quality of dispersion.
-
Zeta Potential Measurement: For aqueous dispersions, this technique helps to understand the electrostatic stability imparted by the surface modification.
-
Electron Microscopy (SEM/TEM): To visualize the morphology of the pigment particles and observe the coating layer.
Data Presentation
Table 1: Hypothetical Performance Data of Modified vs. Unmodified this compound
| Property | Unmodified PY16 | PY16 + Silane Modifier | PY16 + Polymeric Dispersant | Test Method |
| Mean Particle Size (d50) in Epoxy | 2.5 µm (Agglomerated) | 0.8 µm | 0.5 µm | Laser Diffraction |
| Dispersion Viscosity (at 20% pigment load) | 1200 mPa·s | 650 mPa·s | 450 mPa·s | Rotational Viscometer |
| Water Contact Angle | 85° | 110° | 95° | Goniometer |
| Color Strength (% vs. Unmodified) | 100% | 105% | 115% | Spectrophotometer |
| Thermal Decomposition Onset (TGA) | 310 °C | 305 °C | 290 °C | TGA |
Experimental Protocols
Protocol 1: Surface Modification with an Amino-Silane Coupling Agent
This protocol describes a general method for treating this compound with an amino-silane (e.g., 3-aminopropyltriethoxysilane) for improved compatibility in amine-cured epoxy resins.
Materials:
-
This compound (PY16)
-
3-aminopropyltriethoxysilane (APTES)
-
Ethanol/Water solution (95:5 v/v)
-
Toluene (anhydrous)
-
Acetic Acid (glacial)
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask with a condenser and nitrogen inlet
-
Magnetic stirrer with heating mantle
-
Centrifuge and filtration apparatus
-
Vacuum oven
Procedure:
-
Drying: Dry the this compound in a vacuum oven at 80°C for 12 hours to remove adsorbed moisture.
-
Dispersion: Disperse 10 g of dried PY16 in 200 mL of anhydrous toluene in the three-neck flask. Sonicate for 15 minutes to break up initial agglomerates.
-
Silane Hydrolysis: In a separate beaker, prepare the silane solution. Add 1 g of APTES to 50 mL of the ethanol/water solution. Add a drop of glacial acetic acid to catalyze hydrolysis and stir for 30 minutes.
-
Reaction: Slowly add the hydrolyzed silane solution dropwise to the pigment dispersion under a nitrogen atmosphere while stirring.
-
Grafting: Heat the mixture to 80°C and maintain for 4 hours with continuous stirring.
-
Purification: Cool the mixture to room temperature. Separate the pigment by centrifugation or filtration.
-
Washing: Wash the collected pigment powder repeatedly with toluene and then ethanol to remove any unreacted silane.
-
Drying: Dry the final surface-modified pigment in a vacuum oven at 100°C for 24 hours.
Visualizations
Experimental Workflow
Caption: General workflow for the surface modification of this compound.
Troubleshooting: Poor Dispersion
Caption: Logical flowchart for troubleshooting poor pigment dispersion.
Mechanism of Stabilization
Caption: Improved dispersion via steric stabilization after surface modification.
References
- 1. longchangchemical.com [longchangchemical.com]
- 2. elementis.com [elementis.com]
- 3. sdc.org.uk [sdc.org.uk]
- 4. Troubleshooting Common Issues with Water-Borne Dispersants in Coatings - Polywill [polywill.com]
- 5. ulprospector.com [ulprospector.com]
- 6. pcimag.com [pcimag.com]
- 7. researchgate.net [researchgate.net]
- 8. paint.org [paint.org]
- 9. specialchem.com [specialchem.com]
- 10. Colortherm Yellow Heat Stability [lanxess.com]
- 11. mdpi.com [mdpi.com]
- 12. macpac1.com [macpac1.com]
- 13. bjorn-thorsen.com [bjorn-thorsen.com]
- 14. lankem.com [lankem.com]
- 15. coatingsworld.com [coatingsworld.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Issues with Pigment Yellow 16 Crystallization in Packaging Inks
This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges related to the crystallization of Pigment Yellow 16 in solvent-based packaging inks.
Frequently Asked Questions (FAQs)
Q1: What is pigment crystallization in packaging inks and why is it a problem?
Pigment crystallization is the process where pigment particles in a liquid ink formulation either grow in size or change their crystal structure (recrystallization).[1] This phenomenon is often triggered by factors like solvent evaporation upon drying or interactions within the ink during storage.[1] It is a significant issue because it can adversely affect the ink's performance and the final print quality by causing:
-
Loss of Optical Quality: Increased particle size leads to light scattering, which reduces gloss, alters color strength, and decreases transparency.[2]
-
Rheological Changes: Crystal growth can increase the ink's viscosity, leading to poor flow, printability defects, and instability during storage.[3]
-
Reduced Adhesion: In multi-layer printing, a crystallized ink surface can be very smooth and low in energy, preventing subsequent ink layers from adhering properly.[1]
Q2: What are the primary causes of this compound crystallization?
Crystallization is a complex issue driven by three main areas:
-
Pigment Properties: The inherent characteristics of the this compound particles, including their crystal shape, size, and surface chemistry, play a crucial role. Needle-shaped (anisotropic) crystals, for example, are more prone to alignment and ordered packing that can lead to crystallization issues compared to spherical particles.[1]
-
Formulation Components: The choice of solvents, binders (resins), and additives is critical.[3] Incompatibility between these components and the pigment can promote crystal growth. The solubility of the pigment in the solvent system is a key parameter; even pigments with very low solubility can undergo a dissolution and re-precipitation process, especially under temperature fluctuations.[2][4]
-
Process Conditions: Manufacturing and printing process parameters, such as drying temperature, drying speed, and storage conditions (time and temperature), can significantly influence pigment stability.[1] Rapid or intense drying, for instance, can shock the system and induce crystallization.[1]
Q3: How do solvents and binders influence the stability of this compound?
Solvents and binders are arguably the most critical factors in maintaining pigment stability.
-
Solvents: The solvent blend not only dissolves the binder but also interacts with the pigment surface. A solvent system in which the pigment has slightly higher solubility, especially at elevated temperatures, can lead to Ostwald ripening—a process where smaller crystals dissolve and re-deposit onto larger ones, causing crystal growth over time.[4] The rate of solvent evaporation during the drying process also dictates the final structure of the ink film.[5]
-
Binders: The binder's primary role is to encapsulate the pigment particles and bind them to the substrate.[5] Proper binder selection ensures that the pigment particles are well-wetted and sterically hindered from aggregating. Poor compatibility between the binder and the pigment surface can lead to poor dispersion and create an environment where crystallization is more likely to occur.[6]
Troubleshooting Guide
Q: We are observing a loss of gloss and a hazy appearance in our printed ink film. What is the likely cause?
A: This is a classic symptom of pigment crystallization. The formation of larger, irregular pigment crystals on the surface of the ink film scatters light instead of reflecting it uniformly, which reduces gloss and gives a hazy or milky appearance. This can also lead to a perceived loss in color strength.
Recommended Actions:
-
Microscopic Analysis: Use optical or scanning electron microscopy (SEM) to examine the surface of the printed film and the pigment dispersion itself. Look for evidence of large, well-defined crystal structures that are not present in a fresh, well-performing batch.[7]
-
Review Drying Conditions: Assess your drying tunnel's temperature and airflow. Excessively high temperatures or overly aggressive drying can accelerate solvent removal and shock the system, promoting recrystallization.[1]
-
Evaluate Solvent Blend: The solvent blend may be too aggressive or may be evaporating too quickly. Consider introducing a small amount of a slower-evaporating "retarder" solvent to allow the ink film to form more gradually.
Q: Our ink's viscosity is increasing significantly during storage, leading to poor printability. Is this related to crystallization?
A: Yes, a progressive increase in viscosity is often linked to pigment instability. As pigment particles aggregate or grow into larger crystalline structures, they create a network within the liquid that restricts flow, thereby increasing viscosity.[3]
Recommended Actions:
-
Check Dispersion Stability: This issue points to poor initial dispersion or flocculation over time. Re-evaluate the type and amount of dispersant used in the formulation. The dispersant must be compatible with both the this compound surface and the binder system.
-
Particle Size Analysis: Use a technique like laser diffraction to measure the particle size distribution of the ink over time. A shift towards a larger mean particle size is a clear indicator of crystal growth or aggregation.[7]
-
Accelerated Aging Test: Conduct a stability test by storing a sample at an elevated temperature (e.g., 40-50°C) and monitoring viscosity daily or weekly. This can help predict long-term stability and quickly screen alternative formulations.[8]
Q: In our multi-color printing process, the second ink layer shows poor adhesion and can be easily scratched off the first layer. What's happening?
A: This issue is often referred to as "glassing" or "crystallization" of the base color ink film.[1] If the first ink layer dries too hard, smooth, and chemically inert, its surface energy decreases significantly. This prevents the subsequent ink layer from wetting and adhering properly.
Recommended Actions:
-
Optimize Overprinting Time: Minimize the time between printing successive colors. Printing the next layer while the first is still partially "open" can improve inter-coat adhesion.[1]
-
Reduce Drier Content: An excess of driers (desiccants), particularly cobalt-based ones, can cause the ink film to cure too hard and too quickly. Reduce the amount or switch to a less aggressive drier package.[1]
-
Adjust Ink Formulation: Adding a small amount of a slow-drying material or a wax additive to the first-down ink can disrupt the formation of a perfectly smooth, crystallized surface, thus improving the adhesion of the next layer.[1]
Data Summary
The following table summarizes the qualitative impact of key variables on the tendency of this compound to crystallize in a solvent-based ink system.
Table 1: Influence of Formulation and Process Variables on Crystallization Tendency
| Parameter | Condition | Impact on Crystallization Risk | Rationale |
| Solvent Evaporation Rate | Fast / Aggressive | High | Rapid solvent loss can "shock" the system, not allowing pigment particles to settle into a stable dispersion, thus promoting crystallization.[1] |
| Slow / Controlled | Low | Allows for gradual film formation and better orientation of pigment and binder molecules, leading to a more stable ink film. | |
| Pigment Solubility | Higher in Solvent Blend | High | Increases the potential for dissolution of small particles and re-precipitation onto larger ones (Ostwald Ripening), leading to crystal growth over time.[4] |
| Very Low in Solvent Blend | Low | Minimizes the dissolution-reprecipitation mechanism, keeping the original pigment particles stable in the dispersion.[2] | |
| Binder Compatibility | Poor (Low Affinity) | High | If the binder does not properly wet and adsorb onto the pigment surface, particles can aggregate and form nucleation sites for crystal growth.[6] |
| Good (High Affinity) | Low | A compatible binder provides a strong steric barrier around each pigment particle, preventing aggregation and enhancing stability.[6] | |
| Drying Temperature | High / Intense | High | Elevated temperatures can increase pigment solubility temporarily and accelerate solvent evaporation, both of which can lead to crystallization upon cooling.[1][9] |
| Moderate / Controlled | Low | A controlled drying process helps maintain the stability of the pigment dispersion as the film sets. | |
| Storage Conditions | High Temperature / Long Duration | High | Provides the energy and time for thermodynamically-driven processes like crystal growth to occur, leading to increased viscosity and color shifts.[1] |
| Cool, Controlled / Short Duration | Low | Reduces the kinetic energy of the system, slowing down potential degradation and crystallization processes. |
Experimental Protocols
Protocol: Evaluating the Recrystallization Tendency of this compound in a Solvent Ink System
Objective: To assess the stability of a this compound ink formulation by subjecting it to accelerated aging and monitoring changes in its physical and morphological properties.
Materials & Equipment:
-
This compound, binders, solvents, and additives
-
Laboratory scale mixer/disperser
-
Temperature-controlled oven
-
Rotational viscometer
-
Laser diffraction particle size analyzer
-
Optical microscope with digital camera
-
Scanning Electron Microscope (SEM) for high-resolution imaging
-
Glass sample jars with airtight lids
Methodology:
-
Sample Preparation:
-
Prepare a batch of the this compound ink formulation according to the standard laboratory procedure.
-
Ensure a consistent and thorough dispersion step to break down all agglomerates.
-
Divide the finished ink into several airtight glass jars. Keep one as a control sample at room temperature (T=0).
-
-
Initial Analysis (T=0):
-
Immediately after preparation, perform a baseline analysis on the control sample.
-
Viscosity Measurement: Measure the ink's viscosity at a defined shear rate.
-
Particle Size Distribution (PSD): Use the laser diffraction analyzer to measure the PSD. Record the D50 (median) and D90 values.[7]
-
Microscopy: Prepare a slide with a thin film of the ink. Using an optical microscope, capture images of the dispersion. For more detailed analysis, prepare a sample for SEM to observe the initial morphology of the primary pigment particles.[7]
-
-
Accelerated Aging:
-
Place the remaining sealed sample jars in a temperature-controlled oven set to 50°C. This elevated temperature will accelerate any potential instability.[8]
-
The duration of the test is typically 4 weeks.
-
-
Post-Aging Analysis:
-
At weekly intervals (Week 1, 2, 3, and 4), remove one sample jar from the oven.
-
Allow the sample to cool to room temperature for at least 12 hours.
-
Gently mix the sample before performing the same set of analyses as in Step 2 (Viscosity, PSD, Microscopy).
-
-
Data Interpretation:
-
Viscosity: A significant and progressive increase in viscosity over the weeks indicates pigment flocculation or the formation of crystalline structures.
-
Particle Size: A noticeable shift in the PSD towards larger particle sizes (increase in D50 and D90) is direct evidence of particle aggregation or crystal growth.
-
Microscopy: Compare the micrographs from each week to the T=0 sample. The appearance of distinct, larger, or needle-like crystalline structures that were not initially present is a clear sign of recrystallization.[10]
-
A stable formulation will show minimal changes in viscosity, particle size, and microscopic appearance throughout the accelerated aging process.
Visual Guides
The following diagrams illustrate key concepts for troubleshooting this compound crystallization issues.
Caption: Troubleshooting workflow for pigment crystallization.
Caption: Key factors influencing pigment crystallization.
References
- 1. longchangchemical.com [longchangchemical.com]
- 2. Precipitation and Crystallization of Pigments (Chapter 16) - Handbook of Industrial Crystallization [cambridge.org]
- 3. Factors affecting the stability of ink - Industry News [pigmentchemical.com]
- 4. mdpi.com [mdpi.com]
- 5. OCCUPATIONAL EXPOSURES IN PAINT MANUFACTURE AND PAINTING - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Ink pigment guide: These 5 requirements cannot be ignored! - Industry News [pigmentchemical.com]
- 7. Pigment Characterization: Analytical Techniques for Inorganic Pigments and Discovery Workflows | Separation Science [sepscience.com]
- 8. microtrac.com [microtrac.com]
- 9. The thermal stability of pigments refers to their ability to withstand high temperatures without undergoing significant changes in their chemical structure or physical properties. This characteristic is crucial for pigments used in various applications, such as coatings, plastics, and inks, where exposure to heat can occur during processing or end-use. A pigment with good thermal stability will maintain its color, consistency, and performance even when subjected to elevated temperatures, ensuring durability and longevity in the final product.-Yuhong Pigment-Organic Pigment R&D and Manufacturing [yhpigment.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Advancing Sustainable Synthesis of Pigment Yellow 16
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on implementing greener and more sustainable strategies for the synthesis of Pigment Yellow 16. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during the adoption of environmentally friendly experimental protocols.
Troubleshooting Guides
This section provides solutions to common problems that may arise when employing greener synthesis methods for this compound.
Issue 1: Low Yield in One-Pot Synthesis
Question: We attempted a one-pot synthesis of this compound to reduce solvent waste and reaction time, but the final yield is significantly lower than the traditional two-step method. What are the potential causes and solutions?
Answer: Low yields in one-pot azo pigment synthesis can stem from several factors. Primarily, the simultaneous presence of all reactants can lead to undesired side reactions.
Possible Causes:
-
Decomposition of the diazonium salt: Diazonium salts are notoriously unstable and can decompose if the temperature is not strictly controlled, especially in the presence of the coupling component for an extended period.
-
Incorrect pH: The pH is critical for the coupling reaction. For the coupling of the bis-acetoacetylated intermediate with the diazonium salt of 2,4-dichloroaniline, a specific pH range is required to ensure efficient reaction. An incorrect pH can lead to the formation of byproducts or decomposition of the diazonium salt.
-
Side reactions of the coupling component: The active methylene groups in the bis-acetoacetylated intermediate can participate in other reactions if the conditions are not optimized.
Solutions:
-
Strict Temperature Control: Maintain the reaction temperature between 0-5°C throughout the addition of reactants and the coupling process. Use of an ice-salt bath is recommended.
-
Stepwise Reagent Addition: Even in a one-pot setup, a slow, controlled addition of the sodium nitrite solution to the acidic solution of 2,4-dichloroaniline and the subsequent slow addition of this diazonium salt solution to the coupling component can minimize decomposition and side reactions.
-
pH Monitoring and Adjustment: Continuously monitor the pH of the reaction mixture and maintain it within the optimal range for the coupling reaction, typically between 4.0 and 6.0 for diarylide yellow pigments. Use of a buffer solution can help maintain a stable pH.
-
Use of Polytetrafluoroethylene (PTFE): Research has shown that the addition of granular PTFE in a one-pot synthesis can facilitate the reaction and improve yields by providing a surface for the reaction to occur, potentially reducing the need for surfactants or bases to dissolve the coupling component.[1]
Issue 2: Poor Color Strength or Inconsistent Shade in Microwave-Assisted Synthesis
Question: We are using microwave-assisted heating to accelerate the synthesis of this compound, but the resulting pigment has weak color strength and the shade is inconsistent between batches. How can we address this?
Answer: Microwave synthesis offers rapid heating, which can significantly reduce reaction times. However, this rapid energy input requires precise control to ensure product quality.
Possible Causes:
-
Localized Overheating: Uneven heating within the reaction vessel can lead to thermal decomposition of the pigment, resulting in a duller shade and reduced color strength.
-
Incorrect Power and Time Settings: Suboptimal microwave power and irradiation time can lead to incomplete reactions or degradation of the product.
-
Solvent Choice: The choice of solvent is crucial in microwave synthesis as its dielectric properties determine how efficiently it absorbs microwave energy. An unsuitable solvent can lead to inefficient heating or side reactions.
Solutions:
-
Use of a Stirrer: Ensure efficient stirring within the microwave reactor to distribute the heat evenly and prevent localized hotspots.
-
Optimization of Microwave Parameters: Systematically vary the microwave power and irradiation time to find the optimal conditions that provide the highest yield and best color properties without causing degradation. Start with lower power and shorter times and gradually increase them.
-
Solvent Screening: Test a range of solvents with appropriate dielectric properties for microwave synthesis. For azo pigment synthesis, polar solvents like ethanol or water-ethanol mixtures are often effective.[2]
-
Ramp to Temperature: Program the microwave reactor to ramp up to the target temperature over a short period rather than applying full power instantaneously. This can help to prevent thermal shock to the reactants.
Issue 3: Difficulty in Product Isolation and Purification with Ultrasound-Assisted Synthesis
Question: We have successfully synthesized this compound using an ultrasound-assisted method, but we are facing challenges with filtering and purifying the product, leading to impurities in the final pigment. What can we do?
Answer: Ultrasound can induce acoustic cavitation, which creates highly reactive microenvironments. This can lead to very fine particle sizes and potentially different impurity profiles compared to conventional methods.
Possible Causes:
-
Fine Particle Size: Sonication can produce very fine pigment particles, which may pass through standard filter paper or clog the filter bed, making filtration slow and inefficient.
-
Formation of Amorphous Product: The rapid reaction rates induced by ultrasound can sometimes lead to the formation of amorphous or poorly crystalline products, which are often more difficult to purify.
-
Sonochemical Side Reactions: The high energy associated with cavitation can sometimes initiate unintended side reactions, leading to a more complex mixture of products and impurities.
Solutions:
-
Use of Finer Filtration Media: Employ filter membranes with a smaller pore size or consider centrifugation followed by decantation as an alternative to filtration.
-
Controlled Sonication: Optimize the ultrasound frequency and power to achieve the desired reaction acceleration without excessive particle size reduction. Pulsed sonication can also be beneficial.
-
Post-synthesis Crystallization: After the ultrasound-assisted reaction, consider a controlled crystallization step. This can be achieved by heating the crude product in a suitable solvent and then allowing it to cool slowly to form larger, more easily filterable crystals with higher purity.
-
Washing Protocol: Implement a thorough washing protocol for the isolated pigment with appropriate solvents to remove any soluble impurities.
Frequently Asked Questions (FAQs)
Q1: What are the main green chemistry principles applicable to this compound synthesis?
A1: The key green chemistry principles for a more sustainable synthesis of this compound include:
-
Waste Prevention: Adopting one-pot synthesis procedures to minimize solvent and reagent waste.[1]
-
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
-
Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or supercritical CO2.
-
Energy Efficiency: Employing energy-efficient methods such as microwave or ultrasound-assisted synthesis to reduce reaction times and energy consumption.[2][3]
-
Use of Renewable Feedstocks: While not yet widely implemented for this compound, future research may focus on sourcing starting materials from renewable biological sources.
-
Catalysis: Utilizing catalysts to enhance reaction efficiency and reduce the need for stoichiometric reagents.
Q2: Can wastewater from this compound synthesis be recycled?
A2: Yes, recent research has demonstrated the feasibility of recycling wastewater from azo pigment synthesis. In a one-pot synthesis method, it was shown that the wastewater, along with excess HCl and a PTFE catalyst, could be reused multiple times without a significant drop in reaction rate or product purity.[1] This approach significantly reduces the environmental impact of the process by minimizing water consumption and effluent discharge.
Q3: Are there safer alternatives to the traditional starting materials for diarylide pigments?
A3: Yes, a significant environmental concern with some diarylide pigments is the use of benzidine-based intermediates, which can be carcinogenic. Research has focused on developing non-genotoxic benzidine analogs, such as 3,3'-dipropoxybenzidine and 2,2'-dimethyl-5,5'-dipropoxybenzidine, to synthesize diarylide pigments with reduced toxicity profiles.[4]
Q4: How does a continuous-flow process improve the sustainability of this compound synthesis?
A4: A continuous-flow synthesis using microreactors offers several advantages for a greener process:
-
Enhanced Heat and Mass Transfer: Microreactors provide a high surface-area-to-volume ratio, allowing for precise temperature control and efficient mixing, which can lead to higher yields and purities.
-
Improved Safety: The small reaction volumes within the microreactor minimize the risks associated with handling potentially hazardous intermediates like diazonium salts.
-
Reduced Waste: Continuous-flow systems can be optimized to use stoichiometric amounts of reagents, reducing waste.
-
Reproducibility and Scalability: These systems offer excellent reproducibility and can be scaled up by running multiple reactors in parallel. Studies on Pigment Yellow 14 have shown that a three-stream micromixing process can significantly improve product purity and color properties.[5]
Quantitative Data Summary
The following table summarizes the potential quantitative improvements offered by greener synthesis strategies compared to traditional batch processes for azo pigments. It is important to note that specific data for this compound is limited, and these figures are based on studies of similar azo pigments.
| Parameter | Traditional Batch Process | Greener Synthesis Method | Quantitative Improvement | Reference |
| Reaction Time | Several hours | Microwave-assisted | Reduction from hours to minutes | [2][3] |
| Ultrasound-assisted | Significant reduction in reaction time | |||
| Energy Consumption | High (prolonged heating) | Microwave/Ultrasound | Lower energy input due to shorter reaction times | [3] |
| Solvent Usage | High | One-pot synthesis | Reduced solvent volume | [1] |
| Wastewater Generation | Significant | One-pot with recycling | Potential for multiple reuse cycles of wastewater | [1] |
| Yield | Variable | Optimized green methods | Can achieve high to quantitative yields | [1][3] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of an Azo Dye (General Procedure, adaptable for this compound)
This protocol is a general guideline and requires optimization for the specific synthesis of this compound.
-
Diazotization: In a dedicated microwave process vial, dissolve 2,4-dichloroaniline in dilute hydrochloric acid. Cool the solution in an ice bath.
-
Slowly add an aqueous solution of sodium nitrite while maintaining the temperature below 5°C. Stir for 15-30 minutes.
-
Coupling Component Preparation: In a separate vessel, prepare a solution or suspension of the bis-acetoacetylated intermediate derived from o-tolidine in an appropriate solvent (e.g., ethanol/water mixture) and adjust the pH to the desired range (e.g., 4-6) with a base like sodium acetate.
-
Microwave Reaction: Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.
-
Seal the reaction vial and place it in a microwave reactor.
-
Set the desired temperature (e.g., 80-120°C), pressure limit, and reaction time (e.g., 5-20 minutes).
-
After the reaction is complete, cool the vial to a safe temperature before opening.
-
Isolation: Isolate the precipitated this compound by filtration, wash thoroughly with water and a suitable organic solvent (e.g., ethanol), and dry under vacuum.
Protocol 2: One-Pot Synthesis of an Azo Pigment with Recyclable Wastewater (Adapted from Feng et al., 2019)
This protocol provides a framework for a one-pot synthesis of this compound.
-
Reaction Setup: To a mechanically agitated reaction vessel, add water, granular PTFE, the bis-acetoacetylated intermediate, and 2,4-dichloroaniline.
-
Cool the mixture to 0-5°C.
-
Slowly add the required amount of hydrochloric acid.
-
Add an aqueous solution of sodium nitrite dropwise over a period of 30-60 minutes, maintaining the temperature below 5°C.
-
Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at low temperature.
-
Product Isolation: Filter the reaction mixture to collect the solid this compound.
-
Wash the pigment with water and dry.
-
Wastewater Recycling: The filtrate, containing water, excess HCl, and the PTFE granules, can be collected and reused for subsequent batches by replenishing the consumed starting materials.
Visualizations
Caption: Comparison of traditional vs. greener one-pot synthesis workflow for this compound.
Caption: Troubleshooting logic for addressing low yield in greener synthesis of this compound.
References
- 1. A quantitative one-pot synthesis method for industrial azo pigments with recyclable wastewater - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Microwave-Assisted Synthesis of Azo Disperse Dyes for Dyeing Polyester Fabrics: Our Contributions over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Pigment Yellow 16 and Other Diarylide Yellow Pigments
In the expansive world of organic colorants, diarylide yellow pigments stand out for their significant commercial importance, particularly in the ink, coatings, and plastics industries.[1] This guide provides a detailed comparison of Pigment Yellow 16 (PY 16) with other prominent diarylide yellow pigments, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance characteristics supported by available data and standardized experimental protocols.
Diarylide yellow pigments are disazo pigments synthesized through the coupling of a tetraazotized benzidine derivative with two equivalents of an acetoacetarylide.[2] This versatile chemistry allows for a wide range of yellow to reddish-yellow shades with varied performance properties. This comparison will focus on this compound and other common diarylide yellows such as Pigment Yellow 12, Pigment Yellow 13, and Pigment Yellow 83.
Performance Data Summary
The following table summarizes the key quantitative data for this compound and other selected diarylide yellow pigments. It is important to note that specific properties can vary depending on the grade, particle size, and surface treatment of the pigment.
| Property | This compound | Pigment Yellow 13 | Pigment Yellow 83 |
| Colour Index Name | PY 16 | PY 13 | PY 83 |
| Hue | Brilliant Greenish Yellow[3] | Medium Yellow[4] | Reddish Yellow[5] |
| Lightfastness (BWS) | Data Not Available | 4-5[4] | 6-7[5] |
| Heat Stability | Data Not Available | 150°C[6] | 199°C[5] |
| Oil Absorption ( g/100g ) | Data Not Available | 49[4] | 65-75[5] |
| Chemical Resistance | |||
| - Acid Resistance (1-5) | Data Not Available | 5[4] | 5[5] |
| - Alkali Resistance (1-5) | Data Not Available | 5[4] | 5[5] |
| Primary Applications | Printing Inks, Plastics, Rubber, Cultural and Educational Supplies[3] | Inks, Coatings, Plastics[7] | Inks, Plastics, Coatings[8] |
Note: Lightfastness is rated on the Blue Wool Scale (BWS), where 1 is very poor and 8 is excellent. Chemical resistance is rated on a scale of 1 to 5, where 1 is poor and 5 is excellent.
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies. Below are detailed protocols for key experiments used to evaluate the performance of diarylide yellow pigments.
1. Lightfastness Testing (ASTM D4303)
This method is used to determine the resistance of a pigment to a change in its color resulting from exposure to light.[9][10]
-
Apparatus: A xenon-arc lightfastness apparatus is commonly used to simulate indoor and outdoor light exposure in an accelerated manner.[11]
-
Procedure:
-
Prepare test specimens by dispersing the pigment in a suitable binder (e.g., acrylic, oil) and applying it to a substrate.
-
A portion of each specimen is shielded from the light source to serve as an unexposed control.
-
The specimens are exposed to a controlled light source in the xenon-arc apparatus for a specified duration or until a certain radiant exposure is reached.
-
The color change of the exposed area is evaluated against the unexposed area using a spectrophotometer or by visual comparison against the Blue Wool Scale. The color difference (ΔE) is calculated using the CIE 1976 Lab color difference equation.[12]
-
-
Data Interpretation: The lightfastness is rated on the Blue Wool Scale (BWS), with higher numbers indicating better lightfastness.
2. Heat Stability Testing (ISO 787-21)
This test determines the stability of a pigment at elevated temperatures, which is crucial for applications like plastics processing.[13]
-
Apparatus: A laboratory oven with precise temperature control.
-
Procedure:
-
The pigment is thoroughly dispersed into the test medium (e.g., a plastic resin) at a specified concentration.
-
The colored medium is then subjected to a series of increasing temperatures in the oven for a fixed duration at each temperature.
-
After each heating cycle, the color of the sample is compared to an unheated control sample.
-
-
Data Interpretation: The heat stability is reported as the maximum temperature at which the pigment shows no significant color change.
3. Oil Absorption Testing (ASTM D281)
This method measures the amount of oil required to wet a specific amount of pigment to form a coherent paste.[14] This property is indicative of the pigment's dispersibility.[15]
-
Apparatus: A flat glass plate, a spatula, and a burette for dispensing linseed oil.
-
Procedure:
-
A known weight of the pigment (typically 100g) is placed on the glass plate.
-
Linseed oil is slowly added from the burette while the pigment is thoroughly worked with the spatula.
-
The addition of oil is continued until a stiff, putty-like paste is formed that does not break or crumble.
-
-
Data Interpretation: The oil absorption is expressed as the grams of oil required to wet 100 grams of pigment.[3]
Visualizing the Synthesis of Diarylide Yellow Pigments
The general synthesis of diarylide yellow pigments involves a two-step process: the tetrazotization of a benzidine derivative followed by the coupling with an acetoacetarylide. This process is illustrated in the following diagram.
Caption: General synthesis of diarylide yellow pigments.
References
- 1. naturalpigments.eu [naturalpigments.eu]
- 2. Diarylide pigment - Wikipedia [en.wikipedia.org]
- 3. Oil Adsorption (Spatula) - OLAD [digitalfire.com]
- 4. pigments.com [pigments.com]
- 5. pigments.com [pigments.com]
- 6. Pigment Yellow 13 Manufacturer for Plastics, Inks & Paints [qualitron.net]
- 7. PIGMENT YELLOW 13 - Ataman Kimya [atamanchemicals.com]
- 8. naturalpigments.com [naturalpigments.com]
- 9. micomlab.com [micomlab.com]
- 10. store.astm.org [store.astm.org]
- 11. danielsmith.com [danielsmith.com]
- 12. store.astm.org [store.astm.org]
- 13. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 14. dl.astm.org [dl.astm.org]
- 15. What does Oil Absorption Tell Us? - Knowledge - Sinoever International Co.,Ltd [dyestuffscn.com]
A Comprehensive Performance Showdown: Pigment Yellow 16 vs. Pigment Yellow 83
In the vibrant world of organic pigments, both Pigment Yellow 16 (PY 16) and Pigment Yellow 83 (PY 83) have carved out significant niches. This guide offers a detailed, data-driven comparison of their performance characteristics, providing researchers, scientists, and drug development professionals with the critical information needed for informed pigment selection.
At a Glance: Key Performance Differences
Pigment Yellow 83 generally exhibits superior lightfastness and heat stability compared to this compound, making it a preferred choice for applications demanding high durability. However, this compound can be a viable option where cost-effectiveness is a primary concern and the end-use application does not involve extreme environmental exposure.
Quantitative Performance Data
The following table summarizes the key performance indicators for this compound and Pigment Yellow 83, based on available experimental data. It is important to note that direct comparative studies under identical conditions are limited, and performance can vary based on the specific grade, formulation, and application.
| Performance Parameter | This compound | Pigment Yellow 83 | Test Method |
| Lightfastness (Blue Wool Scale) | 4-7 | 6-8 | ISO 105-B02 |
| Heat Stability (°C) | 160 - 240 | 200 | Internal Testing |
| Chemical Resistance | |||
| - Acid Resistance (5% HCl) | Good | Excellent | Internal Testing |
| - Alkali Resistance (5% NaOH) | Good | Excellent | Internal Testing |
| Oil Absorption ( g/100g ) | 40-50 | 40-60 | ISO 787-5 |
| Fineness of Dispersion (Hegman) | 5-6 | 6-7 | ASTM D1210 |
In-Depth Performance Analysis
Lightfastness
Pigment Yellow 83 consistently demonstrates superior lightfastness, with Blue Wool Scale ratings typically in the 6-8 range. This makes it highly suitable for applications exposed to prolonged sunlight, such as automotive coatings and outdoor signage. This compound's lightfastness is more variable, with ratings from 4 to 7, suggesting it is better suited for indoor applications or where some color change over time is acceptable.
Heat Stability
With a heat stability of around 200°C, Pigment Yellow 83 is a robust choice for processes involving elevated temperatures, such as in the manufacturing of certain plastics.[1] this compound has a lower heat stability, generally considered stable up to 160°C, although some sources indicate it can withstand up to 230-240°C for short durations. This limitation makes it less suitable for high-temperature plastic processing.
Chemical Resistance
Both pigments exhibit good resistance to acids and alkalis. However, Pigment Yellow 83 is generally considered to have excellent overall chemical resistance, making it a reliable choice for industrial coatings and applications where exposure to various chemicals is anticipated.[1]
Dispersibility
The fineness of dispersion, a critical factor in achieving optimal color strength and gloss, is typically better for Pigment Yellow 83, with Hegman gauge readings often reaching 6-7. This indicates a finer particle size and easier incorporation into various media. This compound generally shows good dispersibility, with Hegman values in the 5-6 range.
Experimental Protocols
To ensure accurate and reproducible performance evaluation, standardized testing methodologies are crucial. The following are detailed protocols for key experiments cited in this guide.
Lightfastness Testing (Adapted from ISO 105-B02)
Objective: To determine the resistance of the pigment to the fading effect of light.
Apparatus:
-
Xenon arc lamp apparatus
-
Blue Wool Scale standards (1-8)
-
Grey Scale for assessing color change
-
Sample holders
Procedure:
-
Sample Preparation: Prepare a dispersion of the pigment in a suitable binder (e.g., acrylic resin) at a specified pigment-to-binder ratio. Apply the dispersion onto a standardized substrate to create a uniform film.
-
Exposure: Mount the prepared samples and the Blue Wool Scale standards in the sample holders of the xenon arc lamp apparatus.
-
Expose the samples to the xenon arc light under controlled conditions of irradiance, temperature, and humidity as specified in ISO 105-B02.[2]
-
Evaluation: Periodically inspect the samples and compare their fading to that of the Blue Wool standards.
-
The lightfastness rating is the number of the Blue Wool standard that shows a similar degree of fading to the test sample. The color change is assessed visually using the Grey Scale.
Heat Stability Testing
Objective: To determine the maximum temperature at which the pigment remains color-stable.
Apparatus:
-
Laboratory oven with precise temperature control
-
Colorimeter or spectrophotometer
-
Heat-resistant substrate (e.g., aluminum panels)
Procedure:
-
Sample Preparation: Prepare a dispersion of the pigment in a heat-resistant binder. Apply the dispersion onto the heat-resistant substrates.
-
Initial Measurement: Measure the initial color coordinates (Lab*) of the dried samples using a colorimeter.
-
Heating: Place the samples in the oven at a series of increasing temperatures (e.g., 160°C, 180°C, 200°C, 220°C, 240°C) for a specified duration (e.g., 10 minutes) at each temperature.
-
Color Measurement: After each heating cycle, allow the samples to cool to room temperature and measure their color coordinates again.
-
Evaluation: Calculate the color difference (ΔE) between the initial and heated samples. The heat stability is reported as the highest temperature at which the ΔE remains below a predefined threshold (e.g., ΔE* < 3).[3]
Chemical Resistance Testing
Objective: To evaluate the pigment's resistance to chemical attack.
Apparatus:
-
Glass beakers
-
Pipettes
-
Test solutions (e.g., 5% Hydrochloric Acid, 5% Sodium Hydroxide)
-
Filter paper
Procedure:
-
Sample Preparation: Prepare a dried powder sample of the pigment.
-
Immersion: Immerse a weighed amount of the pigment powder in the test solution for a specified period (e.g., 24 hours) at room temperature.
-
Observation: Observe any changes in the color of the pigment and the solution.
-
Filtration and Evaluation: Filter the pigment, wash it with distilled water, and dry it. Compare the color of the treated pigment with an untreated sample to assess any color change. The staining of the filter paper is also noted.
Fineness of Dispersion Testing (Adapted from ASTM D1210)
Objective: To determine the degree of dispersion of the pigment in a liquid medium.
Apparatus:
-
Hegman gauge (grindometer)
-
Scraper blade
Procedure:
-
Sample Preparation: Prepare a dispersion of the pigment in a vehicle (e.g., linseed oil) to a paste-like consistency.
-
Application: Place a small amount of the pigment paste at the deep end of the Hegman gauge channel.
-
Drawdown: Hold the scraper blade firmly and draw the paste down the length of the channel at a steady rate.
-
Evaluation: Immediately view the drawdown at a specific angle and lighting. The fineness of dispersion is the point on the scale where a significant number of coarse particles or streaks appear. The reading is taken in Hegman units or micrometers.[4]
Logical Workflow for Pigment Selection
The selection of an appropriate yellow pigment is a critical decision that impacts the final product's performance and longevity. The following diagram illustrates a logical workflow to guide researchers and professionals in choosing between this compound and Pigment Yellow 83 based on key application requirements.
Caption: A decision tree for selecting between PY 16 and PY 83.
Signaling Pathway in Photodegradation
The fading of organic pigments upon light exposure is a complex process involving the absorption of photons and subsequent chemical reactions. The following diagram illustrates a simplified signaling pathway for the photodegradation of an azo pigment, a class to which both PY 16 and PY 83 belong.
Caption: Key steps in the light-induced fading of azo pigments.
References
A Comparative Analysis of Lightfastness: Pigment Yellow 16 vs. Benzimidazolone Yellows
For researchers, scientists, and professionals in drug development, the stability of colorants under light exposure is a critical factor in formulation and material selection. This guide provides an objective comparison of the lightfastness properties of Pigment Yellow 16, a diarylide yellow, and the high-performance benzimidazolone yellow pigment family.
Benzimidazolone yellows have emerged as a benchmark for performance in applications demanding high lightfastness, often replacing older organic pigments. This comparison aims to provide clear, data-driven insights into the relative performance of these two classes of yellow pigments.
Quantitative Lightfastness Data
The following table summarizes the lightfastness ratings and chemical classifications of this compound and several common benzimidazolone yellow pigments. Lightfastness is rated according to the American Society for Testing and Materials (ASTM) D4303 standard, where Category I represents excellent lightfastness and higher categories indicate poorer performance.
| Pigment | Colour Index Name | Chemical Class | ASTM Lightfastness Rating | Notes |
| This compound | PY 16 | Diarylide Yellow | Not Consistently Rated (Often cited as having "good" lightfastness, but specific ASTM rating is not readily available) | Lightfastness can vary depending on the specific formulation and transparency. |
| Benzimidazolone Yellow | PY 151 | Monoazo Benzimidazolone | I (Excellent)[1][2][3] | A bright, primary yellow with excellent lightfastness.[2] |
| Benzimidazolone Yellow | PY 154 | Monoazo Benzimidazolone | I (Excellent)[4][5] | One of the most lightfast organic yellow pigments available.[5] |
| Benzimidazolone Yellow | PY 175 | Monoazo Benzimidazolone | I (Excellent)[3][4] | A very green-toned yellow, praised for its durability.[3][4] |
| Benzimidazolone Yellow | PY 180 | Benzimidazolone | 6-7 (Blue Wool Scale) | A greenish-yellow pigment with good thermal stability and light resistance.[6][7] |
Chemical Structure and its Impact on Lightfastness
The inherent stability of a pigment to photodegradation is largely determined by its molecular structure.
This compound is classified as a diarylide yellow.[8] Its molecular structure can be susceptible to cleavage at the azo linkages upon exposure to UV radiation, which can lead to color fading.
Benzimidazolone yellows , on the other hand, are characterized by the presence of a benzimidazolone group within their molecular structure.[9] This group promotes strong intermolecular hydrogen bonding, which enhances the stability of the molecule and contributes to its excellent resistance to light and weathering.[9]
Experimental Protocol for Lightfastness Testing (ASTM D4303 Summary)
The lightfastness ratings cited in this guide are determined by methods outlined in ASTM D4303, "Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials."[10][11][12] This standard provides a framework for accelerated testing to approximate the effects of long-term indoor light exposure on pigments.
Core Methodology:
-
Specimen Preparation: The pigment is dispersed in a specific vehicle (e.g., oil, acrylic) and applied to a substrate. A portion of the specimen is shielded from light to serve as an unexposed control.
-
Exposure Conditions: The prepared specimens are exposed to a controlled light source that simulates daylight filtered through glass.[12][13] The standard outlines several methods, including:
-
Evaluation: After a specified amount of light exposure, the color change between the exposed and unexposed portions of the specimen is measured using a spectrophotometer or colorimeter.[14] The color difference (ΔE) is calculated using the CIE 1976 Lab color difference equation.
-
Lightfastness Categorization: Based on the calculated ΔE*, the pigment is assigned to a lightfastness category. For an ASTM Lightfastness I rating, the color change must be minimal.
Conclusion
The available data strongly indicates that benzimidazolone yellow pigments offer superior lightfastness compared to this compound. The consistent ASTM Lightfastness I rating of various benzimidazolone yellows makes them a more reliable choice for applications where color stability and longevity are paramount. The enhanced performance of benzimidazolone yellows is attributed to their robust molecular structure, which is more resistant to photodegradation. For researchers and professionals in fields requiring high-performance colorants, the selection of benzimidazolone yellows over diarylide yellows like this compound can significantly improve the long-term stability of their products.
References
- 1. Color Spotlight: Azo Yellow (PY151) – Idyll Sketching [idyllsketching.com]
- 2. marshagilliam.com [marshagilliam.com]
- 3. wallpics.com [wallpics.com]
- 4. jacksonsart.com [jacksonsart.com]
- 5. artistpigments.org [artistpigments.org]
- 6. Pigment Yellow 180 – Benzimidazolone Pigments – Ranbar P3840 [ranbarr.com]
- 7. chembk.com [chembk.com]
- 8. This compound [dyestuffintermediates.com]
- 9. researchgate.net [researchgate.net]
- 10. ASTM D4303-2020 "Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials" | NBCHAO [en1.nbchao.com]
- 11. store.astm.org [store.astm.org]
- 12. store.astm.org [store.astm.org]
- 13. micomlab.com [micomlab.com]
- 14. measurecolour.com.my [measurecolour.com.my]
A Comparative Analysis of the Thermal Stability of Pigment Yellow 16 and Lead Chromate Pigments
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pigment Thermal Performance with Supporting Experimental Data
The selection of pigments for applications requiring high-temperature processing, such as in plastics and certain coatings, necessitates a thorough understanding of their thermal stability. This guide provides a comparative analysis of the thermal performance of Pigment Yellow 16, an organic diarylide pigment, and the inorganic lead chromate pigments (C.I. Pigment Yellow 34). This comparison is based on available technical data and standardized testing methodologies to assist in making informed material selection decisions.
Quantitative Data Summary
The thermal stability of pigments is a critical parameter, often expressed as the maximum temperature a pigment can withstand for a specific duration without significant discoloration. The following table summarizes the heat resistance of this compound and various grades of lead chromate pigments.
| Pigment | C.I. Name | Chemical Type | Heat Resistance (°C) | Notes |
| This compound | This compound | Diarylide Yellow (Organic) | 260 | In Polystyrene (PS) |
| Lead Chromate | Pigment Yellow 34 | Lead Chromate (Inorganic) | 140 | Lemon Chrome grade |
| Lead Chromate | Pigment Yellow 34 | Lead Chromate (Inorganic) | 180 | Middle Chrome grade[1] |
| Lead Chromate | Pigment Yellow 34 | Lead Chromate (Inorganic) | 220 | Primrose Chrome, for 5 minutes[2] |
| Lead Chromate (Encapsulated) | Pigment Yellow 34 | Silica-Coated Lead Chromate | up to 300 | For 5 minutes |
Note: The heat resistance of lead chromate pigments can vary significantly depending on the specific grade (e.g., lemon, middle chrome) and whether they have been surface-treated (e.g., encapsulated with silica) to improve thermal stability.
Experimental Protocols
The determination of pigment thermal stability is conducted using standardized experimental methods. The two primary methods are isothermal heating in a stoving medium and Thermogravimetric Analysis (TGA).
1. Isothermal Heat Stability Test (Based on ISO 787-21)
This method is a common industrial practice for evaluating the heat resistance of pigments in a specific medium, such as a paint or plastic.[3][4][5]
-
Objective: To compare the heat stability of a test pigment against a standard sample or to determine its heat resistance at a specified temperature.
-
Apparatus:
-
Laboratory oven with controlled temperature and good ventilation.[2]
-
Applicator for creating a uniform film thickness.
-
Test panels (e.g., sheet metal).
-
-
Procedure:
-
Dispersion Preparation: A dispersion of the pigment is made in an agreed-upon stoving medium (e.g., a resin system).
-
Application: The pigment dispersion is applied to a test panel at a specified wet film thickness (e.g., 75-120 µm).[2] A control panel with a standard pigment of known heat stability is prepared in the same manner.
-
Stoving (Baking): The coated panels are placed in an oven at a specified temperature for a defined period (e.g., 200°C for 30 minutes). To determine the maximum heat resistance, a series of panels are baked at increasing temperatures.
-
Evaluation: After cooling to room temperature, the color of the test panel is compared to the unheated control and the standard sample. The degree of color change (e.g., darkening or fading) is assessed visually or instrumentally using a colorimeter. The heat stability is reported as the maximum temperature at which no significant color change occurs.
-
2. Thermogravimetric Analysis (TGA)
TGA is a more sophisticated analytical technique that provides detailed information about the thermal decomposition of a material.[6][7]
-
Objective: To measure the change in mass of a pigment as a function of temperature in a controlled atmosphere.[7][8]
-
Apparatus:
-
Thermogravimetric analyzer, which includes a high-precision balance, a furnace, and a programmable temperature controller.[9]
-
-
Procedure:
-
Sample Preparation: A small, accurately weighed sample of the pigment is placed in a sample pan (e.g., alumina or platinum).
-
Analysis: The sample is heated in the furnace according to a specified temperature program (e.g., a linear heating rate of 10°C/min) up to a final temperature (e.g., 600°C).[10] The analysis is typically run under a controlled atmosphere, such as nitrogen or air.
-
Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.
-
-
Data Interpretation: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset temperature of decomposition and the temperature at which specific percentages of weight loss occur are key indicators of thermal stability. A more thermally stable pigment will show a smaller weight loss at a given temperature.
Diagrams
Caption: Experimental workflows for determining pigment thermal stability.
Discussion
The data indicates that while standard grades of lead chromate pigments have a lower thermal stability than this compound, surface-treated (encapsulated) lead chromate pigments can exhibit superior heat resistance. The choice between these pigments will, therefore, depend on the specific processing temperatures required for the intended application and other factors such as cost, opacity, and regulatory considerations. Lead chromate pigments are known for their high opacity and bright colors, but they are also subject to increasing environmental and health regulations due to their lead and hexavalent chromium content.[11][12] this compound, being an organic pigment, does not have these heavy metal concerns. However, like many diarylide yellows, its thermal stability may be a limiting factor in very high-temperature applications. For a comprehensive evaluation, it is recommended to perform thermal stability testing of the specific pigment grades under conditions that closely mimic the final application's processing parameters.
References
- 1. Pigment Yellow 34 and Pigment Yellow 83 Overview | Fineland Chem [finelandchem.com]
- 2. Pigment yellow 34 primrose chrome | PDF [slideshare.net]
- 3. standards.iteh.ai [standards.iteh.ai]
- 4. BS EN ISO 787-21:2017 General methods of test for pigments and extenders Comparison of heat stability of pigments using a stoving medium [en-standard.eu]
- 5. Standard - General methods of test for pigments and extenders - Part 21: Comparison of heat stability of pigments using a stoving medium (ISO 787-21:1979) SS-EN ISO 787-21:2017 - Swedish Institute for Standards, SIS [hub.sis.se]
- 6. How is pigment heat resistance tested? Q&A | NBCHAO [en1.nbchao.com]
- 7. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 8. Thermogravimetric Analysis (TGA) | Thermal Characterisation Facility [thermal.msm.cam.ac.uk]
- 9. testinglab.com [testinglab.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. prodstoragehoeringspo.blob.core.windows.net [prodstoragehoeringspo.blob.core.windows.net]
- 12. ipen.org [ipen.org]
Navigating the Yellow Spectrum: A Cost-Performance Analysis of Pigment Yellow 16 in Industrial Applications
For researchers, scientists, and professionals in drug development, the selection of appropriate pigments is a critical decision that impacts the final product's quality, durability, and cost-effectiveness. Among the vast palette of yellow pigments, Pigment Yellow 16, a diarylide yellow, has traditionally held a place in various industrial applications. This guide provides an objective cost-performance analysis of this compound, comparing it with other commonly used organic yellow pigments: Pigment Yellow 74, Pigment Yellow 83, and Pigment Yellow 139. This analysis is supported by a compilation of technical data and standardized experimental methodologies to aid in informed decision-making.
Performance Attributes: A Comparative Overview
The efficacy of a pigment is determined by a range of performance characteristics, with lightfastness, heat stability, and chemical resistance being paramount for most industrial applications. The following tables summarize the key performance indicators for this compound and its alternatives, based on available technical data.
Table 1: General and Physical Properties
| Property | This compound | Pigment Yellow 74 | Pigment Yellow 83 | Pigment Yellow 139 |
| Chemical Class | Diarylide | Monoazo | Diarylide | Isoindolinone |
| C.I. Name | This compound | Pigment Yellow 74 | Pigment Yellow 83 | Pigment Yellow 139 |
| CAS Number | 5979-28-2[1][2] | 6358-31-2[3][4][5] | 5567-15-7[6][7][8] | 36888-99-0[9][10][11] |
| Molecular Formula | C34H28Cl4N6O4[1][2] | C18H18N4O6[5] | C36H32Cl4N6O8[8] | C16H9N5O6[12] |
| Density (g/cm³) | ~1.4[2] | ~1.5[3][4] | 1.2 - 1.6[6][7] | ~1.6[13] |
| Oil Absorption ( g/100g ) | Not widely specified | 30 - 55[3][4] | 30 - 90[6][7] | 40 - 50[13] |
Table 2: Fastness Properties
| Property | This compound | Pigment Yellow 74 | Pigment Yellow 83 | Pigment Yellow 139 |
| Lightfastness (BWS Scale 1-8) | 5-6[14] | 5-7[3][4][15] | 5-8[6][8][16] | 6-8[9][10][11][13] |
| Heat Stability (°C) | ~160-240 | ~140-180[3][4][5] | ~200-240[6][7][8] | ~200-260[9][13] |
| Acid Resistance (Scale 1-5) | Good | 5[3][4] | 5[6][7][16] | 5[10][13] |
| Alkali Resistance (Scale 1-5) | Strong | 5[3][4] | 5[6][7][16] | 5[10][13] |
| Solvent Resistance | Excellent | Fair to Good[3] | Good to Excellent[17] | Excellent[13] |
Cost Analysis
The cost of pigments can fluctuate based on raw material prices, manufacturing processes, and market demand. The following table provides an estimated price range for each pigment, compiled from various suppliers. It is important to note that these are approximate values and can vary.
Table 3: Estimated Cost Comparison
| Pigment | Estimated Price Range (USD/kg) |
| This compound | Data not consistently available, generally considered a cost-effective option. |
| Pigment Yellow 74 | $4 - $10[18][19][20] |
| Pigment Yellow 83 | $5 - $15[18][19] |
| Pigment Yellow 139 | $6 - $18[21][22][23] |
Experimental Protocols
To ensure accurate and reproducible performance evaluation, standardized testing methodologies are crucial. The following are summaries of the key experimental protocols for assessing pigment properties.
Lightfastness Testing
Methodology: Based on ASTM D4303 - Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials .
-
Specimen Preparation: The pigment is dispersed in a specific binder (e.g., acrylic, oil) at a defined concentration. A uniform film is then applied to a standardized substrate.
-
Exposure: The prepared specimens are exposed to a controlled light source that simulates either natural daylight filtered through glass or artificial light (e.g., xenon arc). A portion of each specimen is masked to serve as an unexposed reference.
-
Evaluation: The color change of the exposed area is measured against the unexposed area using a spectrophotometer. The color difference (ΔE) is calculated using the CIE Lab color space.
-
Rating: The lightfastness is rated on the Blue Wool Scale (BWS), where 1 indicates very poor lightfastness and 8 indicates excellent lightfastness.
Heat Stability Testing
Methodology: Based on ISO 787-21 - General methods of test for pigments and extenders — Part 21: Comparison of heat stability of pigments using a stoving medium .
-
Specimen Preparation: The pigment is dispersed in a heat-resistant binder (stoving medium) at a specified concentration. The dispersion is then applied to a heat-stable substrate.
-
Heating: The coated panels are placed in a calibrated oven and subjected to a series of increasing temperatures for a fixed duration at each step.
-
Evaluation: After each heating cycle, the color of the panel is compared to an unheated control panel. The heat stability is reported as the maximum temperature at which no significant color change occurs.
Chemical Resistance Testing
Methodology: Based on ASTM D1308 - Standard Test Method for Effect of Household Chemicals on Clear and Pigmented Organic Finishes .
-
Specimen Preparation: A uniform coating of the pigmented system is applied to a suitable substrate and allowed to cure completely.
-
Exposure: A specified volume of the test chemical (e.g., acid, alkali, solvent) is applied to the surface of the coating and covered with a watch glass to prevent evaporation. The exposure time is predetermined.
-
Evaluation: After the exposure period, the chemical is removed, and the coating is examined for any changes, such as discoloration, blistering, loss of adhesion, or softening. The resistance is typically rated on a scale from 1 (no effect) to 5 (severe effect).
Decision-Making Workflow for Pigment Selection
The selection of the optimal yellow pigment depends on a variety of factors, including the specific application, performance requirements, and cost constraints. The following diagram illustrates a logical workflow for this decision-making process.
Caption: A workflow for selecting an appropriate yellow pigment based on key performance and cost criteria.
Conclusion
This compound offers a balance of properties that have made it a viable choice for various applications, particularly in printing inks.[1] However, a thorough cost-performance analysis reveals that for applications demanding higher lightfastness, heat stability, and chemical resistance, alternatives like Pigment Yellow 83 and Pigment Yellow 139 may offer superior long-term performance, albeit potentially at a higher initial cost.[6][10][11][13][17][24] Pigment Yellow 74, on the other hand, presents a cost-effective option with good overall properties, making it a strong competitor in many general-purpose applications.[3][4][15][25]
Ultimately, the optimal choice of a yellow pigment is not a one-size-fits-all solution. By carefully considering the specific requirements of the application and utilizing the comparative data and experimental methodologies outlined in this guide, researchers and professionals can make an informed decision that balances performance, cost, and long-term stability.
References
- 1. This compound [dyestuffintermediates.com]
- 2. echemi.com [echemi.com]
- 3. tecmos.com [tecmos.com]
- 4. union-pigment.com [union-pigment.com]
- 5. sypigment.com [sypigment.com]
- 6. icdn.tradew.com [icdn.tradew.com]
- 7. union-pigment.com [union-pigment.com]
- 8. sypigment.com [sypigment.com]
- 9. sypigment.com [sypigment.com]
- 10. vipulorganics.com [vipulorganics.com]
- 11. imagicchemicals.com [imagicchemicals.com]
- 12. Pigment Yellow 139 (Pigment Yellow 3r) - Fast Yellow, Pigment Yellow 139 | Made-in-China.com [m.made-in-china.com]
- 13. pigments.com [pigments.com]
- 14. The Color of Art Pigment Database: Pigment Yellow - PY [artiscreation.com]
- 15. vipulorganics.com [vipulorganics.com]
- 16. kremer-pigmente.com [kremer-pigmente.com]
- 17. pigments.com [pigments.com]
- 18. dir.indiamart.com [dir.indiamart.com]
- 19. Buy 83 Yellow Pigment at an Attractive Price, Industrial-Grade Pigment [shricolour.com]
- 20. dir.indiamart.com [dir.indiamart.com]
- 21. indiamart.com [indiamart.com]
- 22. Pigment Yellow 139 at 450.00 INR in Mumbai, Maharashtra | S D International [tradeindia.com]
- 23. Yellow 139 High Performance Pigments Application: Industrial at Best Price in Mumbai | S D International [tradeindia.com]
- 24. specialchem.com [specialchem.com]
- 25. ulprospector.com [ulprospector.com]
A Comparative Guide to Chromatographic Purity Validation of Pigment Yellow 16
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in guaranteeing the reliability and reproducibility of experimental results. Pigment Yellow 16 (C.I. 20040), a diarylide azo pigment, is utilized in various applications where its purity can significantly impact performance and safety.[1][2][3] This guide provides a detailed comparison of chromatographic methods for the validation of this compound purity, complete with experimental protocols and supporting data.
The manufacturing process of azo pigments involves diazotization and coupling reactions, which can lead to the presence of impurities such as unreacted starting materials, isomers, or other by-products.[4][5] Chromatographic techniques are powerful tools for separating these components and quantifying the purity of the final product. The most common methods employed for this purpose are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).
Comparison of Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the predominant methods for assessing the purity of synthetic organic pigments.[6][7] While both operate on the principle of differential partitioning of components between a stationary and a mobile phase, they offer distinct advantages and are suited for different analytical needs.
| Feature | High-Performance Liquid Chromatography (HPLC) | Thin-Layer Chromatography (TLC) |
| Principle | Separation of solutes based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column, under high pressure. | Separation of solutes based on their differential partitioning between a liquid mobile phase and a thin layer of solid stationary phase coated on a flat plate. |
| Resolution | High resolution, capable of separating complex mixtures and closely related impurities. | Lower resolution compared to HPLC, suitable for simpler mixtures or as a preliminary screening tool. |
| Quantification | Highly quantitative with excellent accuracy and precision using various detectors (e.g., UV-Vis, PDA). | Semi-quantitative to quantitative, often requiring a densitometer for accurate measurements.[8] |
| Sensitivity | High sensitivity, capable of detecting trace-level impurities. | Lower sensitivity than HPLC. |
| Analysis Time | Typically 15-60 minutes per sample. | Can be faster for multiple samples run in parallel, with development times of 20-60 minutes.[9] |
| Instrumentation | Requires a sophisticated system including pumps, injector, column, detector, and data acquisition software. | Requires basic equipment: developing chamber, TLC plates, and capillaries for spotting. |
| Cost | High initial instrument cost and ongoing expenses for columns, solvents, and maintenance. | Low cost for equipment and consumables. |
| Sample Throughput | Automated systems (autosamplers) can handle high throughput for routine analysis. | Multiple samples can be run on a single plate, making it efficient for screening. |
Experimental Protocols
Detailed and validated protocols are essential for obtaining reliable and reproducible results. Below are representative methods for the analysis of this compound using HPLC and TLC.
High-Performance Liquid Chromatography (HPLC) Protocol
This reverse-phase HPLC method is suitable for the quantitative determination of this compound purity and the separation of its potential impurities.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1 M Ammonium Acetate in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0.0 50 50 20.0 10 90 25.0 10 90 25.1 50 50 | 30.0 | 50 | 50 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 425 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 100 mL of dimethylformamide (DMF) to prepare a stock solution. Further dilute with the initial mobile phase composition (50:50 Water:Acetonitrile) to a final concentration of approximately 10 µg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Quantification: Purity is determined by the area percentage method. The area of the main this compound peak is divided by the total area of all peaks in the chromatogram.
Thin-Layer Chromatography (TLC) Protocol
This method is suitable for rapid qualitative assessment and semi-quantitative estimation of this compound purity.
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Mobile Phase (Developing Solvent): Toluene : Ethyl Acetate (7:3, v/v).
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like dichloromethane or a mixture of dichloromethane and methanol.
-
Procedure:
-
Using a capillary tube, spot a small amount of the sample solution onto the TLC plate, about 1 cm from the bottom edge.
-
Allow the spot to dry completely.
-
Place the TLC plate in a developing chamber containing the mobile phase, ensuring the solvent level is below the sample spot.
-
Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top edge.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry.
-
-
Visualization: The main spot of this compound will be visible under daylight. Impurities can be visualized under UV light (254 nm and 366 nm).
-
Analysis: Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front). The purity is estimated by visually comparing the intensity of the main spot to any secondary spots.
Data Presentation: A Comparative Analysis
The following table presents hypothetical data from the analysis of two different batches of this compound using both HPLC and TLC, demonstrating the quantitative power of HPLC.
| Analysis | Batch A | Batch B |
| HPLC Purity (% Area) | ||
| This compound | 99.2% | 95.8% |
| Impurity 1 (Rt = 5.2 min) | 0.5% | 1.9% |
| Impurity 2 (Rt = 8.9 min) | 0.3% | 1.5% |
| Other Impurities | Not Detected | 0.8% |
| TLC Analysis | ||
| Main Spot (Rf = 0.65) | Major Spot | Major Spot |
| Impurity Spot (Rf = 0.42) | Faint Spot | Visible Spot |
| Impurity Spot (Rf = 0.21) | Not Visible | Faint Spot |
Rt = Retention time; Rf = Retention factor
Visualization of Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical workflows for pigment purity validation.
Caption: General workflow for chromatographic purity validation of this compound.
Caption: Decision logic for choosing between HPLC and TLC for purity analysis.
Comparison with Non-Chromatographic Alternatives
While chromatography is the gold standard for purity validation due to its separative power, other analytical techniques can provide complementary information, primarily for identification.
| Technique | Principle | Application for Purity | Advantages | Limitations |
| UV-Vis Spectroscopy | Measures the absorption of UV-Visible light by the molecule. | Primarily for identity and concentration determination, not for separating impurities. | Rapid, simple, and non-destructive. | Not suitable for separating mixtures; impurities with similar spectra will interfere. |
| FTIR Spectroscopy | Measures the absorption of infrared radiation, providing a "fingerprint" of the molecule's functional groups.[10] | Primarily for identity confirmation. Purity can be inferred if impurity-specific peaks are known and resolved. | Highly specific for identification. | Generally not quantitative for purity unless specific calibration is performed; low sensitivity to minor components. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Can identify the main component and potential impurities if coupled with a separation technique (e.g., LC-MS). | High sensitivity and specificity for molecular weight determination. | Does not separate isomers without prior chromatography; complex mixtures can be difficult to interpret. |
| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei. | Can provide structural information and quantitative data (qNMR) if a certified internal standard is used. | Provides detailed structural information; qNMR can be a primary method for purity assignment. | High instrument cost, requires relatively large sample amounts, and complex spectra for large molecules. |
Conclusion
The validation of this compound purity is most effectively and reliably achieved through High-Performance Liquid Chromatography (HPLC) . Its high resolution, sensitivity, and quantitative accuracy make it the superior choice for regulatory submissions, quality control in manufacturing, and rigorous scientific research.
Thin-Layer Chromatography (TLC) serves as an excellent, low-cost preliminary tool for rapid screening, reaction monitoring, and situations where high quantitative accuracy is not the primary objective.
While non-chromatographic methods like UV-Vis and FTIR spectroscopy are valuable for identity confirmation, they lack the separative capability required to resolve and quantify closely related impurities, making them complementary rather than alternative techniques for comprehensive purity validation. The choice of method should therefore be guided by the specific analytical requirements, balancing the need for accuracy, throughput, and available resources.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C34H28Cl4N6O4 | CID 22288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. handprint.com [handprint.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. arts.unimelb.edu.au [arts.unimelb.edu.au]
A Comparative Guide to Diarylide Yellow Pigments for Scientific Applications
This guide provides a comprehensive comparison of Pigment Yellow 16 (C.I. Number 20040) and three alternative diarylide yellow pigments: Pigment Yellow 13, Pigment Yellow 74, and Pigment Yellow 83. This document is intended for researchers, scientists, and professionals in drug development who require detailed performance data and experimental methodologies for the selection and application of these colorants in their work.
Quantitative Performance Data
The following table summarizes the key physical, chemical, and fastness properties of this compound and its alternatives. Data has been compiled from various technical datasheets to provide a comparative overview.
| Property | This compound | Pigment Yellow 13 | Pigment Yellow 74 | Pigment Yellow 83 |
| Colour Index Name | This compound | Pigment Yellow 13 | Pigment Yellow 74 | Pigment Yellow 83 |
| Colour Index Number | 20040 | 21100 | 11741 | 21108 |
| Chemical Class | Disazo | Disazo | Monoazo | Disazo |
| CAS Number | 5979-28-2[1] | 5102-83-0 | 6358-31-2[2] | 5567-15-7[3] |
| Molecular Formula | C₃₄H₂₈Cl₄N₆O₄[1] | C₃₆H₃₄Cl₂N₆O₄ | C₁₈H₁₈N₄O₆[4] | C₃₆H₃₂Cl₄N₆O₈[5] |
| Density (g/cm³) | 1.4[6] | 1.5 | 1.5[2] | 1.6[3] |
| Oil Absorption ( g/100g ) | Not Available | 30-50 | 30-50[2] | 30-55[3] |
| pH Value | Not Available | 6.0-7.5 | 6.0-7.5[2] | 6.0-7.5[3] |
| Heat Stability (°C) | 160[1] | 180 | 140[2] | 200[3] |
| Light Fastness (BWS) | Good[1] | 5 | 6-7[2] | 7[3] |
| Water Resistance (1-5) | Not Available | 4-5 | 4-5[2] | 5[3] |
| Acid Resistance (1-5) | Good | 5 | 5[2] | 5[3] |
| Alkali Resistance (1-5) | Good | 5 | 5[2] | 5[3] |
| Ethanol Resistance (1-5) | Not Available | 4 | 5[2] | 5[3] |
| Butyl Acetate (1-5) | Not Available | 4 | 4[2] | 5[3] |
| Benzene Resistance (1-5) | Not Available | 4 | 4[2] | 5[3] |
| Ketone Resistance (1-5) | Not Available | 4 | 4[2] | 5[3] |
| Oil Resistance (1-5) | Not Available | 4 | 4[2] | 5[3] |
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies. The following protocols are key to ensuring the reproducibility and comparability of pigment performance data.
Oil Absorption
The oil absorption is determined according to ASTM D281 .[7][8][9][10] This method involves titrating a known weight of the pigment with linseed oil while rubbing with a spatula on a smooth surface until a stiff, putty-like paste is formed. The volume of oil required is then used to calculate the oil absorption value, expressed as grams of oil per 100 grams of pigment.
Lightfastness
Lightfastness is evaluated using the Blue Wool Scale (BWS) in accordance with ISO 105-B01 and ISO 105 B02 .[11][12][13][14][15] Samples of the pigment dispersed in a suitable medium are exposed to a calibrated artificial light source, typically a xenon arc lamp, alongside a set of eight standard blue wool references. The lightfastness rating (from 1 to 8, with 8 being the most stable) is determined by comparing the degree of fading of the pigment sample to that of the blue wool standards.[11][12][13][14][15]
Heat Stability
Heat stability is assessed by preparing a sample of the pigment in a specific polymer or coating system and exposing it to a series of increasing temperatures in an oven for a defined period. The temperature at which a noticeable change in color occurs is recorded as the heat stability of the pigment.
Chemical Resistance
To determine chemical resistance, a coated panel or a plastic chip containing the pigment is exposed to various chemical agents, such as acids, alkalis, and solvents. The resistance is evaluated on a scale of 1 to 5 (with 5 indicating no change) based on visual assessment of any color change, bleeding, or degradation of the material after a specified contact time.
Particle Size Analysis
The particle size distribution of pigments can be determined using laser diffraction. This technique measures the angular variation in the intensity of light scattered as a laser beam passes through a dispersed pigment sample. The data is then analyzed to calculate the size of the particles that created the scattering pattern. The particle size of a pigment can influence its color strength, transparency, and dispersibility.[16][17][18][19][20]
Cytotoxicity Assessment Workflow for Azo Pigments
Given the relevance of azo dyes in various biological and pharmaceutical research areas, assessing their potential cytotoxicity is crucial. The following diagram illustrates a general workflow for the in vitro cytotoxicity testing of azo pigments. Some studies have investigated the cytotoxic effects of azo dyes on various cell lines.[21][22][23][24]
Caption: Workflow for in vitro cytotoxicity assessment of pigments.
Conclusion
The selection of an appropriate yellow pigment requires careful consideration of its performance characteristics in the context of the intended application. This compound offers good light and heat resistance, making it suitable for printing inks and plastics.[1] Pigment Yellow 13 provides a balance of properties with good resistance to various solvents. Pigment Yellow 74 is a monoazo pigment with high color strength and good lightfastness, particularly in water-based systems.[2][25] Pigment Yellow 83 stands out for its excellent lightfastness and heat stability, making it a high-performance option for demanding applications.[3][5][26] The choice between these pigments will depend on the specific requirements for color strength, durability, and chemical compatibility in your research or product development. The provided experimental protocols and the cytotoxicity assessment workflow offer a framework for the rigorous evaluation of these materials in a scientific setting.
References
- 1. This compound [dyestuffintermediates.com]
- 2. union-pigment.com [union-pigment.com]
- 3. union-pigment.com [union-pigment.com]
- 4. sypigment.com [sypigment.com]
- 5. sypigment.com [sypigment.com]
- 6. echemi.com [echemi.com]
- 7. standards.iteh.ai [standards.iteh.ai]
- 8. standards.iteh.ai [standards.iteh.ai]
- 9. dl.astm.org [dl.astm.org]
- 10. scribd.com [scribd.com]
- 11. Materials Technology Limited [drb-mattech.co.uk]
- 12. Light and Weather Fastness | Assessing Lightfastness [prismacolour.com]
- 13. hibiscus-plc.co.uk [hibiscus-plc.co.uk]
- 14. Blue Wool Scale - Wikipedia [en.wikipedia.org]
- 15. UV Weathering | Blue Wool & Grey Scale [uvweathering.com]
- 16. kremer-pigmente.com [kremer-pigmente.com]
- 17. What Is The Relationship Between Particle Size And Properties Of Organic Pigments - News - Zhejiang Rongyi Supply Chain Managment Co., Ltd [18967183120.com]
- 18. sdc.org.uk [sdc.org.uk]
- 19. Pigment particle size | NBCHAO [en1.nbchao.com]
- 20. Mastering Color: The Role of Pigment Particle Size in Art – Painting Best Practices [paintingbestpractices.com]
- 21. product.enhesa.com [product.enhesa.com]
- 22. The effect of Azo-dyes on glioblastoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Analytical study and cytotoxicity test of azo dye in vitro | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]
- 24. The effect of Azo-dyes on glioblastoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. tecmos.com [tecmos.com]
- 26. icdn.tradew.com [icdn.tradew.com]
A Spectroscopic Comparison of Commercial Grades of Pigment Yellow 16: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the selection of appropriate pigments is critical for a variety of applications, from coloring excipients to specialized coatings. Pigment Yellow 16 (C.I. 20040), a diarylide yellow pigment, is a common choice due to its brilliant greenish-yellow shade, good heat resistance, and lightfastness.[1][2] However, the performance of this pigment can vary between different commercial grades. This guide provides a comparative overview of the spectroscopic properties of three representative commercial grades of this compound, offering insights into their potential performance differences.
This comparison is based on established spectroscopic techniques—UV-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), and Raman Spectroscopy. While specific quantitative data for direct comparison of all commercial grades is not always publicly available, this guide presents a framework for such a comparison using representative data, alongside detailed experimental protocols for researchers to conduct their own analyses.
Chemical Structure of this compound
This compound is an organic compound with the chemical formula C₃₄H₂₈Cl₄N₆O₄.[3][4] Its molecular structure is characterized by a double azo group.[1][2]
IUPAC Name: 2-[(2,4-dichlorophenyl)diazenyl]-N-[4-[4-[[2-[(2,4-dichlorophenyl)diazenyl]-3-oxobutanoyl]amino]-3-methylphenyl]-2-methylphenyl]-3-oxobutanamide[4] CAS Number: 5979-28-2[3][5]
Comparative Spectroscopic Data
The following tables summarize representative spectroscopic data for three hypothetical commercial grades of this compound: Grade A (a high-performance grade with fine particle size), Grade B (a standard grade), and Grade C (a more economical grade with a larger particle size distribution).
Table 1: UV-Visible Spectroscopy Data
| Commercial Grade | Solvent | λmax (nm) | Molar Absorptivity (ε) | Notes |
| Grade A | Dichloromethane | 425 | High | Sharp absorption peak, indicating high purity and uniform particle size. |
| Grade B | Dichloromethane | 428 | Medium | Broader absorption peak compared to Grade A. |
| Grade C | Dichloromethane | 430 | Low | Broad and less defined peak, suggesting impurities or wider particle size distribution. |
Table 2: FT-IR Spectroscopy Data (Characteristic Peaks)
| Wavenumber (cm⁻¹) | Assignment | Grade A | Grade B | Grade C |
| ~3270 | N-H Stretch (Amide) | Sharp, well-defined | Well-defined | Broader |
| ~1670 | C=O Stretch (Amide I) | Strong, sharp | Strong | Strong, slightly broader |
| ~1595 | Aromatic C=C Stretch | Sharp | Sharp | Sharp |
| ~1540 | N-H Bend (Amide II) | Well-defined | Present | Less defined |
| ~1450 | C-H Bend | Sharp | Sharp | Sharp |
| ~1280 | Aromatic C-N Stretch | Present | Present | Present |
| ~820 | C-Cl Stretch | Strong | Strong | Strong |
Table 3: Raman Spectroscopy Data (Characteristic Peaks)
| Raman Shift (cm⁻¹) | Assignment | Grade A | Grade B | Grade C |
| ~1600 | Aromatic Ring Vibration | Strong, sharp | Strong | Strong, broader |
| ~1453 | CH₃ Deformation | Present | Present | Present |
| ~1382 | Azo (N=N) Stretch | Strong, well-defined | Strong | Broader, less intense |
| ~1280 | C-C Bridge (Aromatic) | Present | Present | Present |
| ~1042 | Ortho-substituted Ring Vibration | Sharp | Sharp | Less defined |
| ~650 | C-Cl Stretch | Present | Present | Present |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below.
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the maximum absorption wavelength (λmax) and relative absorbance of different pigment grades in a suitable solvent.
Methodology:
-
Sample Preparation: Prepare solutions of each pigment grade in a suitable solvent (e.g., dichloromethane) at a known concentration (e.g., 0.01 g/L). Ensure complete dissolution, using sonication if necessary.
-
Instrumentation: Use a double-beam UV-Vis spectrophotometer.
-
Measurement:
-
Use a quartz cuvette with a 1 cm path length.
-
Use the pure solvent as a blank to zero the instrument.
-
Record the absorption spectrum of each sample over a wavelength range of 300-700 nm.
-
Identify the λmax and record the absorbance at this wavelength.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the pigment molecules and to detect any variations between grades that might indicate differences in purity, crystal structure, or the presence of additives.
Methodology (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly dry both the pigment sample and potassium bromide (KBr) powder to remove any moisture.
-
In an agate mortar, grind a small amount of the pigment sample (approximately 1-2 mg).
-
Add approximately 200 mg of dry KBr powder and mix thoroughly with the pigment.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrumentation: Use an FT-IR spectrometer.
-
Measurement:
-
Place the KBr pellet in the sample holder.
-
Record the infrared spectrum over a range of 4000 to 400 cm⁻¹.
-
Collect a background spectrum of a blank KBr pellet to subtract from the sample spectrum.
-
Raman Spectroscopy
Objective: To obtain a vibrational fingerprint of the pigment, which is sensitive to molecular structure and crystal lattice vibrations. This can be useful for identifying polymorphs or subtle structural differences between grades.
Methodology:
-
Sample Preparation: The pigment powder can be analyzed directly without any special preparation. Place a small amount of the powder on a microscope slide.
-
Instrumentation: Use a Raman spectrometer equipped with a microscope. A common laser excitation wavelength for organic pigments is 785 nm to minimize fluorescence.
-
Measurement:
-
Focus the laser on the pigment sample.
-
Acquire the Raman spectrum over a range of 200 to 1800 cm⁻¹.
-
Adjust the laser power and acquisition time to obtain a good signal-to-noise ratio while avoiding sample degradation.
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the spectroscopic comparison.
Caption: Experimental workflow for spectroscopic comparison.
Caption: Relationship between pigment grade and performance.
Discussion of Expected Variations
Variations in the manufacturing process of this compound can lead to differences in particle size distribution, crystal form (polymorphism), and purity. These factors, in turn, influence the spectroscopic properties and ultimately the performance of the pigment in its application.
-
UV-Visible Spectroscopy: A sharper absorption peak with higher molar absorptivity, as seen in the representative data for Grade A, typically indicates a more uniform and smaller particle size, which can lead to higher color strength and transparency. Broader peaks, as in Grades B and C, may suggest a wider range of particle sizes or the presence of impurities that affect the electronic transitions.
-
FT-IR Spectroscopy: While the main characteristic peaks corresponding to the fundamental molecular structure of this compound should be present in all grades, variations in the sharpness and exact position of the peaks can occur. For instance, broader N-H and C=O stretching bands could indicate differences in hydrogen bonding, which may be related to different crystal packing (polymorphism).
-
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to the molecular symmetry and crystal lattice. Significant differences in the Raman spectra between grades, especially in the low-frequency region, could be a strong indicator of different polymorphic forms. These different forms can have different stabilities, solvent fastness, and lightfastness. The intensity and width of the azo group's characteristic peak can also provide insights into the molecular environment.
Conclusion
The spectroscopic comparison of different commercial grades of this compound is a crucial step in selecting the optimal grade for a specific application. While this guide provides a framework and representative data, it is highly recommended that researchers perform their own spectroscopic analyses on the specific grades they are considering. The detailed experimental protocols provided herein offer a starting point for such a characterization. By correlating spectroscopic data with performance properties, researchers can make more informed decisions in their product development and research endeavors.
References
A Comparative Guide to the Weather Resistance of Coatings Containing Pigment Yellow 16
This guide provides a detailed comparison of the weather resistance properties of coatings formulated with Pigment Yellow 16 against various alternative yellow pigments. The information is intended for researchers, scientists, and professionals in the coatings and materials development fields. The performance of a pigment is critical to the longevity and durability of a coating, particularly for exterior applications where it is subjected to environmental stressors such as sunlight, heat, and moisture.
Introduction to this compound
This compound (PY16) is an organic diarylide yellow pigment.[1][2] Diarylide pigments are a significant class of azo pigments used extensively in printing inks, plastics, and coatings.[2][3] PY16 is known for its high coloring power and is utilized in applications such as industrial coatings and various types of printing inks.[4] However, its performance in exterior coatings, where weather resistance is paramount, requires careful evaluation against other available pigment technologies. Key factors determining a pigment's weather resistance include its lightfastness, heat stability, chemical resistance, and migration resistance.
Comparative Performance Data
The following tables summarize the weather resistance properties of this compound in comparison to a range of alternative organic and inorganic yellow pigments. Performance can be influenced by factors such as pigment concentration, particle size, the binder system, and the presence of additives like UV stabilizers.[5][6]
Table 1: Lightfastness and Heat Stability of Selected Yellow Pigments
| Pigment C.I. Name | Chemical Class | Lightfastness (Blue Wool Scale, 1-8) | Heat Stability (°C) |
| This compound | Diarylide Azo | 5 - 7[4] | ~160°C; up to 240°C for short periods[4] |
| Pigment Yellow 3 | Monoazo | 6 - 7[7] | ~140°C[7] |
| Pigment Yellow 74 | Monoazo | 6 - 7 | ~180°C |
| Pigment Yellow 83 | Diarylide Azo | 6 - 7 | ~200°C |
| Pigment Yellow 154 | Benzimidazolone | 7 - 8[8][9] | ~290°C |
| Pigment Yellow 184 | Bismuth Vanadate | 8[9] | >300°C |
| Pigment Yellow 216 | Tin-Zinc-Titanate | 8[10] | >300°C[10] |
| Colortherm® Yellow 20 | Iron Oxide | 8[11] | >300°C[11] |
| Cadmium Yellow 35 | Cadmium Sulfide | 8[8] | High, varies with formulation |
Note: Lightfastness is rated on the Blue Wool Scale, where 1 is very poor and 8 is excellent. Heat stability values can vary based on the specific polymer system and exposure time.
Table 2: Chemical and Migration Resistance of Selected Yellow Pigments
| Pigment C.I. Name | Chemical Class | Acid Resistance (1-5 Scale) | Alkali Resistance (1-5 Scale) | Solvent & Migration Resistance |
| This compound | Diarylide Azo | 5 (Dilute)[4] | 5 (Strong)[4] | Fair; can migrate in PVC[4] |
| Pigment Yellow 3 | Monoazo | 5[7] | 5[7] | Poor to Fair |
| Pigment Yellow 74 | Monoazo | 5 | 4 | Fair |
| Pigment Yellow 83 | Diarylide Azo | 5 | 5 | Good; better than monoazo yellows[3][12] |
| Pigment Yellow 154 | Benzimidazolone | 5[9] | 5[9] | Excellent |
| Pigment Yellow 184 | Bismuth Vanadate | 4 | 5 | Excellent |
| Pigment Yellow 216 | Tin-Zinc-Titanate | Excellent[10] | Excellent[10] | Excellent |
| Colortherm® Yellow 20 | Iron Oxide | Excellent | Excellent | Excellent |
| Cadmium Yellow 35 | Cadmium Sulfide | Poor | Excellent | Excellent |
Note: Chemical resistance is rated on a scale of 1 to 5, where 1 is poor and 5 is excellent.
Experimental Protocols
Objective assessment of weather resistance relies on standardized testing protocols. Below are methodologies for key experiments.
1. Lightfastness and Weathering Testing
-
Objective: To assess the coating's resistance to color change and degradation upon exposure to light and weather.
-
Methodology:
-
Accelerated Weathering (ASTM G154, ASTM G155): Coating samples are placed in an accelerated weathering tester (e.g., QUV or Xenon Arc). The QUV tester simulates sunlight (UVA or UVB lamps) and moisture (condensation cycles).[13] A Xenon Arc tester provides a closer spectral match to natural sunlight.[5] Exposure cycles are run for a specified duration (e.g., 2000 hours).
-
Natural Weathering (ASTM G7): Samples are exposed to natural weather conditions at a specific location, such as South Florida, which provides high-intensity sunlight and humidity.[14]
-
-
Evaluation: Color change (ΔE) is measured periodically using a spectrophotometer. Gloss retention is measured with a gloss meter. The Blue Wool Scale (ISO 105-B02) is used as a reference, where a set of blue wool textiles with known fading resistance are exposed alongside the samples.[5] The lightfastness rating corresponds to the blue wool sample that fades to a similar degree.
2. Heat Stability Testing
-
Objective: To determine the temperature at which the pigment begins to show color change in a specific resin system.
-
Methodology: The pigment is dispersed into a polymer (e.g., polyethylene, polyamide).[11] The colored polymer is then subjected to a series of increasing temperatures in an oven or injection molding machine for a fixed duration (e.g., 5-10 minutes) at each step.[4]
-
Evaluation: The color of the sample at each temperature is compared to an unheated control. The heat stability is defined as the highest temperature at which no significant color change (typically ΔE < 3) occurs.
3. Chemical Resistance Testing
-
Objective: To evaluate the coating's resistance to acids and alkalis.
-
Methodology (ASTM D1308): A spot test is performed by placing a drop of the chemical agent (e.g., 5% hydrochloric acid, 5% sodium hydroxide) onto the surface of the cured coating. The spot is covered for a specified period (e.g., 24 hours).
-
Evaluation: After the exposure period, the reagent is removed, and the coating is inspected for any changes in color, blistering, or softening. The results are rated on a scale (e.g., 1-5) based on the severity of the effect.
4. Sulfur Dioxide Resistance (Kesternich Test)
-
Objective: To simulate the effect of acid rain and industrial pollutants.[10]
-
Methodology (ISO 3231 / ASTM G87): Coated panels are exposed to a warm, humid atmosphere containing a specified concentration of sulfur dioxide (SO₂). This creates a corrosive acidic environment.
-
Evaluation: The samples are evaluated for blistering, corrosion, and color change.[13]
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow for weather resistance testing and the logical process for selecting a suitable yellow pigment.
Caption: Experimental workflow for assessing the weather resistance of pigmented coatings.
Caption: Logic diagram for selecting a yellow pigment based on performance requirements.
Conclusion
This compound offers good performance for applications that do not require exceptional long-term exterior durability. It provides strong alkali resistance and moderate lightfastness and heat stability.[4] However, its tendency to migrate in certain plastics like PVC and its thermal degradation above 200°C can be limiting factors.[2][4]
For high-performance exterior coatings demanding excellent weather and heat resistance, inorganic pigments such as Bismuth Vanadate (PY184), complex inorganic color pigments like PY216, and various iron oxides or zinc ferrites are superior alternatives.[9][10][11][15] High-performance organic pigments like Benzimidazolone Yellows (PY154) also offer a significant upgrade in durability over standard diarylide pigments, though they may not match the opacity of their inorganic counterparts.[9][16] The final selection of a pigment should be based on a thorough evaluation of its performance properties against the specific requirements of the coating application.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Diarylide pigment - Wikipedia [en.wikipedia.org]
- 3. naturalpigments.com [naturalpigments.com]
- 4. C.I. This compound [chembk.com]
- 5. dmg-manual-live.s3.ap-south-1.amazonaws.com [dmg-manual-live.s3.ap-south-1.amazonaws.com]
- 6. sdc.org.uk [sdc.org.uk]
- 7. hengyitek.com [hengyitek.com]
- 8. jacksonsart.com [jacksonsart.com]
- 9. pigments.com [pigments.com]
- 10. pcimag.com [pcimag.com]
- 11. Colortherm Yellow Heat Stability [lanxess.com]
- 12. naturalpigments.ca [naturalpigments.ca]
- 13. fp-pigments.com [fp-pigments.com]
- 14. ulprospector.com [ulprospector.com]
- 15. specialchem.com [specialchem.com]
- 16. shepherdcolor.com [shepherdcolor.com]
Benchmarking Performance: A Comparative Guide to Pigment Yellow 16 in Diverse Polymer Matrices
For researchers, scientists, and product development professionals in the polymer and coatings industry, the selection of the right pigment is paramount to achieving desired product specifications and performance. This guide provides a comprehensive benchmark of Pigment Yellow 16, a prominent diarylide yellow pigment, against other commonly used yellow pigments across various polymer matrices. The data presented is supported by established experimental protocols to ensure objective and reproducible comparisons.
This compound (PY 16) is a diarylide yellow pigment known for its bright, medium yellow shade. This guide will delve into its performance characteristics, specifically heat stability, lightfastness, and migration resistance, within several key thermoplastic polymers: Polyvinyl Chloride (PVC), Polyethylene (PE), Polypropylene (PP), and Polyethylene Terephthalate (PET). For a thorough comparative analysis, its performance is benchmarked against three alternative yellow pigments: Pigment Yellow 83 (PY 83), a diarylide yellow with a reddish undertone; Pigment Yellow 139 (PY 139), an isoindoline pigment offering a reddish-yellow hue; and Pigment Yellow 154 (PY 154), a benzimidazolone pigment with a greenish-yellow shade and high performance characteristics.
Comparative Performance Data
The following tables summarize the key performance indicators of this compound and its alternatives in different polymer matrices. The data has been compiled from various technical datasheets and industry publications. It is important to note that performance can vary depending on the specific grade of the pigment, the formulation of the polymer compound, and the processing conditions.
Table 1: Heat Stability (°C)
| Pigment | PVC | HDPE | LDPE | PP | PET |
| This compound | ~200 | ~200 | Data Not Available | ~200 | Data Not Available |
| Pigment Yellow 83 | ~200[1] | 250 | Data Not Available | 220[2] | Data Not Available |
| Pigment Yellow 139 | ~240[3] | 240 - 250[4][5] | ~240[6] | ~240[6] | Data Not Available |
| Pigment Yellow 154 | ~210 | 210[7][8] | Data Not Available | ~210 | Data Not Available |
Note: Heat stability is determined by the maximum temperature at which the pigment shows no significant color deviation over a specified dwell time.
Table 2: Lightfastness (Blue Wool Scale, 1-8)
| Pigment | PVC | HDPE | LDPE | PP | PET |
| This compound | 5-6 | 5-6 | Data Not Available | 5-6 | Data Not Available |
| Pigment Yellow 83 | 7-8[9] | 7-8[2] | Data Not Available | 7-8[2] | Data Not Available |
| Pigment Yellow 139 | 7-8 | 7-8[4] | 7-8[10] | 7-8[6] | Data Not Available |
| Pigment Yellow 154 | 8[7] | 8[7] | Data Not Available | 8 | Data Not Available |
Note: The Blue Wool Scale ranges from 1 (very poor lightfastness) to 8 (excellent lightfastness).
Table 3: Migration Resistance (Grey Scale, 1-5)
| Pigment | Flexible PVC |
| This compound | 3-4 |
| Pigment Yellow 83 | 5[9] |
| Pigment Yellow 139 | 5[5] |
| Pigment Yellow 154 | 5[7] |
Note: The Grey Scale for assessing staining ranges from 1 (severe migration) to 5 (no migration).
Table 4: General Performance Characteristics
| Pigment | Chemical Class | Key Characteristics |
| This compound | Diarylide | Bright, medium yellow shade; moderate overall fastness properties. |
| Pigment Yellow 83 | Diarylide | Reddish yellow shade; good overall fastness properties.[11] |
| Pigment Yellow 139 | Isoindoline | Reddish yellow shade; excellent lightfastness and migration resistance.[12][13] |
| Pigment Yellow 154 | Benzimidazolone | Greenish yellow shade; excellent lightfastness and weather fastness.[7][8] |
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure consistency and comparability. The following are detailed protocols for the key experiments cited.
Heat Stability Testing
Objective: To determine the maximum temperature a pigment can withstand in a specific polymer without significant color change.
Methodology (based on ISO 12877-2):
-
Sample Preparation: The pigment is compounded with the test polymer (e.g., HDPE) at a specified concentration (e.g., 0.1% pigment, 1.0% TiO2 for tints).
-
Injection Molding: The compounded material is injection molded into plaques at a series of increasing temperatures (e.g., in 20°C increments). A standard plaque is molded at a low temperature where the pigment is known to be stable.
-
Dwell Time: At each temperature setting, the material is held in the injection molding machine's barrel for a specified dwell time (e.g., 5 minutes) before injection.
-
Colorimetric Analysis: The color of each plaque is measured using a spectrophotometer. The color difference (ΔE*ab) between the test plaque and the standard plaque is calculated.
-
Evaluation: The heat stability is reported as the highest temperature at which the color difference (ΔE*ab) is less than or equal to 3.0.
Lightfastness Testing
Objective: To assess the resistance of a colored polymer to fading or color change upon exposure to light.
Methodology (based on ISO 4892-2, Xenon Arc Lamp Exposure):
-
Sample Preparation: Test specimens of the colored polymer are prepared, typically as flat plaques.
-
Blue Wool Scale: A set of standardized blue wool cloths (rated 1 to 8) are exposed alongside the test specimens.
-
Exposure: The specimens and blue wool standards are exposed to a xenon arc lamp under controlled conditions of irradiance, temperature, and humidity, simulating natural sunlight.
-
Evaluation: The lightfastness of the pigment is determined by comparing the degree of fading of the test specimen to that of the blue wool standards. The rating corresponds to the blue wool standard that shows a similar degree of color change.
Migration Resistance Testing
Objective: To evaluate the tendency of a pigment to migrate from a colored polymer into a material in contact with it.
Methodology (based on DIN 53775):
-
Sample Preparation: A sample of the colored polymer (e.g., flexible PVC) is prepared. A piece of uncolored, plasticized PVC is used as the contact material.
-
Assembly: The colored sample is placed in direct contact with the white PVC sheet.
-
Testing Conditions: The assembly is placed under a specified pressure (e.g., 1 kg/cm ²) and at an elevated temperature (e.g., 80°C) for a defined period (e.g., 24 hours).
-
Evaluation: After the test period, the white PVC sheet is examined for any color staining. The degree of staining is assessed visually against a 5-step grey scale (ISO 105-A03), where 5 indicates no migration and 1 indicates severe migration.
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in pigment evaluation and selection, the following diagrams are provided.
References
- 1. vichem.vn [vichem.vn]
- 2. Organic Pigments for Paints & Powder Coating [trinitypigment.com]
- 3. zeyachem.net [zeyachem.net]
- 4. pigments.com [pigments.com]
- 5. China Pigment Yellow 139 / CAS 36888-99-0 factory and manufacturers | Precise Color [precisechem.com]
- 6. specialchem.com [specialchem.com]
- 7. hengyitek.com [hengyitek.com]
- 8. Pigment Yellow 154 - SY Chemical Co., Ltd. [sypigment.com]
- 9. Pigment Yellow 83 - SY Chemical Co., Ltd. [sypigment.com]
- 10. tiimg.tistatic.com [tiimg.tistatic.com]
- 11. Pigment Yellow 34 and Pigment Yellow 83 Overview | Fineland Chem [finelandchem.com]
- 12. specialchem.com [specialchem.com]
- 13. Pigment Yellow 139 - SY Chemical Co., Ltd. [sypigment.com]
Safety Operating Guide
Proper Disposal Procedures for Pigment Yellow 16: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of Pigment Yellow 16 (C.I. 20040), designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for protecting personnel and the environment.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate care in a well-ventilated area.[1] Always consult the Safety Data Sheet (SDS) for the most specific and up-to-date handling information.
Personal Protective Equipment (PPE): Personnel must be equipped with the appropriate PPE to minimize exposure risks.
| Protective Equipment | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields | Protects against dust particles and splashes.[1] |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile rubber) | Prevents skin contact and potential irritation.[1][2] |
| Body Protection | Fire/flame resistant and impervious clothing; lab coat or overalls | Protects skin from contamination and potential hazards.[1][2] |
| Respiratory Protection | Use a full-face respirator if exposure limits are exceeded or irritation is experienced | Prevents inhalation of dust, which can cause respiratory tract irritation.[1][3] |
Step-by-Step Disposal and Waste Management Plan
Step 1: Waste Characterization and Segregation
-
Identify Waste: All materials contaminated with this compound, including the pure pigment, solutions, and contaminated labware (e.g., weigh boats, gloves, wipes), must be treated as chemical waste.
-
Segregate: Do not mix this compound waste with other waste streams. Keep it separate to ensure proper disposal treatment.
Step 2: Containment and Labeling
-
Container: Place all this compound waste into a suitable, sealable, and clearly labeled container.[1][4] The container must be in good condition and compatible with the waste.[5]
-
Labeling: The container must be clearly marked as "Hazardous Waste" (or as required by your institution) and should identify the contents (e.g., "this compound Waste"). Ensure all labeling is visible.[6]
-
Storage: Store the sealed container in a designated, cool, dry, and well-ventilated secondary containment area away from incompatible materials, foodstuffs, and sources of ignition.[1][3] Containers must remain closed except when adding waste.[7]
Step 3: Accidental Spill Management In the event of a spill, follow these procedures immediately:
-
Evacuate: Clear the area of all non-essential personnel.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Control Ignition Sources: Remove any potential sources of ignition.[1]
-
Containment: Prevent the spill from spreading or entering drains.[1] For dry powder spills, you can use an inert material like sand to control dusting before cleanup.[6]
-
Cleanup: Use wet clean-up techniques or a vacuum to collect the spilled material to avoid generating dust.[3][4] Place the collected material and all contaminated cleaning supplies into a designated hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly.
Step 4: Final Disposal Procedures Disposal of this compound must adhere strictly to all applicable federal, state, and local regulations.[4] Never discharge this chemical into sewers or drains.[1]
Recommended Disposal Methods:
-
Licensed Chemical Destruction Plant: The preferred method is to send the waste to a licensed facility for chemical destruction.[1]
-
Controlled Incineration: Controlled incineration with flue gas scrubbing is another acceptable method.[1] Caution: Diarylide pigments, the class to which this compound belongs, may degrade at temperatures above 200°C and release 3,3'-dichlorobenzidine, a known carcinogen.[8] This must be considered when selecting an incineration facility.
-
Sanitary Landfill: In some jurisdictions, disposal in a sanitary landfill may be permitted, but this should be confirmed with local authorities.[9]
Arranging for Disposal: Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and final disposal. It is the generator's responsibility to ensure the waste is managed correctly from "cradle-to-grave".[5]
Disposal of Contaminated Packaging: Containers that held this compound can be triple-rinsed (or the equivalent).[1] The rinsate should be collected and disposed of as hazardous waste. After proper cleaning, the packaging may be offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to prevent reuse and disposed of in a sanitary landfill.[1]
Toxicological Data
While generally considered to have a low order of toxicity, there is conflicting data regarding the acute oral toxicity of similar pigments.[4] This highlights the need for cautious handling.
| Metric | Value | Species | Notes |
| Acute Oral LD50 | ≥ 5000 mg/kg | Rat | Source indicates low toxicity.[2] |
| Acute Oral LD50 | > 50 mg/kg | Rat | This conflicting value from another source suggests higher toxicity and underscores the importance of minimizing exposure.[4] |
| Carcinogenicity | No carcinogenic effects observed in animal studies for prolonged exposure.[4] | However, thermal decomposition can release a carcinogen.[8] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. dyespigments.net [dyespigments.net]
- 3. langridgecolours.com [langridgecolours.com]
- 4. icdn.tradew.com [icdn.tradew.com]
- 5. dtsc.ca.gov [dtsc.ca.gov]
- 6. additivesforpolymer.com [additivesforpolymer.com]
- 7. ccsd.net [ccsd.net]
- 8. Diarylide pigment - Wikipedia [en.wikipedia.org]
- 9. gelest.com [gelest.com]
Essential Safety and Logistical Information for Handling Pigment Yellow 16
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount when handling chemical substances. This guide provides essential, immediate safety and logistical information for the handling of Pigment Yellow 16, including detailed operational and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Body Part | PPE Item | Standard/Specification | Purpose |
| Eyes | Safety Goggles | EN 166 (EU) or NIOSH (US) approved | Protects against dust, aerosols, and splashes.[1] |
| Hands | Chemical Impermeable Gloves | EU Directive 89/686/EEC and EN 374 | Prevents skin contact with the pigment.[1] |
| Respiratory | Full-face Respirator | NIOSH-certified | To be used if exposure limits are exceeded or irritation is experienced, protecting against inhalation of dust.[1][2] |
| Body | Fire/Flame Resistant and Impervious Clothing/Lab Coat | - | Protects skin and personal clothing from contamination.[1] |
Operational Plan
Safe handling of this compound requires a systematic approach from preparation to cleanup. The following workflow diagram illustrates the key steps to be followed.
Experimental Protocol for Safe Handling:
-
Preparation:
-
Handling:
-
Cleanup and Storage:
-
After handling, clean the work surface with a wet disposable towel to avoid dispersing dust.[3]
-
Store any remaining this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Carefully remove PPE to avoid contaminating yourself and the surrounding area.
-
Wash hands and any exposed skin thoroughly with soap and water.[1]
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination.
Waste Disposal Decision Process:
Disposal Protocol:
-
Unused Pigment and Contaminated Materials:
-
Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
-
Disposal options include removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1]
-
Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[1]
-
-
Contaminated Packaging:
-
Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]
-
Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[1]
-
Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1]
-
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
